molecular formula C26H32ClN3O2 B15601090 (S)-OPC-51803

(S)-OPC-51803

货号: B15601090
分子量: 454.0 g/mol
InChI 键: INGXCNVWWKKWOO-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-OPC-51803 is a useful research compound. Its molecular formula is C26H32ClN3O2 and its molecular weight is 454.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C26H32ClN3O2

分子量

454.0 g/mol

IUPAC 名称

2-[(5S)-1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1-benzazepin-5-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C26H32ClN3O2/c1-18(2)28-25(31)16-19-8-7-15-30(24-10-4-3-9-21(19)24)26(32)22-12-11-20(17-23(22)27)29-13-5-6-14-29/h3-4,9-12,17-19H,5-8,13-16H2,1-2H3,(H,28,31)/t19-/m0/s1

InChI 键

INGXCNVWWKKWOO-IBGZPJMESA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (S)-OPC-51803

Author: BenchChem Technical Support Team. Date: December 2025

(S)-OPC-51803 is a novel, orally active, nonpeptide small molecule that acts as a selective agonist for the vasopressin V2 receptor. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and activating the vasopressin V2 receptor, a G protein-coupled receptor (GPCR).[1][2][3] The V2 receptor is primarily located on the basolateral membrane of the principal cells in the renal collecting ducts.[4]

Upon activation by this compound, the V2 receptor couples to the stimulatory G protein, Gs. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates specific substrates, leading to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[4] This increases the water permeability of the membrane, promoting water reabsorption from the filtrate back into the bloodstream and resulting in an antidiuretic effect.[4][5]

Signaling Pathway Diagram

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OPC51803 This compound V2R Vasopressin V2 Receptor OPC51803->V2R Binds and Activates Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Gs->AC Stimulates ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates and Inserts into Apical Membrane Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HeLa cells expressing human V1a, V1b, or V2 receptors membrane_prep Prepare cell membranes by homogenization and centrifugation cell_culture->membrane_prep incubation Incubate membranes with [3H]-AVP and varying concentrations of this compound membrane_prep->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification ic50 Determine IC50 values from concentration-inhibition curves quantification->ic50 ki Calculate Ki values using the Cheng-Prusoff equation ic50->ki cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture HeLa cells expressing human V2 receptors cell_plating Plate cells in multi-well plates cell_culture->cell_plating incubation Incubate cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor cell_plating->incubation lysis Lyse the cells to release intracellular cAMP incubation->lysis quantification Quantify cAMP levels using a competitive binding assay (e.g., RIA or HTRF) lysis->quantification ec50 Determine EC50 values from concentration-response curves quantification->ec50 Brattleboro_Rat_Study_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Data Analysis animal_acclimation Acclimate female homozygous Brattleboro rats to metabolic cages dosing Administer this compound or vehicle orally animal_acclimation->dosing collection Collect urine at specified time intervals (e.g., 0-2, 2-4, 4-8 hours) dosing->collection measurement Measure urine volume and urinary osmolality collection->measurement comparison Compare treatment groups to the vehicle control group measurement->comparison

References

A Technical Guide to the Vasopressin V2 Receptor Selectivity of OPC-51803

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the pharmacological profile of OPC-51803, a nonpeptide small molecule, with a specific focus on its selectivity for the human and other mammalian vasopressin V2 receptors. Contrary to the initial topic query, published scientific literature identifies OPC-51803 as a selective agonist for the V2 receptor, with no stereospecific designation of "(S)" being reported. This document will detail its binding affinity and functional potency at the three main vasopressin receptor subtypes (V1a, V1b, and V2), present the experimental methodologies used for its characterization, and illustrate the key signaling pathways involved.

Data Presentation: Quantitative Analysis of Receptor Selectivity

The selectivity of OPC-51803 has been primarily determined through radioligand binding assays and functional assays measuring second messenger accumulation. The data consistently demonstrates a preferential affinity and activity for the V2 receptor over the V1a and V1b subtypes across multiple species.

Table 1: Binding Affinity (Ki) of OPC-51803 at Human, Rat, and Canine Vasopressin Receptors
SpeciesReceptor SubtypeOPC-51803 Ki (nM)Reference Compound (AVP) Ki (nM)Selectivity (V1a Ki / V2 Ki)Reference
Human V291.9 ± 10.81.15 ± 0.088.9-fold[1]
V1a819 ± 390.82 ± 0.05[1]
V1b>100,0002.01 ± 0.17>1088-fold[1]
Rat V249.8 ± 8.1Not Reported21.3-fold[2]
V1a1061 ± 60Not Reported[2]
Canine V215.2 ± 0.6Not Reported43.0-fold[3]
V1a653 ± 146Not Reported[3]

Note: Ki values are presented as mean ± SEM. A higher Ki value indicates lower binding affinity.

Table 2: Functional Potency (EC50) of OPC-51803 at the Human V2 Receptor
Assay TypeCell LineMeasured EffectOPC-51803 EC50 (nM)Reference Compound (AVP) EC50 (nM)Reference
cAMP AccumulationHeLa cells expressing human V2 receptorIncrease in intracellular cAMP189 ± 141.01 ± 0.11[1]

Note: EC50 values are presented as mean ± SEM. EC50 is the concentration of an agonist that gives half of the maximal response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of OPC-51803, primarily based on the work by Nakamura et al. (2000).[1]

Radioligand Competition Binding Assay for Ki Determination

This assay determines the binding affinity of a test compound (OPC-51803) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

a) Cell Culture and Membrane Preparation:

  • Cell Line: HeLa cells stably transfected with and expressing human vasopressin V1a, V1b, or V2 receptors.

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Membrane Preparation: Confluent cells are harvested, washed with phosphate-buffered saline (PBS), and then homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at a low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes. The final membrane pellet is resuspended in an assay buffer.

b) Binding Assay Protocol:

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Assay Buffer: Typically 50 mM Tris-HCl buffer containing magnesium chloride.

  • Procedure:

    • In a 96-well plate, add the cell membrane preparation (containing a specific amount of protein).

    • Add various concentrations of the unlabeled test compound (OPC-51803).

    • Add a fixed concentration of the radioligand, [3H]-AVP.

    • Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any unlabeled competitor.

    • Non-specific Binding: Radioactivity measured in the presence of a high concentration of unlabeled AVP.

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • The IC50 value (the concentration of OPC-51803 that inhibits 50% of the specific binding of [3H]-AVP) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay for EC50 Determination

This assay measures the ability of an agonist (OPC-51803) to stimulate the V2 receptor, which is Gs-protein coupled, leading to an increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

a) Cell Culture:

  • Cell Line: HeLa cells stably expressing the human V2 receptor.

  • Culture Conditions: Cells are seeded into multi-well plates and grown to confluence as described above.

b) cAMP Assay Protocol:

  • Procedure:

    • Wash the confluent cells with a serum-free medium.

    • Pre-incubate the cells in a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) for a short period (e.g., 10-15 minutes) at 37°C. This prevents the degradation of cAMP.

    • Add varying concentrations of the agonist (OPC-51803) or the reference compound (AVP) to the cells.

    • Incubate for a defined time (e.g., 10 minutes) at 37°C to allow for cAMP production.

    • Stop the reaction by aspirating the medium and lysing the cells (e.g., with 0.1 N HCl).

    • Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Generate a concentration-response curve by plotting the amount of cAMP produced against the logarithm of the agonist concentration.

    • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

V2_Signaling_Pathway cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor (V2R) Gs Gs Protein (α, β, γ subunits) V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts OPC51803 OPC-51803 (Agonist) OPC51803->V2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates Gene_Expression Increased AQP2 Gene Expression CREB->Gene_Expression Promotes AQP2_membrane AQP2 Channel (at Apical Membrane) AQP2_vesicle->AQP2_membrane Translocation Water_Reabsorption Increased Water Reabsorption AQP2_membrane->Water_Reabsorption

Caption: Vasopressin V2 Receptor Signaling Pathway Activated by OPC-51803.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Cell Membranes (Expressing V2R) Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Ligands Prepare Radioligand ([3H]-AVP) & Test Compound (OPC-51803) Ligands->Incubate Filter Rapid Filtration (Separates Bound from Unbound) Incubate->Filter Count Scintillation Counting (Measures Radioactivity) Filter->Count Analyze Generate Competition Curve (Plot % Binding vs. [OPC-51803]) Count->Analyze Calculate Calculate IC50 and Ki (Cheng-Prusoff Equation) Analyze->Calculate

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Agonist Stimulation cluster_detection Detection cluster_data_analysis Data Analysis Seed_Cells Seed V2R-Expressing Cells in Multi-well Plate Pre_Incubate Pre-incubate with Phosphodiesterase Inhibitor (IBMX) Seed_Cells->Pre_Incubate Add_Agonist Add Varying Concentrations of OPC-51803 Pre_Incubate->Add_Agonist Incubate_Stim Incubate at 37°C Add_Agonist->Incubate_Stim Lyse_Cells Stop Reaction & Lyse Cells Incubate_Stim->Lyse_Cells Measure_cAMP Measure cAMP Levels (e.g., RIA, ELISA) Lyse_Cells->Measure_cAMP Plot_Curve Plot Dose-Response Curve ([cAMP] vs. log[OPC-51803]) Measure_cAMP->Plot_Curve Determine_EC50 Determine EC50 Value Plot_Curve->Determine_EC50

Caption: Experimental Workflow for cAMP Functional Assay.

References

An In-Depth Technical Guide to the (S)-OPC-51803 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

(S)-OPC-51803 is a potent and selective nonpeptide agonist of the vasopressin V2 receptor, a key regulator of water homeostasis in the body. This technical guide provides a comprehensive overview of its mechanism of action, downstream signaling cascade, and the experimental methodologies used to characterize this compound. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of vasopressin receptor pharmacology and related therapeutic areas.

Core Mechanism of Action: Selective V2 Receptor Agonism

This compound exerts its pharmacological effects by selectively binding to and activating the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of principal cells in the kidney's collecting ducts. Unlike the endogenous peptide hormone arginine vasopressin (AVP), this compound is a small molecule, orally active agonist.

Activation of the V2 receptor by this compound initiates a well-defined downstream signaling cascade. The V2 receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP is the primary second messenger responsible for the physiological effects of this compound.

The selectivity of this compound for the V2 receptor over other vasopressin receptor subtypes, such as V1a and V1b, is a key feature of its pharmacological profile. This selectivity minimizes off-target effects associated with V1a receptor activation, such as vasoconstriction.

The V2 Receptor Signaling Cascade

The signaling pathway initiated by this compound binding to the V2 receptor culminates in the reabsorption of water in the kidneys, leading to an antidiuretic effect. The key molecular events are outlined below:

  • Receptor Binding and G-Protein Activation: this compound binds to the V2 receptor, inducing a conformational change that activates the associated Gs protein.

  • Adenylyl Cyclase Activation and cAMP Production: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels.

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA are now active.

  • Aquaporin-2 (AQP2) Phosphorylation and Translocation: Activated PKA phosphorylates serine residues on the aquaporin-2 (AQP2) water channel protein. This phosphorylation event is a critical signal for the translocation of vesicles containing AQP2 to the apical membrane of the collecting duct cells.

  • Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water. This allows for the passive reabsorption of water from the tubular fluid back into the bloodstream, following the osmotic gradient.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apical_membrane Apical Membrane S_OPC_51803 This compound V2R V2 Receptor S_OPC_51803->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates ATP ATP PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active AQP2_vesicle AQP2 Vesicle PKA_active->AQP2_vesicle Phosphorylates AQP2 AQP2_phosphorylated Phosphorylated AQP2 AQP2_vesicle->AQP2_phosphorylated AQP2_channel AQP2 Channel AQP2_phosphorylated->AQP2_channel Translocates to Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Mediates

Figure 1: this compound signaling pathway via the V2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the reference compound dDAVP, a peptide V2-receptor agonist.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

CompoundHuman V2 ReceptorHuman V1a ReceptorHuman V1b ReceptorV2 Selectivity (vs. V1a)
This compound91.9 ± 10.8819 ± 39>100,000~9-fold
dDAVP3.12 ± 0.3841.5 ± 9.913.7 ± 3.2~13-fold

Data from Nakamura et al., 2000, British Journal of Pharmacology.

Table 2: In Vitro Functional Activity (cAMP Production in HeLa cells)

CompoundEC50 (nM)
This compound189 ± 14

Data from Nakamura et al., 2000, British Journal of Pharmacology.

Table 3: In Vivo Antidiuretic Effects in Brattleboro Rats

TreatmentDose (mg/kg, oral)Urine Volume (0-8h)Micturition Frequency (0-8h)
Vehicle-Markedly high28.7 ± 5.9
This compound0.03Significantly decreased16.4 ± 3.6
This compound0.3Significantly decreased6.8 ± 2.0

Data from Nakamura et al., 2003, Journal of Pharmacological Sciences.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

This protocol was adapted from the methods described by Nakamura et al. (2000).

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis HeLa_cells HeLa cells expressing human V2, V1a, or V1b receptors Homogenization Homogenization HeLa_cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_pellet Membrane Pellet Centrifugation->Membrane_pellet Incubation Incubate membrane prep with [3H]-AVP and competitor (this compound or dDAVP) Membrane_pellet->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation_counting Quantify bound radioactivity using a scintillation counter Washing->Scintillation_counting IC50_determination Determine IC50 values Scintillation_counting->IC50_determination Ki_calculation Calculate Ki values using the Cheng-Prusoff equation IC50_determination->Ki_calculation

Figure 2: Workflow for radioligand binding assay.
  • Membrane Preparation:

    • HeLa cells stably expressing human V1a, V1b, or V2 receptors were used.

    • Cells were harvested and homogenized in ice-cold buffer.

    • The homogenate was centrifuged to pellet the cell membranes.

    • The resulting membrane pellet was resuspended in the assay buffer.

  • Binding Assay:

    • The membrane preparation was incubated with a fixed concentration of the radioligand [3H]-arginine vasopressin ([3H]-AVP).

    • Increasing concentrations of the unlabeled competitor drug (this compound or dDAVP) were added to displace the radioligand.

    • Non-specific binding was determined in the presence of a high concentration of unlabeled AVP.

    • The incubation was carried out at a specified temperature and for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters were washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.

    • The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol is based on the methodology for assessing the functional agonistic activity of this compound as described by Nakamura et al. (2000).

G cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis HeLa_cells HeLa cells expressing human V2 receptors Plating Plate cells in multi-well plates HeLa_cells->Plating Pre_incubation Pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) Plating->Pre_incubation Stimulation Add increasing concentrations of This compound Pre_incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Cell_lysis Lyse cells to release intracellular cAMP Incubation->Cell_lysis cAMP_measurement Measure cAMP levels using a competitive immunoassay (e.g., EIA) Cell_lysis->cAMP_measurement Dose_response_curve Plot cAMP concentration against drug concentration cAMP_measurement->Dose_response_curve EC50_determination Determine EC50 value from the dose-response curve Dose_response_curve->EC50_determination

References

An In-depth Technical Guide to (S)-OPC-51803: A Potent Vasopressin V2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (S)-OPC-51803, a selective nonpeptide vasopressin V2 receptor agonist. The content herein is intended for researchers, scientists, and professionals in the field of drug development. While much of the detailed published research has focused on its enantiomer, (R)-OPC-51803, it has been noted that the (S)-isomer exhibits a more potent agonist effect at the V2 receptor.

Chemical Structure and Properties

This compound is a complex small molecule belonging to the benzazepine class of compounds.[1] Its systematic IUPAC name is (5S)-2-[1-(2-chloro-4-(1-pyrrolidinyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide.

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₂₆H₃₂ClN₃O₂[2]
Molecular Weight 454.01 g/mol
Appearance Solid powder[3]
Solubility Soluble in DMSO. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL). Soluble in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL). Soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL).[3]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). Stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[3]

Mechanism of Action and Signaling Pathway

This compound is a selective agonist of the vasopressin V2 receptor, a G protein-coupled receptor (GPCR). The V2 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[4] Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological effects mediated by the V2 receptor, such as the regulation of water reabsorption in the kidneys.[5]

Vasopressin V2 Receptor Signaling Pathway Diagram:

V2_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor G_protein Gs Protein V2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts S_OPC_51803 This compound S_OPC_51803->V2R G_protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response phosphorylates targets

Caption: V2 Receptor Signaling Pathway of this compound.

Pharmacological Properties

The majority of published pharmacological data is for the (R)-enantiomer, OPC-51803. It is a selective V2 receptor agonist with a significantly lower affinity for V1a and V1b receptors.[6] One study has indicated that the (S)-enantiomer possesses a stronger V2 receptor agonist effect, though detailed quantitative comparisons are not widely available.

Binding Affinity and Functional Activity of (R)-OPC-51803:

ParameterReceptorValueSpeciesReference
Ki (Binding Affinity) Human V291.9 ± 10.8 nMHuman[6]
Human V1a819 ± 39 nMHuman[6]
Human V1b> 10,000 nMHuman[6]
Rat V249.8 ± 8.1 nMRat[7]
Rat V1a1061 ± 60 nMRat[7]
Canine V215.2 ± 0.6 nMCanine[8]
Canine V1a653 ± 146 nMCanine[8]
EC₅₀ (cAMP Production) Human V2189 ± 14 nMHuman[6][9]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a method for the synthesis of a metabolite of (R)-OPC-51803 has been described, which provides insights into the potential synthetic route. The synthesis of the parent compound would likely involve the coupling of a substituted benzazepine core with a chiral side chain. The synthesis of a 2-pyrrolidinol metabolite of (R)-OPC-51803 (1) involved the following key step:

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the vasopressin receptors.

Experimental Workflow for Radioligand Binding Assay:

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing V2 receptors) Assay_Setup 2. Assay Setup (membranes, radioligand, and varying concentrations of this compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation Assay_Setup->Incubation Filtration 4. Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing 5. Filter Washing Filtration->Washing Quantification 6. Scintillation Counting (to measure bound radioactivity) Washing->Quantification Data_Analysis 7. Data Analysis (to calculate Ki) Quantification->Data_Analysis

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: HeLa cells stably expressing the human V2 receptor are cultured and harvested.[6] The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.[11]

  • Competitive Binding Assay: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled vasopressin analog (e.g., [³H]-AVP), and varying concentrations of unlabeled this compound.[6][11] Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.[11]

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter to trap the membranes with the bound radioligand.[11]

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[11]

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value is then determined by non-linear regression analysis of the competition binding data.[11]

cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, thus determining its functional potency (EC₅₀).

Experimental Workflow for cAMP Functional Assay:

cAMP_Assay_Workflow Cell_Culture 1. Cell Culture (HeLa cells expressing human V2 receptors) Compound_Addition 2. Compound Addition (varying concentrations of this compound) Cell_Culture->Compound_Addition Incubation 3. Incubation (to allow for cAMP accumulation) Compound_Addition->Incubation Cell_Lysis 4. Cell Lysis Incubation->Cell_Lysis cAMP_Detection 5. cAMP Detection (e.g., using a competitive immunoassay with a fluorescent or luminescent readout) Cell_Lysis->cAMP_Detection Data_Analysis 6. Data Analysis (to calculate EC50) cAMP_Detection->Data_Analysis

Caption: Workflow for a cAMP Functional Assay.

Detailed Methodology:

  • Cell Culture: HeLa cells stably expressing the human V2 receptor are seeded in 96-well plates and cultured until they reach the desired confluency.[12]

  • Compound Treatment: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[6] The cells are then treated with varying concentrations of this compound.

  • Incubation: The plates are incubated at 37°C for a specific period to allow for cAMP accumulation.[4]

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based assays).[4]

  • Data Analysis: The EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response, is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a potent and selective vasopressin V2 receptor agonist. Its ability to activate the V2 receptor and stimulate the cAMP signaling pathway makes it a valuable research tool for studying the physiological roles of the V2 receptor and a potential therapeutic agent for conditions such as diabetes insipidus and nocturnal enuresis. Further studies are warranted to fully characterize the pharmacological and pharmacokinetic profiles of the (S)-enantiomer and to elucidate the full therapeutic potential of this compound.

References

An In-depth Technical Guide to (S)-OPC-51803

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Abstract Service (CAS) Number: 192514-57-1

(S)-OPC-51803 is a potent and selective nonpeptide agonist of the vasopressin V2 receptor. This document provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound functions as a selective agonist for the vasopressin V2 receptor, a G protein-coupled receptor. Its binding to the V2 receptor initiates a signaling cascade that is pivotal in the regulation of water reabsorption in the kidneys. This targeted action makes it a subject of interest for conditions related to water balance, such as nocturnal polyuria and certain forms of urinary incontinence.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of OPC-51803, the racemate which includes the active (S)-enantiomer.

Table 1: Receptor Binding Affinity

Receptor SubtypeKi (nM)SpeciesSource
Vasopressin V291.9 ± 10.8Human[3]
Vasopressin V1a819 ± 39Human[3]
Vasopressin V249.8 ± 8.1Rat[4][5]
Vasopressin V1a1061 ± 60Rat[4][5]
Vasopressin V215.2 ± 0.6Canine[5]
Vasopressin V1a653 ± 146Canine[5]

Table 2: In Vitro Functional Activity

AssayCell LineParameterValue (nM)Source
cAMP ProductionHeLa (human V2 receptor)EC50189 ± 14[3]

Table 3: In Vivo Antidiuretic Effects in Brattleboro Rats

Dose (mg/kg, oral)Change in Urine Volume (0-2h)Change in Urine Osmolality (0-2h)Source
0.003 - 0.3Dose-dependent decrease (10.8 ± 1.1 to 0.5 ± 0.2 ml)Dose-dependent increase (114 ± 9 to 432 ± 114 mOsm/kg)[4]
0.03Significant decreaseNot specified[2]
0.3Significant decreaseNot specified[2]

Table 4: In Vivo Antidiuretic Effects in Sprague-Dawley Rats

Dose (mg/kg, oral)Change in Urine Volume (0-4h)Source
0.03 - 0.3Dose-dependent decrease (2.6 ± 0.6 to 1.1 ± 0.2 ml)[4]
0.3Significant decrease in aged rats[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for vasopressin receptor subtypes.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., rat liver and kidney for V1a and V2 receptors, respectively, or HeLa cells transfected with human receptor subtypes).[3][4]

    • Radioligand Binding: Membranes are incubated with a constant concentration of a radiolabeled ligand, such as [3H]Arginine Vasopressin ([3H]AVP), and varying concentrations of the unlabeled competitor compound (this compound).

    • Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro cAMP Production Assay
  • Objective: To measure the functional agonistic activity of this compound at the V2 receptor by quantifying the production of cyclic AMP (cAMP).

  • Methodology:

    • Cell Culture: HeLa cells stably transfected with the human V2 receptor are cultured to confluence in appropriate media.[3]

    • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with varying concentrations of this compound.

    • Cell Lysis and cAMP Measurement: After a defined incubation period, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or radioimmunoassay).

    • Data Analysis: Concentration-response curves are generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated using a sigmoidal dose-response model.[3]

In Vivo Antidiuresis Studies in Rats
  • Objective: To evaluate the antidiuretic effects of orally administered this compound in both vasopressin-deficient (Brattleboro) and normal (Sprague-Dawley) rat models.

  • Methodology:

    • Animal Models: Female Brattleboro rats (a model for hereditary diabetes insipidus) and male Sprague-Dawley rats are used.[2][4]

    • Housing and Acclimatization: Animals are housed in metabolic cages to allow for the collection of urine and are acclimatized to the experimental conditions.

    • Compound Administration: this compound is administered orally at various doses. A vehicle control group receives the formulation without the active compound.

    • Urine Collection and Measurement: Urine is collected at specified time intervals post-dosing (e.g., 0-2 hours, 0-4 hours).[4] The total volume of urine is measured.

    • Urine Osmolality: The osmolality of the collected urine is determined using an osmometer to assess the concentrating ability of the kidneys.

    • Data Analysis: The effects of different doses of this compound on urine volume and osmolality are compared to the vehicle control group using appropriate statistical tests.

Visualizations

Signaling Pathway of this compound

G cluster_membrane OPC This compound V2R Vasopressin V2 Receptor (GPCR) OPC->V2R G_alpha_s Gαs V2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates PKA->AQP2_vesicles AQP2_channel Aquaporin-2 (AQP2) Water Channel AQP2_vesicles->AQP2_channel Translocation to Membrane AQP2_vesicles->AQP2_channel Water_Reabsorption Increased Water Reabsorption AQP2_channel->Water_Reabsorption AQP2_channel->Water_Reabsorption Membrane Apical Membrane of Collecting Duct Cell

V2 Receptor Signaling Cascade
Experimental Workflow for Pharmacological Characterization

G start Start: Compound Synthesis (this compound) invitro In Vitro Characterization start->invitro binding Receptor Binding Assays (V1a, V2, etc.) invitro->binding functional Functional Assays (cAMP Production) invitro->functional selectivity Determine Ki & Selectivity binding->selectivity potency Determine EC50 & Efficacy functional->potency invivo In Vivo Evaluation selectivity->invivo potency->invivo pk Pharmacokinetics (ADME) invivo->pk efficacy Efficacy Models (e.g., Brattleboro Rat) invivo->efficacy safety Safety & Toxicology invivo->safety end Candidate for Further Development pk->end efficacy_data Measure Antidiuretic Effect (Urine Volume) efficacy->efficacy_data safety->end efficacy_data->end

Drug Discovery & Development Workflow

References

The Discovery and Development of (S)-OPC-51803: A Nonpeptide Vasopressin V2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

(S)-OPC-51803 is a potent and selective, orally active, nonpeptide agonist of the vasopressin V2 receptor that was under development by Otsuka Pharmaceutical Co., Ltd. for the potential treatment of disorders related to arginine vasopressin (AVP) deficiency, such as central diabetes insipidus and nocturnal enuresis.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and development of this compound.

Discovery and Medicinal Chemistry

The development of orally bioavailable, nonpeptide V2 receptor agonists presented a significant challenge in medicinal chemistry, as the endogenous ligand, arginine vasopressin, is a cyclic nonapeptide with poor oral bioavailability. The discovery of this compound stemmed from a focused effort to identify small molecule mimetics of vasopressin.

Initial research efforts led to the identification of a series of benzazepine derivatives with V2 receptor agonist activity. Structure-activity relationship (SAR) studies revealed that the stereochemistry at the 5-position of the tetrahydro-1H-1-benzazepine core was a critical determinant of agonist potency. The (R)-enantiomer, this compound (referred to as R-2 in some literature), demonstrated significantly more potent agonist activity both in vitro and in vivo compared to its (S)-enantiomer.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and activating the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) primarily located on the basolateral membrane of principal cells in the kidney's collecting ducts.[1][3] V2R is coupled to the Gs alpha subunit of the heterotrimeric G-protein.

Activation of the V2R by this compound initiates a downstream signaling cascade:

  • G-protein Activation: The agonist-bound V2R catalyzes the exchange of GDP for GTP on the Gs alpha subunit.

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]

  • cAMP Accumulation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3]

  • Aquaporin-2 Translocation: PKA, in turn, phosphorylates the aquaporin-2 (AQP2) water channels. This phosphorylation event triggers the translocation of AQP2-containing vesicles to the apical (luminal) membrane of the collecting duct cells and their insertion into the membrane.[3]

  • Water Reabsorption: The increased number of AQP2 channels in the apical membrane enhances the reabsorption of water from the urine back into the bloodstream, leading to a more concentrated urine and an antidiuretic effect.[3]

The following diagram illustrates the signaling pathway of the V2 receptor activated by this compound.

V2R_Signaling_Pathway cluster_membrane Apical Membrane cluster_cell Collecting Duct Principal Cell AQP2_channel Aquaporin-2 (AQP2) Bloodstream Bloodstream (Basolateral) AQP2_channel->Bloodstream Reabsorption S_OPC_51803 This compound V2R V2 Receptor S_OPC_51803->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_vesicle->AQP2_channel Translocates & Inserts Urine Urine (Lumen) Urine->AQP2_channel Water Water Water->Urine

V2 Receptor Signaling Pathway

Preclinical Pharmacology

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized through receptor binding and functional assays.

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeSpeciesKi (nM)Reference CompoundKi (nM)Reference
Human V2Human91.9 ± 10.8dDAVP3.12 ± 0.38[1]
Human V1aHuman819 ± 39dDAVP41.5 ± 9.9[1]
Human V1bHuman>100,000dDAVP13.7 ± 3.2[1]
Rat V2Rat49.8 ± 8.1--
Rat V1aRat1061 ± 60--

Table 2: In Vitro Functional Activity of this compound

AssayCell LineParameterValue (nM)Reference
cAMP ProductionHeLa cells expressing human V2 receptorsEC50189 ± 14[1]

This compound demonstrated a higher selectivity for the human V2 receptor over the V1a receptor.[1] In functional assays, it concentration-dependently increased cAMP production in cells expressing the human V2 receptor.[1] Importantly, this compound did not show any agonistic activity at V1a and V1b receptors, as it did not induce an increase in intracellular Ca2+ concentration in cells expressing these receptors.[1]

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in animal models of vasopressin deficiency.

Table 3: In Vivo Antidiuretic Effects of this compound in Brattleboro Rats

Dose (mg/kg, oral)Change in Urine VolumeChange in Urine OsmolalityReference
0.03Significantly decreasedSignificantly increased[4]
0.3Significantly decreasedSignificantly increased[4]

In Brattleboro rats, a genetic model of central diabetes insipidus lacking endogenous vasopressin, oral administration of this compound produced a dose-dependent antidiuretic effect, characterized by a significant decrease in urine volume and an increase in urine osmolality.[4] Similar antidiuretic effects were observed in aged rats with polyuria.[4]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound is not extensively published in the peer-reviewed literature. However, its oral activity in animal models suggests sufficient oral bioavailability. Metabolism studies in rats and dogs have identified several metabolites, including a 2-pyrrolidinol derivative.

Clinical Development and Discontinuation

Information regarding the clinical development of this compound is limited. While some sources indicated that it entered clinical trials, the development of this compound appears to have been discontinued. The specific reasons for the discontinuation have not been publicly disclosed by Otsuka Pharmaceutical.

Experimental Protocols

Radioligand Binding Assay for Vasopressin Receptors

Objective: To determine the binding affinity (Ki) of this compound for human vasopressin receptor subtypes (V1a, V1b, and V2).

Materials:

  • HeLa cells expressing human V1a, V1b, or V2 receptors.

  • [3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand.

  • This compound and reference compounds (e.g., dDAVP).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HeLa cells expressing the receptor of interest. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation, [3H]-AVP at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound or reference compound). For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled AVP.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the experimental workflow for the radioligand binding assay.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Binding_Reaction Binding Reaction Setup Membrane_Prep->Binding_Reaction Incubation Incubation Binding_Reaction->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 & Ki) Quantification->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
cAMP Functional Assay

Objective: To determine the functional potency (EC50) of this compound at the human V2 receptor.

Materials:

  • HeLa cells expressing the human V2 receptor.

  • This compound and a reference agonist (e.g., dDAVP).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Seeding: Seed the HeLa-V2R cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of this compound or the reference agonist to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

The following diagram illustrates the experimental workflow for the cAMP functional assay.

cAMP_Assay_Workflow Start Start Cell_Seeding Cell Seeding Start->Cell_Seeding Pre_incubation Pre-incubation with PDE Inhibitor Cell_Seeding->Pre_incubation Compound_Addition Addition of Agonist Pre_incubation->Compound_Addition Incubation Incubation for cAMP Accumulation Compound_Addition->Incubation Lysis_Detection Cell Lysis & cAMP Detection Incubation->Lysis_Detection Data_Analysis Data Analysis (EC50) Lysis_Detection->Data_Analysis End End Data_Analysis->End

cAMP Functional Assay Workflow

Conclusion

This compound is a well-characterized, selective, nonpeptide V2 receptor agonist with demonstrated in vitro and in vivo activity. Its discovery represented a significant advancement in the field of vasopressin research, providing a valuable pharmacological tool and a potential therapeutic agent for AVP-deficient states. Although its clinical development was discontinued, the research on this compound has contributed to a deeper understanding of the structure-activity relationships of nonpeptide vasopressin receptor agonists and the signaling pathways of the V2 receptor.

References

A Comprehensive Technical Guide on (S)-OPC-51803: A Nonpeptide Vasopressin V2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-OPC-51803, a novel, orally active nonpeptide agonist of the vasopressin V2 receptor (V2R). The document details its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Introduction

Arginine vasopressin (AVP) is a critical peptide hormone that regulates water and electrolyte balance, primarily through its interaction with the V2 receptor in the kidneys.[1][2] The V2R, a G protein-coupled receptor (GPCR), stimulates a signaling cascade that leads to water reabsorption.[1][2] Dysregulation of the AVP-V2R system is implicated in various disorders, including central diabetes insipidus and nocturnal polyuria.[3][4] While peptide agonists like desmopressin (B549326) (dDAVP) have been the standard of care, their oral bioavailability is limited.[5] this compound, identified as the (5R)-enantiomer of OPC-51803, emerged as a promising orally active, nonpeptide V2R agonist with potential therapeutic applications in these conditions.[3][6]

Chemical Properties

This compound, with the chemical name (5R)-2-[1-(2-chloro-4-(1-pyrrolidinyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide, is a benzazepine derivative.[4][7] Its nonpeptide nature confers the advantage of oral bioavailability, a significant advancement over traditional peptide-based V2R agonists.[3][6]

Mechanism of Action

This compound acts as a selective agonist at the vasopressin V2 receptor.[1][2] The V2R is coupled to the Gs alpha subunit of a heterotrimeric G protein.[1][2] Upon agonist binding, Gs is activated, which in turn stimulates adenylyl cyclase.[1][2] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels.[2] Phosphorylated AQP2 channels are translocated to the apical membrane of the collecting duct cells in the kidney, increasing water permeability and reabsorption from the urine.[2]

In contrast, the vasopressin V1a and V1b receptors are coupled to the Gq/11 alpha subunit, which activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i).[1][2] this compound demonstrates high selectivity for the V2R, with minimal to no agonistic activity at V1a and V1b receptors.[1][2]

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_OPC_51803 This compound V2R V2 Receptor S_OPC_51803->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Increases

Caption: V2 Receptor Signaling Pathway.

Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound and dDAVP [1]

CompoundReceptorKi (nM)Selectivity (V1a Ki / V2 Ki)
This compound Human V291.9 ± 10.88.9
Human V1a819 ± 39
Human V1b>100,000
dDAVP Human V23.12 ± 0.3813.3
Human V1a41.5 ± 9.9
Human V1b13.7 ± 3.2

Table 2: Functional Activity of this compound in HeLa Cells Expressing Human V2 Receptors [1]

CompoundParameterValue (nM)
This compound EC50 for cAMP production189 ± 14

Table 3: In Vivo Antidiuretic Effects of Orally Administered this compound in Brattleboro Rats [4]

Dose (mg/kg)Urine Volume (mL/24h)Micturition Frequency (counts/24h)
VehicleNot specifiedNot specified
0.03Significantly decreasedSignificantly decreased
0.3Significantly decreasedSignificantly decreased

Table 4: In Vivo Antidiuretic Effects of Orally Administered this compound in Aged Sprague-Dawley Rats [4]

Dose (mg/kg)Urine VolumeMicturition Frequency
0.3DecreasedDecreased

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

This protocol is adapted from the methods described by Nakamura et al. (2000) and general radioligand binding assay procedures.[1][8]

Objective: To determine the binding affinity (Ki) of this compound for human V1a, V1b, and V2 vasopressin receptors.

Materials:

  • HeLa cells expressing human V1a, V1b, or V2 receptors

  • Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)

  • Unlabeled ligands: this compound, dDAVP, Arginine Vasopressin (AVP)

  • GF/C glass fiber filters

  • Scintillation cocktail

  • 96-well microplates

Procedure:

  • Membrane Preparation:

    • Culture HeLa cells expressing the receptor of interest to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA protein assay.

  • Competition Binding Assay:

    • In a 96-well microplate, add 50 µL of assay buffer, 50 µL of various concentrations of the unlabeled competitor (this compound or dDAVP), and 50 µL of a fixed concentration of [3H]-AVP (e.g., 1-2 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing a predetermined amount of protein).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled AVP (e.g., 1 µM).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 values (concentration of competitor that inhibits 50% of specific [3H]-AVP binding) are determined by non-linear regression analysis.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is based on the methods described by Nakamura et al. (2000) and general cAMP assay procedures.[1][9]

Objective: To determine the functional potency (EC50) of this compound in stimulating cAMP production in cells expressing the human V2 receptor.

Materials:

  • HeLa cells expressing the human V2 receptor

  • Cell culture medium (e.g., DMEM)

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases.

  • This compound and other agonists (e.g., AVP, dDAVP)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA, HTRF)

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HeLa-V2R cells in culture plates and grow to near confluency.

  • Agonist Stimulation:

    • Wash the cells once with pre-warmed stimulation buffer (without IBMX).

    • Pre-incubate the cells with stimulation buffer containing IBMX for 15-30 minutes at 37°C.

    • Add various concentrations of this compound or other agonists to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the stimulation by aspirating the medium and adding lysis buffer.

    • Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the concentration-response curve for each agonist.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

This protocol is a generalized representation based on the study by Nakamura et al. (2003).[4]

Objective: To evaluate the antidiuretic effect of orally administered this compound in a rat model of diabetes insipidus (Brattleboro rats) and in aged rats with polyuria.

Materials:

  • Female homozygous Brattleboro rats or aged male Sprague-Dawley rats.

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Metabolic cages for individual housing and urine collection.

  • Water and standard rat chow.

  • Urine analysis equipment (osmometer, volume measurement).

Procedure:

  • Animal Acclimation:

    • House rats individually in metabolic cages for several days before the experiment to allow for acclimation.

    • Provide free access to food and water.

  • Drug Administration:

    • Administer this compound or vehicle orally via gavage at the desired doses.

  • Urine Collection and Measurement:

    • Collect urine over a specified period (e.g., 24 hours).

    • Measure the total urine volume.

    • Count the number of micturition events (urinary frequency).

    • Measure urine osmolality using an osmometer.

  • Data Analysis:

    • Compare the urine volume, micturition frequency, and urine osmolality between the vehicle-treated and this compound-treated groups.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Receptor_Binding Radioligand Binding Assay Functional_Assay cAMP Accumulation Assay Ki_Value Ki_Value Receptor_Binding->Ki_Value V1a_Activity Intracellular Ca2+ Assay (V1a Receptor) EC50_Value EC50_Value Functional_Assay->EC50_Value Selectivity Selectivity V1a_Activity->Selectivity Confirm Selectivity Animal_Model Animal Model Selection (e.g., Brattleboro Rat) Drug_Admin Oral Administration of This compound Animal_Model->Drug_Admin Measurement Measurement of Aquaretic Effects Drug_Admin->Measurement Efficacy Efficacy Measurement->Efficacy Evaluate Efficacy start Start start->Receptor_Binding end End Ki_Value->Functional_Assay EC50_Value->V1a_Activity Selectivity->Animal_Model Efficacy->end

Caption: General Experimental Workflow.

Conclusion

This compound is a potent and selective nonpeptide agonist of the vasopressin V2 receptor. Its oral activity represents a significant advantage over existing peptide-based therapies for conditions characterized by AVP deficiency. The in vitro data demonstrates its high affinity and functional activity at the V2R, while in vivo studies in relevant animal models confirm its antidiuretic effects. This comprehensive profile suggests that this compound holds considerable promise as a therapeutic agent for the management of water balance disorders. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human populations.

References

(S)-OPC-51803 and cAMP Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nonpeptide vasopressin V2-receptor agonist, (S)-OPC-51803, and its role in cyclic adenosine (B11128) monophosphate (cAMP) production. The document details the pharmacological properties of this compound, experimental protocols for assessing its activity, and the underlying signaling pathways.

Introduction to this compound

This compound is an orally active, nonpeptide agonist of the vasopressin V2 receptor.[1][2] It has been investigated for its potential therapeutic applications in disorders related to micturition, such as polyuria and nocturnal polyuria, due to its ability to produce a significant antidiuretic action.[1][3][4] As a selective V2-receptor agonist, its mechanism of action is intrinsically linked to the Gs protein-coupled receptor (GPCR) signaling cascade, leading to the production of the second messenger cAMP.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with vasopressin receptors and its effect on cAMP production.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandKi (nM)Cell LineReference
Human V2This compound91.9 ± 10.8HeLa[6]
Human V1aThis compound819 ± 39HeLa[6]
Human V1bThis compound>100,000HeLa[6]

Table 2: Functional Potency of this compound in cAMP Production

ParameterValue (nM)Cell LineReference
EC50189 ± 14HeLa (expressing human V2 receptors)[5][6]

Signaling Pathway of the Vasopressin V2 Receptor

The vasopressin V2 receptor is a classic example of a Gs protein-coupled receptor. Upon agonist binding, it initiates a signaling cascade that results in the production of cAMP.

V2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular V2R Vasopressin V2 Receptor G_protein Gs Protein (αβγ) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts OPC51803 This compound (Agonist) OPC51803->V2R Binds to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cluster_analysis Data Analysis A1 Culture HeLa-V2R cells in T75 flasks B1 Seed cells into 96-well plates and incubate overnight A1->B1 A2 Prepare serial dilutions of this compound and reference agonist B3 Add compound dilutions to respective wells A2->B3 A3 Prepare assay buffer with PDE inhibitor (IBMX) B2 Wash cells and add assay buffer with IBMX A3->B2 B1->B2 B2->B3 B4 Incubate for 30-60 min at 37°C B3->B4 C1 Lyse cells B4->C1 C2 Perform cAMP detection (e.g., HTRF, GloSensor) C1->C2 C3 Read plate on a compatible plate reader C2->C3 D1 Generate cAMP standard curve C3->D1 D2 Plot dose-response curve for this compound C3->D2 D1->D2 D3 Calculate EC50 value D2->D3

References

The Pharmacological Profile of (S)-OPC-51803: A Selective Vasopressin V2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-OPC-51803 is a pioneering non-peptide, orally active vasopressin V2 receptor-selective agonist.[1][2] Its unique pharmacological profile, characterized by potent antidiuretic effects and high selectivity for the V2 receptor, positions it as a significant compound for therapeutic applications in conditions marked by arginine vasopressin (AVP) deficiency, such as hypothalamic diabetes insipidus and nocturnal enuresis.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its binding affinity, functional activity, and in vivo efficacy, supported by comprehensive experimental protocols and visual representations of its mechanism of action.

Core Pharmacological Attributes

This compound functions as a selective agonist at the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the renal collecting ducts.[1][4] Activation of the V2 receptor initiates a downstream signaling cascade that ultimately leads to water reabsorption from the urine, thus concentrating the urine and reducing its volume.[5]

Quantitative Analysis of Receptor Binding and Functional Potency

The selectivity and potency of this compound have been quantified through rigorous in vitro assays. The following tables summarize the key quantitative data from receptor binding and functional studies.

Table 1: Vasopressin Receptor Binding Affinities of this compound

Receptor SubtypeSpeciesPreparationRadioligandKᵢ (nM)Selectivity (V₁ₐ/V₂)
V₂HumanHeLa Cell Membranes[³H]-AVP91.9 ± 10.8~9-fold
V₁ₐHumanHeLa Cell Membranes[³H]-AVP819 ± 39
V₁bHumanHeLa Cell Membranes[³H]-AVP>10,000>109-fold
V₂RatKidney Membranes[³H]-AVP49.8 ± 8.1~21-fold
V₁ₐRatLiver Membranes[³H]-AVP1061 ± 60
V₂CanineKidney Membranes[³H]-AVP15.2 ± 0.6~43-fold
V₁ₐCaninePlatelet Membranes[³H]-AVP653 ± 146

Data compiled from multiple sources.[1][5][6]

Table 2: Functional Potency of this compound at the Human V2 Receptor

AssayCell LineParameterEC₅₀ (nM)
cAMP ProductionHeLa cells expressing human V₂ receptorscAMP accumulation189 ± 14

Data from Nakamura et al., 2000.[5][6]

In Vivo Pharmacodynamics

The antidiuretic effects of this compound have been demonstrated in various animal models, highlighting its potential for clinical utility.

Table 3: In Vivo Antidiuretic Effects of Orally Administered this compound in Rats

Animal ModelDose (mg/kg)Effect on Urine VolumeEffect on Urine Osmolality
Brattleboro Rats (AVP-deficient)0.003 - 0.3Dose-dependent decrease (e.g., from 10.8 to 0.5 mL in 2h at highest dose)Dose-dependent increase (e.g., from 114 to 432 mOsm/kg at highest dose)
Sprague-Dawley Rats (Normal AVP)0.03 - 0.3Dose-dependent decrease (e.g., from 2.6 to 1.1 mL in 4h at highest dose)Increase

Data from Nakamura et al., 2000.[1][3]

Notably, this compound did not demonstrate significant effects on blood pressure or heart rate, nor did it inhibit the pressor response induced by AVP, even at high doses (30 mg/kg p.o.), underscoring its V2-receptor selectivity.[1][3]

Signaling Pathway and Mechanism of Action

Upon binding to the V2 receptor on the basolateral membrane of renal collecting duct cells, this compound triggers a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated G protein. This initiates a signaling cascade as depicted in the diagram below.

V2R_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts S_OPC_51803 This compound S_OPC_51803->V2R Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Aquaporin2_Vesicles Aquaporin-2 Vesicles PKA->Aquaporin2_Vesicles Phosphorylates Aquaporin2_Channel Aquaporin-2 Channel Aquaporin2_Vesicles->Aquaporin2_Channel Translocation to Apical Membrane Water_Reabsorption Water Reabsorption Aquaporin2_Channel->Water_Reabsorption Facilitates

V2 Receptor Signaling Pathway Activated by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Vasopressin Receptors

This protocol outlines the procedure for determining the binding affinity (Kᵢ) of this compound for vasopressin receptor subtypes.

1. Membrane Preparation:

  • For V₂ Receptors: Homogenize rat kidney or HeLa cells expressing human V₂ receptors in ice-cold 50 mM Tris-HCl buffer.

  • For V₁ₐ Receptors: Homogenize rat liver or HeLa cells expressing human V₁ₐ receptors in the same buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the prepared membrane suspension, [³H]-Arginine Vasopressin ([³H]-AVP) as the radioligand, and varying concentrations of unlabeled this compound or a reference compound.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled AVP.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, [³H]-AVP, and Compound Membrane_Prep->Incubation Radioligand_Prep [³H]-AVP Preparation Radioligand_Prep->Incubation Compound_Prep This compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC₅₀ and Kᵢ Calculation) Scintillation->Analysis

Experimental Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Production

This protocol describes the measurement of cyclic AMP (cAMP) production in response to V2 receptor activation by this compound.

1. Cell Culture and Plating:

  • Culture HeLa cells stably expressing the human V2 receptor in appropriate growth medium.

  • Plate the cells in 96-well plates and grow to a suitable confluency.

2. Assay Procedure:

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Add varying concentrations of this compound or a reference agonist to the wells.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

3. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

4. Data Analysis:

  • Generate a concentration-response curve by plotting the measured cAMP levels against the logarithm of the agonist concentration.

  • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

In Vivo Antidiuresis Study in Brattleboro Rats

This protocol details the methodology for assessing the antidiuretic effects of this compound in a model of vasopressin deficiency.

1. Animal Model:

  • Use homozygous Brattleboro rats, which have a genetic defect preventing the synthesis of vasopressin, leading to diabetes insipidus.

  • House the animals individually in metabolic cages that allow for the collection of urine.

2. Experimental Procedure:

  • Acclimatize the rats to the metabolic cages.

  • Administer this compound orally at various doses. A vehicle control group should also be included.

  • Collect urine at specified time intervals (e.g., every 2 hours for a total of 8 hours).

3. Sample Analysis:

  • Measure the volume of the collected urine for each time point.

  • Determine the osmolality of the urine samples using an osmometer.

4. Data Analysis:

  • Compare the urine volume and osmolality of the drug-treated groups to the vehicle control group.

  • Analyze the data for dose-dependent effects on these parameters.

Logical_Relationship_of_Effects cluster_invitro In Vitro Properties cluster_invivo In Vivo Effects S_OPC_51803 This compound Selective_Binding Selective Binding to V2 Receptor S_OPC_51803->Selective_Binding Functional_Agonism Functional Agonism (cAMP Production) Selective_Binding->Functional_Agonism Leads to Antidiuresis Antidiuretic Effect Functional_Agonism->Antidiuresis Results in Reduced_Urine_Volume Reduced Urine Volume Antidiuresis->Reduced_Urine_Volume Increased_Urine_Osmolality Increased Urine Osmolality Antidiuresis->Increased_Urine_Osmolality Therapeutic_Potential Therapeutic Potential (e.g., Diabetes Insipidus) Antidiuresis->Therapeutic_Potential Indicates

Logical Relationship of this compound's Pharmacological Effects.

Conclusion

This compound is a highly selective and orally active non-peptide vasopressin V2 receptor agonist. Its pharmacological profile, characterized by potent antidiuretic effects demonstrated in both in vitro and in vivo models, establishes it as a valuable pharmacological tool and a promising therapeutic candidate for the management of disorders arising from vasopressin deficiency. The detailed experimental protocols provided herein offer a comprehensive guide for researchers in the field to further investigate and build upon the understanding of this and similar compounds.

References

(S)-OPC-51803: A Technical Guide for Diabetes Insipidus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-OPC-51803, a selective nonpeptide vasopressin V2 receptor agonist, for its application in diabetes insipidus research. The document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Introduction

Diabetes insipidus (DI) is a disorder characterized by the excretion of large volumes of dilute urine (polyuria) and a compensatory increase in fluid intake (polydipsia). It arises from either insufficient production of the antidiuretic hormone arginine vasopressin (AVP), known as central diabetes insipidus (CDI), or the inability of the kidneys to respond to AVP, termed nephrogenic diabetes insipidus (NDI).[1][2] The primary therapeutic strategy for CDI involves replacing the deficient AVP, often with synthetic analogs like desmopressin. This compound is a potent and selective orally active nonpeptide agonist of the vasopressin V2 receptor, the primary receptor mediating the antidiuretic effect of AVP in the kidneys.[3][4] Its oral bioavailability and selectivity make it a valuable tool for investigating the V2 receptor's role in water balance and a potential therapeutic agent for DI.[3][5]

Mechanism of Action

This compound selectively binds to and activates the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the kidney's collecting ducts.[6] This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the principal cells. The insertion of AQP2 channels into the apical membrane increases water reabsorption from the tubular fluid back into the bloodstream, thereby concentrating the urine and reducing its volume.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

ParameterReceptorSpeciesCell Line/TissueValueReference
Ki (nM) V2HumanHeLa Cells91.9 ± 10.8[7]
V1aHumanHeLa Cells819 ± 39[7]
V1bHumanHeLa Cells>10,000[7]
V2RatKidney Membranes49.8 ± 8.1[3][5]
V1aRatLiver Membranes1061 ± 60[3][5]
EC50 (nM) V2 (cAMP production)HumanHeLa Cells189 ± 14[7]

Table 2: In Vivo Antidiuretic Effects in Brattleboro Rats (Single Oral Dose)

Dose (mg/kg)Urine Volume (mL/2h)Urinary Osmolality (mOsm/kg)Reference
Vehicle10.8 ± 1.1114 ± 9[3][5]
0.0037.6 ± 1.3165 ± 25[3][5]
0.014.5 ± 1.2248 ± 52[3][5]
0.031.9 ± 0.6355 ± 88[3][5]
0.10.8 ± 0.3401 ± 105[3][5]
0.30.5 ± 0.2432 ± 114[3][5]

Table 3: In Vivo Antidiuretic Effects in Sprague-Dawley Rats (Single Oral Dose)

Dose (mg/kg)Urine Volume (mL/4h)Reference
Vehicle2.6 ± 0.6[3][5]
0.031.8 ± 0.4[3][5]
0.11.3 ± 0.3[3][5]
0.31.1 ± 0.2[3][5]

Experimental Protocols

In Vitro Assays

This protocol is adapted from studies on HeLa cells expressing human AVP receptors.[7]

Objective: To determine the binding affinity (Ki) of this compound for human vasopressin V2 and V1a receptors.

Materials:

  • HeLa cells stably transfected with human V2 or V1a receptor cDNA.

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • G418

  • Phosphate-Buffered Saline (PBS)

  • [3H]-Arginine Vasopressin ([3H]-AVP)

  • Unlabeled Arginine Vasopressin (AVP)

  • This compound

  • Bovine Serum Albumin (BSA)

  • HEPES

  • Scintillation fluid

  • Scintillation counter

  • 12-well or 24-well cell culture plates

Procedure:

  • Cell Culture: Culture HeLa cells expressing either V2 or V1a receptors in DMEM supplemented with 10% FBS, penicillin/streptomycin, and an appropriate concentration of G418 for selection.

  • Cell Plating: Seed the cells in 12-well (for V1a) or 24-well (for V2) plates and grow to confluence.

  • Assay Buffer Preparation: Prepare an assay buffer of DMEM containing 0.3% BSA, buffered to pH 7.4 with 10 mM HEPES-NaOH.

  • Competition Binding:

    • Wash the confluent cell monolayers three times with ice-cold PBS.

    • For total binding, add [3H]-AVP at a concentration near its Kd to the wells.

    • For non-specific binding, add [3H]-AVP along with a high concentration of unlabeled AVP (e.g., 1 µM).

    • For competition experiments, add a fixed concentration of [3H]-AVP and varying concentrations of this compound.

  • Incubation: Incubate the plates at 4°C for 2 hours.

  • Washing: Terminate the incubation by removing the assay buffer and washing the cells three times with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

This protocol is based on methods used to assess the functional activity of V2 receptor agonists in transfected HeLa cells.[7]

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production via the V2 receptor.

Materials:

  • HeLa cells stably expressing the human V2 receptor.

  • DMEM with 10% FBS, penicillin/streptomycin, and G418.

  • This compound

  • Adenylyl cyclase activator (e.g., Forskolin, as a positive control).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Cell lysis buffer.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture and Plating: Culture and plate the V2 receptor-expressing HeLa cells as described in the binding assay protocol.

  • Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., Forskolin).

  • Cell Lysis: Terminate the stimulation and lyse the cells according to the instructions of the cAMP assay kit.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit and a plate reader.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Studies in Animal Models of Diabetes Insipidus

The Brattleboro rat is a widely used animal model for central diabetes insipidus as they have a genetic defect that prevents the synthesis of AVP.[2]

Objective: To evaluate the antidiuretic effect of orally administered this compound in Brattleboro rats.

Materials:

  • Female homozygous Brattleboro rats.

  • Metabolic cages for individual housing and urine collection.

  • This compound.

  • Vehicle for oral administration (e.g., 5% gum arabic solution).

  • Gavage needles.

  • Urine collection tubes.

  • Osmometer.

  • Balance for measuring urine volume.

Procedure:

  • Animal Acclimatization: House the Brattleboro rats individually in metabolic cages for several days to allow for acclimatization to the new environment and handling. Provide free access to food and water.

  • Baseline Measurements: Collect urine over a 24-hour period to establish baseline urine volume and osmolality for each rat.

  • Compound Administration: Administer this compound orally via gavage at various doses (e.g., 0.003 to 0.3 mg/kg). A control group should receive the vehicle only.

  • Urine Collection: Collect urine at specified time intervals post-dosing (e.g., 0-2 hours, 2-4 hours, etc.) for up to 24 hours.

  • Urine Analysis: For each collection period, measure the total urine volume and determine the urinary osmolality using an osmometer.

  • Data Analysis: Compare the urine volume and osmolality of the this compound-treated groups to the vehicle-treated control group. Analyze the data for dose-dependent effects.

Visualizations

Signaling Pathway of this compound at the V2 Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apical_membrane Apical Membrane OPC51803 This compound V2R V2 Receptor OPC51803->V2R Binds to G_protein Gs Protein (α, β, γ) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates & Promotes Translocation AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Inserts into Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Increases

Caption: V2 receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Antidiuretic Study

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_data_analysis Data Analysis acclimatization Acclimatize Brattleboro rats to metabolic cages baseline Collect 24h baseline urine (volume and osmolality) acclimatization->baseline dosing Oral administration of This compound or vehicle baseline->dosing urine_collection Collect urine at timed intervals (e.g., 0-2h, 2-4h, etc.) dosing->urine_collection analysis Measure urine volume and osmolality urine_collection->analysis comparison Compare treated groups to vehicle control analysis->comparison

Caption: Workflow for assessing the antidiuretic effects of this compound.

References

Investigating V2R Mutants with (S)-OPC-51803: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of Vasopressin V2 Receptor (V2R) mutants, a key area of research in nephrogenic diabetes insipidus (NDI), and the therapeutic potential of the non-peptide V2R agonist, (S)-OPC-51803. This document outlines the underlying mechanisms of V2R dysfunction, the role of this compound as a pharmacological chaperone and agonist, and detailed experimental protocols for studying these interactions.

Introduction: V2R Mutants and Nephrogenic Diabetes Insipidus

The V2 receptor, a G protein-coupled receptor (GPCR), is crucial for maintaining water homeostasis by mediating the antidiuretic effect of arginine vasopressin (AVP) in the kidney's collecting ducts.[1] Mutations in the AVPR2 gene, which encodes the V2R, can lead to congenital NDI, a disorder characterized by the kidney's inability to concentrate urine despite normal or elevated AVP levels.[2] Many of these mutations result in misfolded V2R proteins that are retained in the endoplasmic reticulum (ER), preventing their transport to the cell surface where they can bind to AVP.[3][4] This intracellular retention is a primary cause of the receptor's loss of function.[5]

This compound: A Dual-Action Pharmacological Agent

This compound is an orally active, non-peptide agonist of the V2R.[6][7] Research has revealed its dual functionality: it not only stimulates V2R activity but also acts as a pharmacological chaperone.[8][9] As a chaperone, this compound can rescue certain misfolded V2R mutants by stabilizing their conformation, thereby facilitating their trafficking from the ER to the plasma membrane.[8][10] Once at the cell surface, this compound can then act as an agonist, activating the Gs-cAMP signaling pathway and potentially restoring the kidney's ability to reabsorb water.[9][10] Studies have shown that OPC-51803 can functionally restore V2R mutants that cause partial NDI by inducing prolonged signal activation.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and other pharmacological chaperones on various V2R mutants.

Table 1: Binding Affinity and Potency of this compound

ParameterValueCell LineReference
Ki for V2R91.9 ± 10.8 nMHeLa[13]
Ki for V1aR819 ± 39 nMHeLa[13]
EC50 (cAMP production)189 ± 14 nMHeLa[13]

Table 2: Functional Rescue of V2R Mutants by this compound and Other Chaperones

V2R MutantChaperoneEffect on Cell Surface ExpressionEffect on cAMP SignalingCell LineReference
T273MThis compoundIncreasedPartial rescueCOS-7[8][9]
Y128SThis compoundIncreasedPartial rescueCOS-7[8][9]
S333delThis compoundIncreasedPartial rescueCOS-7[8][9]
V88MOPC16g, OPC23hIncreased--[11]
Y128SOPC16jIncreased--[11]
S329ROPC16jIncreased--[11]
V206DSR121463BRescuedMatured to a greater extentMDCK[14]
S167TSR121463BRescuedMatured to a greater extentMDCK[14]
R137HSR49059Improved maturation and cell surface targetingFunctional rescueHEK293T[15]
del 62-64Non-peptidic antagonistsIncreasedRescued-[3][4]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound on V2R mutants.

Site-Directed Mutagenesis and Plasmid Preparation
  • Mutagenesis: Introduce desired mutations into the wild-type V2R cDNA using a commercially available site-directed mutagenesis kit.

  • Vector: Subclone the mutant V2R cDNA into a suitable expression vector (e.g., pcDNA3) containing an epitope tag (e.g., Myc or HA) for detection.

  • Verification: Confirm the presence of the desired mutation and the absence of other mutations by DNA sequencing.

Cell Culture and Transfection
  • Cell Lines: Use appropriate mammalian cell lines, such as Human Embryonic Kidney (HEK293) cells or COS-7 cells, for transient or stable expression of V2R constructs.[10]

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Transfect cells with the V2R expression plasmids using a standard transfection reagent (e.g., Lipofectamine 2000 or FuGENE 6).

Immunofluorescence Microscopy for Subcellular Localization
  • Cell Plating: Seed transfected cells onto glass coverslips in 24-well plates.

  • Pharmacochaperone Treatment: Treat cells with this compound or vehicle control for a specified duration (e.g., 16-24 hours).

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 for intracellular staining. For cell surface staining, omit the permeabilization step.

  • Immunostaining: Incubate cells with a primary antibody against the epitope tag (e.g., anti-Myc) and an ER marker (e.g., anti-calnexin or anti-PDI).[10]

  • Secondary Antibody: Add a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).

  • Imaging: Mount coverslips on slides and visualize the subcellular localization of the V2R mutants using a confocal microscope.[10]

Cell Surface Expression Assays
  • Cell Plating: Seed transfected cells in 24- or 48-well plates.[10]

  • Pharmacochaperone Treatment: Treat cells with this compound or vehicle.

  • Fixation: Fix non-permeabilized cells with paraformaldehyde.

  • Primary Antibody: Incubate with a primary antibody against the extracellular epitope tag.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength to quantify the amount of receptor at the cell surface.[10]

  • Cell Preparation: Detach transfected cells and resuspend them in FACS buffer.

  • Primary Antibody: Incubate cells with a primary antibody against the epitope tag.

  • Secondary Antibody: Add a fluorescently labeled secondary antibody.

  • Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify cell surface receptor expression.[3]

cAMP Accumulation Assay
  • Cell Plating: Seed transfected cells in 24- or 96-well plates.

  • Pre-incubation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Stimulate cells with varying concentrations of AVP or this compound for a defined period.[10]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., based on HTRF or ELISA).[16]

Visualizations

Signaling Pathway

V2R_Signaling_Pathway AVP AVP / this compound V2R V2 Receptor AVP->V2R Binds G_protein Gs Protein (αβγ) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_gene AQP2 Gene Transcription CREB->AQP2_gene AQP2_translocation AQP2 Translocation to Apical Membrane AQP2_vesicle->AQP2_translocation Water_reabsorption Water Reabsorption AQP2_translocation->Water_reabsorption

Caption: V2R signaling pathway upon agonist binding.

Experimental Workflow

Experimental_Workflow cluster_assays Functional Assays start Start: V2R Mutant cDNA transfection Transfect into Mammalian Cells (e.g., HEK293, COS-7) start->transfection treatment Treat with this compound or Vehicle Control transfection->treatment localization Immunofluorescence: Subcellular Localization (ER vs. PM) treatment->localization expression Cell Surface Expression: ELISA or FACS treatment->expression signaling cAMP Accumulation Assay treatment->signaling analysis Data Analysis: Quantify Rescue of Trafficking & Function localization->analysis expression->analysis signaling->analysis end Conclusion analysis->end

Caption: Workflow for investigating this compound effects.

References

Methodological & Application

Application Notes and Protocols: (S)-OPC-51803 Cell-Based Assay for V2R Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR), plays a crucial role in regulating water homeostasis.[1][2][3] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V2R couples to the Gs alpha subunit, activating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3][4] This signaling cascade ultimately leads to the translocation of aquaporin-2 water channels to the apical membrane of renal collecting duct cells, facilitating water reabsorption.[1][2][3] Dysregulation of V2R signaling is implicated in various conditions, including nephrogenic diabetes insipidus and hyponatremia.[1][5]

(S)-OPC-51803 is a nonpeptide agonist of the vasopressin V2 receptor.[6][7][8][9][10] It has been investigated for its potential therapeutic effects in disorders related to water balance.[6][8] Characterizing the potency and efficacy of compounds like this compound at the V2R is essential for drug development. This document provides detailed protocols for a cell-based assay to quantify the activation of the V2R by this compound by measuring intracellular cAMP accumulation.

V2R Signaling Pathway and this compound Mechanism of Action

The following diagram illustrates the canonical V2R signaling pathway and the point of intervention for an agonist like this compound.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP_OPC This compound / AVP V2R V2 Receptor AVP_OPC->V2R Binds to G_protein Gs Protein (α, β, γ) V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., AQP2 translocation) PKA->Response Gene Gene Expression (e.g., Reporter Gene) CREB->Gene Experimental_Workflow A 1. Cell Seeding Seed V2R-expressing cells in multi-well plates. B 2. Cell Culture Incubate for 24-48 hours to form a monolayer. A->B C 3. Pre-incubation Wash cells and add assay buffer with PDE inhibitor (IBMX). B->C D 4. Compound Addition Add serial dilutions of this compound or reference agonist (AVP). C->D E 5. Incubation Incubate at 37°C for 30-60 minutes. D->E F 6. Cell Lysis & Detection Lyse cells and measure cAMP levels using a detection kit. E->F G 7. Data Analysis Plot dose-response curves and calculate EC50 values. F->G

References

Application Notes and Protocols for Measuring cAMP Levels with (S)-OPC-51803

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (S)-OPC-51803, a selective nonpeptide vasopressin V2 receptor agonist, for the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This document includes an overview of the compound, its mechanism of action, protocols for in vitro cAMP assays, and relevant quantitative data.

This compound is an orally active and selective agonist for the vasopressin V2 receptor (V2R), a Gs protein-coupled receptor (GPCR).[1][2][3] Activation of the V2R by an agonist like this compound initiates a signaling cascade that results in the production of cAMP by adenylyl cyclase.[4] This makes this compound a valuable tool for studying V2R signaling and for screening potential modulators of this pathway. The compound has demonstrated a higher affinity for the V2 receptor compared to V1a and V1b receptors.[1][5]

Mechanism of Action

This compound binds to the vasopressin V2 receptor, which is primarily coupled to the Gs alpha subunit of a heterotrimeric G protein. This binding event catalyzes the exchange of GDP for GTP on the Gs alpha subunit, causing its dissociation from the beta-gamma subunits. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP. The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates to elicit a physiological response.

Signaling Pathway of this compound OPC51803 This compound V2R Vasopressin V2 Receptor (GPCR) OPC51803->V2R Binds to G_Protein Heterotrimeric G Protein (Gs) V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Figure 1: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound from published studies.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeCell Type/TissueKi (nM)Reference
Human V2HeLa cells91.9 ± 10.8[1]
Human V1aHeLa cells819 ± 39[1]
Human V1bHeLa cells>10,000[1]
Canine V2Kidney membranes15.2 ± 0.6[5]
Canine V1aLiver membranes653 ± 146[5]
Rat V2Kidney membranes49.8 ± 8.1[5]
Rat V1aLiver membranes1061 ± 60[5]

Table 2: Functional Potency of this compound in cAMP Production

Cell TypeParameterValue (nM)Reference
HeLa cells expressing human V2 receptorsEC50189 ± 14[1]

Note: It has been observed that the maximal cAMP production induced by OPC-51803 may not reach the levels stimulated by the endogenous agonist Arginine Vasopressin (AVP) or the synthetic agonist dDAVP, suggesting that this compound may act as a partial agonist.[4]

Experimental Protocols

This section provides a detailed methodology for measuring cAMP levels in response to this compound stimulation in a cell-based assay. The following protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro cAMP Assay Using a Competitive Enzyme Immunoassay (EIA)

This protocol is designed for adherent cells cultured in 96-well plates.

Materials:

  • Cells expressing the vasopressin V2 receptor (e.g., HeLa or HEK293 cells stably transfected with the human V2R)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Lysis buffer

  • cAMP competitive immunoassay kit (commercially available)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Experimental Workflow for cAMP Measurement Start Start Cell_Seeding Seed V2R-expressing cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate cells (24h) Cell_Seeding->Incubation1 Pre_treatment Pre-treat with PDE inhibitor (e.g., IBMX) Incubation1->Pre_treatment Incubation2 Incubate (30 min) Pre_treatment->Incubation2 Stimulation Stimulate with this compound (various concentrations) Incubation2->Stimulation Incubation3 Incubate (e.g., 30 min) Stimulation->Incubation3 Lysis Lyse cells Incubation3->Lysis Assay Perform cAMP competitive immunoassay Lysis->Assay Readout Measure signal (e.g., absorbance at 450 nm) Assay->Readout Analysis Analyze data and determine EC50 Readout->Analysis End End Analysis->End

Figure 2: General workflow for a cAMP assay.

Procedure:

  • Cell Culture:

    • Seed V2R-expressing cells into a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations for the dose-response curve.

  • Assay Protocol:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed PBS.

    • Add 50 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well. The use of a PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP.[6]

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., AVP or dDAVP).

    • Incubate for 30 minutes at 37°C. The optimal incubation time may need to be determined empirically.

    • Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Follow the manufacturer's instructions for the competitive cAMP immunoassay to determine the cAMP concentration in each well. This typically involves transferring the cell lysates to the antibody-coated plate and proceeding with the competitive binding, washing, substrate addition, and signal detection steps.[7]

  • Data Analysis:

    • The raw data (e.g., absorbance) will be inversely proportional to the amount of cAMP in the sample.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Troubleshooting and Considerations

  • Cell Line: The choice of cell line is critical. Ensure the cells express a functional V2 receptor at sufficient levels.

  • PDE Inhibitor: The concentration and type of PDE inhibitor may need optimization.

  • Incubation Times: The pre-incubation and stimulation times can influence the magnitude of the cAMP response. Time-course experiments are recommended to determine the optimal conditions.

  • Partial Agonism: Be aware that this compound may act as a partial agonist. It is advisable to include a full agonist like AVP to determine the maximal system response.

  • Solubility: Ensure that this compound is fully dissolved in the assay medium to obtain accurate results. MedchemExpress provides solubility information for different solvent systems.[2]

References

Application Notes and Protocols for (S)-OPC-51803 Administration in Brattleboro Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-OPC-51803 is an orally active, nonpeptide agonist selective for the vasopressin V2 receptor (AVPR2).[1][2] It is a valuable pharmacological tool for investigating the physiological roles of the V2 receptor, particularly in conditions mimicking vasopressin deficiency. The Brattleboro rat is a well-established animal model for autosomal recessive hypothalamic diabetes insipidus, characterized by a congenital inability to synthesize vasopressin due to a single nucleotide deletion in the vasopressin gene.[3] This genetic defect results in severe polyuria (excessive urine production) and polydipsia (excessive thirst).[4]

These application notes provide a comprehensive overview of the use of this compound in Brattleboro rats, summarizing its pharmacological profile and providing detailed protocols for its administration and the assessment of its antidiuretic effects. The compound's high selectivity for the V2 receptor over the V1a receptor allows for the specific investigation of V2-mediated pathways, primarily related to water reabsorption in the kidneys, without the confounding pressor effects associated with V1a receptor activation.[2][5]

Mechanism of Action

This compound mimics the action of endogenous arginine vasopressin (AVP) at the V2 receptor in the renal collecting ducts. Activation of this G-protein coupled receptor stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[6] This cascade ultimately promotes the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of principal cells, increasing water reabsorption from the filtrate back into the circulation and resulting in more concentrated, lower-volume urine.

Vasopressin V2 Receptor Signaling Pathway cluster_cell Collecting Duct Principal Cell cluster_lumen Collecting Duct Lumen (Urine) cluster_blood Bloodstream OPC This compound V2R V2R Gs-protein coupled OPC->V2R Binds & Activates AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2v AQP2 Vesicle PKA->AQP2v Phosphorylates AQP2m Aquaporin-2 (AQP2) Channel AQP2v->AQP2m Translocation to Apical Membrane Water_out Water AQP2m->Water_out Water_in Water Water_in->AQP2m Reabsorption

Caption: Vasopressin V2 Receptor Signaling Pathway.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound derived from studies in rats.

Table 1: Receptor Binding Affinity of OPC-51803 in Rat Kidney and Liver Membranes

Receptor Subtype Binding Affinity (Ki, nM) Selectivity (V1a/V2)
V2 (Kidney) 49.8 ± 8.1 \multirow{2}{*}{~21-fold}
V1a (Liver) 1061 ± 60

Data from Nakamura S, et al. J Pharmacol Exp Ther. 2000.[2]

Table 2: Antidiuretic Effects of a Single Oral Dose of this compound in Female Brattleboro Rats (0-2h post-administration)

Treatment Group Dose (mg/kg) Urine Volume (mL) Urinary Osmolality (mOsm/kg)
Vehicle 0 10.8 ± 1.1 114 ± 9
This compound 0.003 7.5 ± 1.5* 165 ± 25*
This compound 0.01 3.6 ± 1.2* 288 ± 73*
This compound 0.03 1.1 ± 0.4* 485 ± 105*
This compound 0.1 0.6 ± 0.2* 510 ± 120*
This compound 0.3 0.5 ± 0.2* 432 ± 114*

*Indicates a significant difference from the vehicle group. Data are presented as mean ± S.E.M. and are adapted from Nakamura S, et al. J Pharmacol Exp Ther. 2000.[2]

Table 3: Effects of a Single Oral Dose of this compound on Micturition Frequency in Female Brattleboro Rats (24h period)

Treatment Group Dose (mg/kg) Micturition Frequency (counts/24h) Total Urine Volume (mL/24h)
Heterozygous Control 0 11.8 ± 1.0 13.9 ± 1.2
Homozygous (Vehicle) 0 48.3 ± 3.4 102.4 ± 6.0
Homozygous + OPC-51803 0.03 29.3 ± 4.5* 59.8 ± 11.2*
Homozygous + OPC-51803 0.3 18.2 ± 2.6* 32.5 ± 6.0*

*Indicates a significant difference from the homozygous vehicle group. Data are presented as mean ± S.E.M. and are adapted from Nakamura S, et al. J Pharmacol Sci. 2003.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a vehicle solution for administering this compound orally to rats.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final dosing solution, combine the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Example for 1 mL of vehicle:

    • Add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile tube and mix thoroughly.[1]

    • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogenous.[1]

    • Add 450 µL of saline to bring the final volume to 1 mL.[1]

  • Vortex the final solution thoroughly. If any precipitation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[1]

  • The final concentration in this example would be 2.5 mg/mL, suitable for dosing. Adjust the stock concentration or formulation volumes as needed to achieve the desired final dose in a suitable administration volume (typically 1-5 mL/kg for rats).

Protocol 2: Oral Administration (Gavage) in Rats

This protocol details the standard procedure for oral gavage in rats, a common and effective method for precise oral dosing.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized syringe (e.g., 1 mL or 3 mL)

  • Oral gavage needle (for rats, typically 18-20 gauge, 2-3 inches long, with a ball tip).[7]

  • Animal scale

Procedure:

  • Weigh the rat to calculate the precise volume of the drug solution to be administered.

  • Fill the syringe with the calculated volume and attach the gavage needle. Ensure all air bubbles are expelled.

  • Restrain the rat firmly but gently. Grasp the animal over its shoulders, using your index and middle fingers on either side of its neck to prevent head movement. The body should be kept in a straight line.[7]

  • With the rat's head tilted slightly upwards, insert the gavage needle into the mouth, just off-center to avoid the trachea.

  • Gently advance the needle along the roof of the mouth and down the esophagus. There should be no resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately and restart.[7]

  • Once the needle is properly positioned in the stomach (the tip should be roughly at the level of the last rib), dispense the solution smoothly and steadily.

  • Withdraw the needle in a single, smooth motion and return the animal to its cage.

  • Observe the animal for a few minutes post-administration for any signs of distress, such as difficulty breathing or solution coming from the nose or mouth.[7]

Experimental Workflow for Antidiuretic Assay start Start acclimate Acclimate Brattleboro Rats to Metabolic Cages start->acclimate baseline Collect Baseline Data (24h Urine Volume, Osmolality, Micturition Frequency) acclimate->baseline group Randomize into Treatment Groups (Vehicle, OPC-51803 doses) baseline->group administer Administer Compound via Oral Gavage group->administer collect Collect Urine at Pre-defined Intervals (e.g., 0-2h, 2-4h, 4-8h, 8-24h) administer->collect measure Measure Urine Volume & Urinary Osmolality collect->measure analyze Analyze Data: Compare treatment groups to vehicle control measure->analyze end End analyze->end

Caption: Workflow for an Antidiuretic Assay.

Protocol 3: Urine Collection and Analysis for Antidiuretic Effects

This protocol describes the methodology for assessing the primary pharmacological effect of this compound in Brattleboro rats.

Materials:

  • Metabolic cages designed for rats, which separate urine and feces.

  • Graduated collection tubes.

  • Osmometer (vapor pressure or freezing point depression).

  • Data logging system or manual log sheets.

Procedure:

  • House rats individually in metabolic cages. Allow for an acclimatization period of at least 24-48 hours before the experiment begins.

  • Ensure free access to food and water unless otherwise specified by the study design. Note that Brattleboro rats have high water turnover.

  • Following compound administration (as per Protocol 2), collect urine at specified time points (e.g., every 2 hours for the first 8 hours, then a final collection at 24 hours).

  • For each time point, record the total volume of urine collected in the graduated tube.

  • Thoroughly mix the collected urine sample.

  • Using an osmometer, measure the urinary osmolality according to the manufacturer's instructions. This typically requires a small sample volume (10-100 µL).

  • Record all data (urine volume, osmolality, micturition frequency if monitored) for each animal and time point.

  • Compare the results from the this compound treated groups with the vehicle-treated control group to determine the dose-dependent antidiuretic effect.

Brattleboro Rat Model: Logic and Intervention gene Genetic Defect (Deletion in AVP Gene) no_avp Inability to Synthesize Arginine Vasopressin (AVP) gene->no_avp phenotype Phenotype: Central Diabetes Insipidus no_avp->phenotype symptoms Symptoms: - Polyuria (High Urine Volume) - Low Urine Osmolality - Polydipsia (High Water Intake) phenotype->symptoms intervention Intervention: This compound Administration phenotype->intervention Is Treated With target Target: V2 Receptors in Kidney intervention->target Acts On effect Pharmacological Effect: Antidiuresis target->effect outcome Outcome: - Decreased Urine Volume - Increased Urine Osmolality effect->outcome

Caption: Logic of the Brattleboro Rat Model and Intervention.

References

Application Notes and Protocols for the In Vivo Use of (S)-OPC-51803 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of (S)-OPC-51803, a selective nonpeptide vasopressin V2-receptor agonist, in relevant animal models. Detailed protocols for key experiments are provided to facilitate the study of its antidiuretic effects.

Introduction

This compound is an orally active compound investigated for its therapeutic potential in treating micturition disorders characterized by frequent urination, such as polyuria and nocturnal polyuria.[1][2] Its mechanism of action is centered on its selective agonist activity at the vasopressin V2 (V2R) receptor, primarily located in the renal collecting ducts. This interaction initiates a signaling cascade that leads to water reabsorption and concentration of urine.[3][4]

The primary animal models utilized for evaluating the in vivo efficacy of this compound are:

  • Brattleboro Rats: This strain has a hereditary form of diabetes insipidus due to a genetic inability to synthesize vasopressin, resulting in severe polyuria.[2][5] They serve as an excellent model for assessing the direct antidiuretic effects of V2R agonists.

  • Aged Sprague-Dawley Rats: Older rats often exhibit increased urine output and can be used to model age-related polyuria.[2][5]

Mechanism of Action: V2-Receptor Signaling Pathway

This compound acts as an agonist at the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates and promotes the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells. This increases water permeability, leading to enhanced water reabsorption from the urine back into the bloodstream.

V2R_Signaling_Pathway cluster_cell Collecting Duct Cell OPC51803 This compound V2R Vasopressin V2 Receptor (V2R) OPC51803->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates & Promotes Translocation of AQP2_channel Aquaporin-2 (AQP2) Water Channel AQP2_vesicle->AQP2_channel Inserts into Apical Membrane Water Water Reabsorption AQP2_channel->Water

Caption: V2-Receptor Signaling Pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in rat models.

Table 1: Effects of Oral this compound on Micturition in Female Brattleboro Rats

Dose (mg/kg)Urine Volume (0-8h post-dose)Micturition Frequency (0-8h post-dose)Urinary Osmolality (0-2h post-dose, mOsm/kg)
VehicleDecrease from baseline not significant28.7 ± 5.9 voids114 ± 9
0.03Significant decrease16.4 ± 3.6 voids-
0.3Significant decrease6.8 ± 2.0 voids432 ± 114

Data compiled from Nakamura et al., 2003.[2][6]

Table 2: Effects of Oral this compound on Micturition in Aged (25-month-old) Male Sprague-Dawley Rats

Dose (mg/kg)Urine Volume (0-24h post-dose)Micturition Frequency (0-24h post-dose)
VehicleSignificantly higher than mature rats-
0.3DecreasedDecreased

Data compiled from Nakamura et al., 2003.[2]

Table 3: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
Human V291.9 ± 10.8
Human V1a819 ± 39

Data compiled from Nakamura et al., 2000.[7]

Experimental Protocols

Experimental Workflow for Evaluating Antidiuretic Efficacy

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Brattleboro or Aged SD Rats) Baseline_Measurement Baseline Micturition Measurement (24h in metabolic cages) Animal_Acclimation->Baseline_Measurement Drug_Formulation Drug Formulation (this compound in 5% gum arabic) Drug_Administration Oral Administration (Gavage) Drug_Formulation->Drug_Administration Baseline_Measurement->Drug_Administration Urine_Collection Urine Collection (Metabolic Cages or Hydrophobic Sand) Drug_Administration->Urine_Collection Measure_Volume_Frequency Measure Urine Volume & Micturition Frequency Urine_Collection->Measure_Volume_Frequency Measure_Osmolality Measure Urinary Osmolality Urine_Collection->Measure_Osmolality Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Measure_Volume_Frequency->Statistical_Analysis Measure_Osmolality->Statistical_Analysis

Caption: General Experimental Workflow.

Protocol 1: Evaluation of Antidiuretic Effects in Brattleboro Rats

1. Animals and Acclimation:

  • Use female homozygous Brattleboro rats.

  • House the animals individually in metabolic cages for acclimation for at least 3 days prior to the experiment.[1]

  • Maintain a standard 12:12 hour light-dark cycle and provide ad libitum access to food and water.[8]

2. Drug Preparation:

  • Prepare a suspension of this compound in a 5% gum arabic solution.[6]

  • The vehicle control will be the 5% gum arabic solution alone.

3. Experimental Procedure:

  • Baseline Measurement: For 24 hours prior to drug administration, monitor and record the baseline micturition frequency and urine volume for each rat.

  • Administration: Administer this compound orally by gavage at doses of 0.03 mg/kg and 0.3 mg/kg.[2] A crossover design with a washout period of at least one week between treatments is recommended.[6]

  • Urine Collection and Measurement:

    • House the rats in metabolic cages designed to separate urine and feces.[7]

    • Collect urine over a specified period (e.g., 8 or 24 hours) post-administration.

    • Measure the total urine volume.

    • Determine the micturition frequency by counting the number of distinct urine spots or using automated collection systems.[9]

  • Urinary Osmolality:

    • For a subset of urine samples (e.g., collected 0-2 hours post-dose), measure the urinary osmolality using an osmometer.

4. Data Analysis:

  • Express results as mean ± S.E.M.

  • Analyze differences between treatment groups and vehicle control using appropriate statistical tests, such as a two-tailed paired t-test or ANOVA with a crossover design followed by a Dunnett's multiple comparison test.[6]

  • A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Evaluation of Antidiuretic Effects in Aged Sprague-Dawley Rats

1. Animals and Acclimation:

  • Use aged (e.g., 25-month-old) male Sprague-Dawley rats.[2]

  • Follow the same acclimation procedure as described in Protocol 1.

2. Drug Preparation:

  • Prepare this compound and vehicle as described in Protocol 1.

3. Experimental Procedure:

  • Baseline Measurement: Establish baseline urine volume over a 24-hour period.

  • Administration: Administer this compound orally by gavage at a dose of 0.3 mg/kg.[2]

  • Urine Collection and Measurement:

    • Collect and measure urine volume and micturition frequency over a 24-hour period post-administration as detailed in Protocol 1.

    • An important parameter to measure in this model is the time to the first micturition after administration.[2]

4. Data Analysis:

  • Compare the effects of this compound on urine volume and frequency in aged rats to vehicle-treated aged rats and, if applicable, to a cohort of mature (e.g., 6-month-old) rats.

  • Use appropriate statistical methods for analysis.

Protocol 3: Vasopressin V2 Receptor Binding Assay (In Vitro)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the V2 receptor.

1. Membrane Preparation:

  • Use cell lines engineered to express the human V2 receptor (e.g., HeLa or CHO cells).

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Perform differential centrifugation to isolate the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

  • Add increasing concentrations of unlabeled this compound.

  • Add a fixed concentration of a radiolabeled V2 receptor ligand (e.g., [3H]-Arginine Vasopressin).

  • Include wells for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of an unlabeled V2 receptor agonist).

  • Incubate the plate to allow binding to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

Application Notes and Protocols for (S)-OPC-51803 Dosage in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-OPC-51803, a selective vasopressin V2 receptor agonist, in rodent models. The information compiled from various studies is intended to guide researchers in designing and executing preclinical investigations.

Introduction

This compound is an orally active, nonpeptide agonist of the vasopressin V2 (V2) receptor.[1] Its selectivity for the V2 receptor makes it a valuable tool for studying the physiological processes mediated by this receptor, primarily the regulation of water reabsorption in the kidneys.[2][3] Rodent models, particularly rats, have been instrumental in characterizing the antidiuretic effects of this compound. This document outlines the established oral dosages, experimental protocols, and the underlying signaling pathway of this compound in these models.

Quantitative Data Summary

The following tables summarize the oral dosages of this compound and its observed effects in rat studies.

Table 1: Oral Dosage of this compound in Rat Models

Rodent ModelDosage (mg/kg)VehicleRoute of AdministrationReference
Brattleboro Rats (female)0.03 and 0.35% gum arabic solutionOral[4]
Sprague-Dawley Rats (aged male)0.35% gum arabic solutionOral[4]
Sprague-Dawley Rats (male)0.03 to 0.3Not specifiedOral[2]

Table 2: Pharmacodynamic Effects of Oral this compound in Rats

Rodent ModelDosage (mg/kg)Primary EffectsTime CourseReference
Brattleboro Rats0.03 and 0.3Significantly decreased urine volume and frequency.0-8 hours post-dose[2][4]
Aged Sprague-Dawley Rats0.3Decreased urine volume and frequency; prolonged time to first micturition.0-4 hours post-dose[4]
Sprague-Dawley Rats0.03 to 0.3Dose-dependent decrease in urine volume.0-4 hours post-dose[2]

Signaling Pathway

This compound exerts its effects by activating the vasopressin V2 receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade, as depicted in the following diagram.

V2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S_OPC_51803 This compound V2R Vasopressin V2 Receptor S_OPC_51803->V2R Binds to Gs_protein Gs Protein V2R->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Translocation to Apical Membrane AQP2_channel->AQP2_channel

Caption: V2 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments involving the oral administration of this compound to rats.

Protocol 1: Preparation and Oral Administration of this compound

Objective: To prepare and administer a defined oral dose of this compound to rats.

Materials:

  • This compound powder

  • 5% (w/v) gum arabic solution

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Oral gavage needles (stainless steel, appropriate size for rats)

  • Syringes

Procedure:

  • Preparation of 5% Gum Arabic Solution:

    • Weigh the required amount of gum arabic powder.

    • Dissolve in distilled water to achieve a 5% (w/v) concentration.

    • Stir until fully dissolved. Prepare this solution fresh.

  • Preparation of this compound Suspension:

    • Weigh the precise amount of this compound powder required for the desired concentration (e.g., for a 0.3 mg/kg dose in a 200g rat with a dosing volume of 2 mL/kg, the concentration would be 0.15 mg/mL).

    • Levigate the powder in a small amount of the 5% gum arabic solution to form a smooth paste.

    • Gradually add the remaining volume of the 5% gum arabic solution while continuously mixing to ensure a homogenous suspension.

  • Oral Gavage Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.

    • Draw the calculated volume of the this compound suspension into a syringe fitted with an appropriately sized oral gavage needle.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the suspension.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Assessment of Antidiuretic Effects in Rats

Objective: To evaluate the effect of orally administered this compound on urine output and micturition frequency in rats.

Materials:

  • Metabolic cages for individual housing of rats

  • Graduated collection tubes for urine

  • Water bottles and food hoppers

  • Analytical balance for weighing rats and urine volume

  • Osmometer for measuring urine osmolality

Procedure:

  • Acclimation:

    • House rats individually in metabolic cages for at least 24 hours before the experiment to allow for acclimation to the new environment.

    • Provide free access to food and water during this period.

  • Baseline Measurement:

    • On the day of the experiment, record the baseline body weight of each rat.

    • Administer the vehicle (5% gum arabic solution) orally to the control group and the prepared this compound suspension to the treatment groups as described in Protocol 1.

    • Place the rats back into the metabolic cages with free access to water.

  • Urine Collection and Measurement:

    • Collect urine at predetermined intervals (e.g., every 2, 4, 8, and 24 hours) post-administration.

    • For each time point, record the total urine volume.

    • The number of distinct urine spots can be counted to determine micturition frequency.

    • Aliquots of urine can be taken for osmolality measurement using an osmometer.

  • Data Analysis:

    • Compare the urine volume and micturition frequency between the vehicle-treated and this compound-treated groups.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study of this compound in rats.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (Metabolic Cages) Dosing Oral Administration (Gavage) Animal_Acclimation->Dosing Drug_Preparation Drug Formulation (this compound Suspension) Drug_Preparation->Dosing Urine_Collection Urine Collection (Timed Intervals) Dosing->Urine_Collection Measurement Measurement of Urine Volume & Frequency Urine_Collection->Measurement Data_Analysis Data Analysis & Statistical Comparison Measurement->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental Workflow for this compound Rat Study

References

Application Notes and Protocols for (S)-OPC-51803: Solubility and Experimental Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of (S)-OPC-51803, a selective nonpeptide vasopressin V2 receptor agonist, in experimental settings. The information compiled herein is intended to facilitate reproducible and accurate results in both in vitro and in vivo studies.

Compound Information

Compound Name This compound
Synonyms OPC-51803
Mechanism of Action Selective Vasopressin V2 Receptor Agonist[1]
Primary Effect Activation of the V2 receptor, leading to stimulation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP)[1].
Chemical Formula C26H31ClN4O2
Molecular Weight 467.01 g/mol

Solubility and Solution Preparation

Proper dissolution and preparation of this compound are critical for obtaining reliable experimental outcomes. The following tables summarize the solubility of this compound in various solvent systems and provide protocols for preparing stock and working solutions.

Table 1: Solubility of this compound
Solvent System Solubility Observation
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (5.51 mM)Clear solution[2]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.51 mM)Clear solution[2]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (5.51 mM)Clear solution[2]
DMSOSoluble[2]Not specified

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

Protocol 1: Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final concentration for experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions as recommended in Table 2.

Table 2: Stock Solution Storage Conditions
Storage Temperature Storage Period
-80°C6 months[2]
-20°C1 month[2]
Protocol 2: Preparation of Working Solutions for In Vivo Experiments

For in vivo studies, it is crucial to use a biocompatible solvent system. The following is an example protocol for preparing a 1 mg/mL working solution. It is recommended to prepare fresh working solutions on the day of the experiment.[3]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Procedure (for 1 mL of 1 mg/mL working solution):

  • To a sterile tube, add 400 µL of PEG300.

  • Add 40 µL of the 25 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly by vortexing until the solution is homogeneous.

  • Add 50 µL of Tween-80 and mix again.

  • Add 510 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and homogenous. The final solvent composition will be approximately 4% DMSO, 40% PEG300, 5% Tween-80, and 51% Saline.

Experimental Protocols

Protocol 3: Vasopressin V2 Receptor Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the vasopressin V2 receptor using cell membranes expressing the receptor and a radiolabeled ligand such as [³H]-Arginine Vasopressin ([³H]-AVP).

A. Membrane Preparation:

  • Culture cells stably expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells) to a high density.

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or a similar method.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.

  • Store the membrane preparations in aliquots at -80°C.

B. Binding Assay:

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, radioligand (e.g., [³H]-AVP at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled V2 receptor ligand (e.g., unlabeled AVP), and cell membranes.

    • Competition: Assay buffer, radioligand, serially diluted this compound, and cell membranes.

  • The final assay volume is typically 100-250 µL.

  • Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to reach equilibrium.[4]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.[4][5]

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[6]

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

C. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the agonist activity of this compound by quantifying the increase in intracellular cAMP in cells expressing the V2 receptor.

Materials:

  • Cells stably expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX, pH 7.4)

  • This compound

  • A positive control agonist (e.g., Arginine Vasopressin)

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Seed the V2 receptor-expressing cells in a 96-well or 384-well plate and grow them to near confluency.

  • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Add assay buffer containing various concentrations of this compound or the positive control to the wells. Include wells with assay buffer only as a baseline control.

  • Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

  • Lyse the cells according to the instructions of the chosen cAMP assay kit.

  • Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

Data Analysis:

  • Generate a standard curve if required by the assay kit.

  • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the log concentration of this compound.

  • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane V2R V2 Receptor G_protein Gs Protein (α, β, γ) V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates S_OPC This compound S_OPC->V2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response Phosphorylates targets

Caption: Signaling pathway of this compound via the Vasopressin V2 Receptor.

Experimental Workflow for In Vitro Assays

G cluster_prep Preparation cluster_binding Radioligand Binding Assay cluster_camp cAMP Accumulation Assay prep_compound Prepare this compound Stock Solution (DMSO) binding_setup Set up Assay Plate (Total, Non-specific, Competition) prep_compound->binding_setup camp_stimulate Stimulate with this compound prep_compound->camp_stimulate prep_cells Culture V2R-expressing Cells prep_membranes Prepare Cell Membranes (for binding assay) prep_cells->prep_membranes camp_setup Seed Cells in Plate prep_cells->camp_setup prep_membranes->binding_setup binding_incubation Incubate to Equilibrium binding_setup->binding_incubation binding_filtration Filter and Wash binding_incubation->binding_filtration binding_count Scintillation Counting binding_filtration->binding_count binding_analysis Data Analysis (IC50, Ki) binding_count->binding_analysis camp_setup->camp_stimulate camp_lyse Lyse Cells camp_stimulate->camp_lyse camp_measure Measure cAMP Levels camp_lyse->camp_measure camp_analysis Data Analysis (EC50) camp_measure->camp_analysis

Caption: General workflow for in vitro characterization of this compound.

Workflow for In Vivo Solution Preparation

G start Start stock This compound Stock in DMSO start->stock peg Add PEG300 stock->peg mix1 Mix Thoroughly peg->mix1 tween Add Tween-80 mix1->tween mix2 Mix Thoroughly tween->mix2 saline Add Saline mix2->saline mix3 Mix Thoroughly saline->mix3 end Ready for In Vivo Use mix3->end

Caption: Step-by-step workflow for preparing this compound for in vivo experiments.

References

Application Notes and Protocols for Studying Aquaporin-2 Trafficking with (S)-OPC-51803

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-OPC-51803 is a potent and selective nonpeptide agonist of the vasopressin V2 receptor (V2R). Its ability to activate the V2R signaling cascade makes it a valuable tool for investigating the trafficking of aquaporin-2 (AQP2), a water channel crucial for renal water reabsorption. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying AQP2 translocation in renal epithelial cells.

Introduction

Aquaporin-2 (AQP2) is the principal vasopressin-regulated water channel in the kidney collecting duct. Its translocation from intracellular vesicles to the apical plasma membrane is a critical step in concentrating urine and maintaining water homeostasis.[1][2][3] This process is primarily regulated by the binding of arginine vasopressin (AVP) to the V2 receptor, a G protein-coupled receptor located on the basolateral membrane of principal cells.[4][5][6] Activation of the V2R initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to the phosphorylation of AQP2 and its insertion into the apical membrane.[2][3][4]

This compound, as a selective V2R agonist, mimics the action of endogenous AVP, providing a stable and orally active compound for both in vitro and in vivo studies of AQP2 trafficking and its role in water balance disorders.[7][8][9]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design.

Table 1: Receptor Binding Affinity (Ki) of this compound for Human Vasopressin Receptors [7][8]

Receptor SubtypeThis compound Ki (nM)dDAVP Ki (nM)
V291.9 ± 10.83.12 ± 0.38
V1a819 ± 3941.5 ± 9.9
V1b>100,00013.7 ± 3.2

Data are presented as mean ± SEM (n=6 for V2 and V1a; n=4 for V1b).

Table 2: Functional Activity (EC50) of this compound in HeLa Cells Expressing Human V2 Receptors [7][8]

AgonistEndpointEC50 (nM)
This compoundcAMP Production189 ± 14

Data are presented as mean ± SEM (n=6).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of AQP2 trafficking induced by this compound and a general experimental workflow for its study.

AQP2_Trafficking_Pathway cluster_membrane Basolateral Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane V2R V2 Receptor Gs Gαs V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates S256 pAQP2_vesicle Phosphorylated AQP2 Vesicle AQP2_channel AQP2 Water Channel pAQP2_vesicle->AQP2_channel Translocates and Fuses OPC51803 This compound OPC51803->V2R Binds

Figure 1: Signaling pathway of this compound-induced AQP2 trafficking.

Experimental_Workflow cluster_assays Assay Methods start Start culture Culture renal epithelial cells (e.g., MDCK, LLC-PK1) expressing AQP2 start->culture treat Treat cells with this compound (e.g., 100 nM - 1 µM) for a specified time (e.g., 5-60 minutes) culture->treat assay Perform AQP2 trafficking assay treat->assay immuno Immunofluorescence Staining assay->immuno Qualitative/ Semi-quantitative biotin (B1667282) Cell Surface Biotinylation assay->biotin Quantitative end End immuno->end biotin->end

Figure 2: General experimental workflow for studying AQP2 trafficking.

Experimental Protocols

The following are detailed protocols for studying AQP2 trafficking using this compound in cultured renal epithelial cells.

Protocol 1: Immunofluorescence Staining for AQP2 Translocation

This method allows for the visualization of AQP2 redistribution from the cytoplasm to the plasma membrane.

Materials:

  • Renal epithelial cells (e.g., MDCK or LLC-PK1) stably expressing AQP2

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against AQP2

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Confocal microscope

Procedure:

  • Cell Culture: Seed AQP2-expressing cells on glass coverslips in a 24-well plate and grow to confluency.

  • Serum Starvation: Prior to treatment, incubate the cells in serum-free medium for at least 2 hours to reduce basal signaling.

  • Treatment:

    • Prepare working solutions of this compound in serum-free medium. Based on the EC50 for cAMP production, a concentration range of 100 nM to 1 µM is recommended for initial experiments.

    • Treat the cells with the this compound working solution for various time points (e.g., 5, 15, 30, and 60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Fixation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-AQP2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a confocal microscope. In untreated cells, AQP2 staining will be predominantly cytoplasmic. In this compound-treated cells, a significant increase in apical plasma membrane staining should be observed.

Protocol 2: Cell Surface Biotinylation for Quantifying AQP2 Translocation

This method provides a quantitative measure of AQP2 at the cell surface.

Materials:

  • Renal epithelial cells (e.g., MDCK) stably expressing AQP2 grown on permeable supports (e.g., Transwell filters)

  • Cell culture medium

  • This compound stock solution

  • Ice-cold PBS with 1 mM CaCl2 and 0.1 mM MgCl2 (PBS-CM)

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against AQP2

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment:

    • Grow AQP2-expressing MDCK cells on permeable supports until they form a polarized monolayer.

    • Serum-starve the cells as described in Protocol 1.

    • Treat the cells with this compound or vehicle from the basolateral side for the desired time at 37°C.

  • Biotinylation:

    • Place the cells on ice and wash the apical surface twice with ice-cold PBS-CM.

    • Add freshly prepared Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in PBS-CM) to the apical chamber and incubate for 30 minutes on ice with gentle agitation.

  • Quenching:

    • Remove the biotin solution and wash the apical surface three times with quenching solution to stop the reaction.

  • Cell Lysis:

    • Excise the filter membrane and place it in a microcentrifuge tube.

    • Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Streptavidin Pulldown:

    • Take an aliquot of the supernatant as the "total lysate" fraction.

    • Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture biotinylated (cell surface) proteins.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer.

    • Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the "total lysate" and the eluted "biotinylated" fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against AQP2, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence system.

  • Analysis:

    • Quantify the band intensities for AQP2 in both the total and biotinylated fractions. The ratio of biotinylated AQP2 to total AQP2 provides a quantitative measure of AQP2 at the apical plasma membrane. An increase in this ratio upon treatment with this compound indicates AQP2 translocation.

Conclusion

This compound is a powerful pharmacological tool for elucidating the molecular mechanisms of AQP2 trafficking. The protocols outlined above provide robust methods for both visualizing and quantifying the translocation of AQP2 in response to V2 receptor activation. These studies are essential for understanding renal water handling in both physiological and pathological states and for the development of novel therapeutics for water balance disorders.

References

Experimental Design for (S)-OPC-51803 Pharmacochaperone Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-OPC-51803 is a novel, orally active, nonpeptide agonist for the vasopressin V2 receptor (V2R).[1] Beyond its agonist activity, this compound has been identified as a pharmacochaperone for the V2R.[2] Pharmacochaperones are small molecules that can rescue misfolded proteins, such as mutant G protein-coupled receptors (GPCRs), promoting their proper folding, trafficking to the cell surface, and in some cases, restoring their function. This is particularly relevant for diseases like X-linked congenital nephrogenic diabetes insipidus (cNDI), where mutations in the AVPR2 gene lead to misfolded V2R proteins that are retained in the endoplasmic reticulum (ER) and degraded, rather than being transported to the cell membrane to regulate water reabsorption.[3]

These application notes provide a comprehensive experimental framework for characterizing the pharmacochaperone effects of this compound on wild-type and mutant V2 receptors. The protocols detailed below are designed for researchers in academic and industrial settings engaged in GPCR pharmacology and drug discovery.

Key Experimental Objectives

The primary goals of these experimental protocols are to:

  • Assess the ability of this compound to rescue the cell surface expression of misfolded V2R mutants.

  • Quantify the functional restoration of rescued V2R mutants by measuring downstream signaling.

  • Determine the effect of this compound on the stability of the V2R protein.

  • Visualize the subcellular localization of the V2R with and without this compound treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the V2R signaling pathway and the general experimental workflow for evaluating the pharmacochaperone activity of this compound.

V2R_Signaling_Pathway Vasopressin V2 Receptor Signaling Pathway AVP AVP / this compound V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane AQP2 at Apical Membrane AQP2_vesicles->AQP2_membrane Translocation Water_Reabsorption Water Reabsorption AQP2_membrane->Water_Reabsorption

V2R Signaling Pathway

Pharmacochaperone_Workflow Experimental Workflow for this compound Pharmacochaperone Screening cluster_cell_culture Cell Culture and Transfection cluster_treatment Compound Treatment cluster_assays Functional and Localization Assays Cell_Culture Culture HEK293 cells Transfection Transfect with WT or mutant V2R constructs Cell_Culture->Transfection Treatment Treat with this compound or vehicle Transfection->Treatment cAMP_Assay cAMP Accumulation Assay Treatment->cAMP_Assay IF_Staining Immunofluorescence Staining Treatment->IF_Staining CHX_Assay Cycloheximide (B1669411) Chase Assay Treatment->CHX_Assay BRET_Assay BRET Trafficking Assay Treatment->BRET_Assay

Pharmacochaperone Screening Workflow

Experimental Protocols

Cell Culture and Transfection

This protocol describes the maintenance of Human Embryonic Kidney (HEK293) cells and their transient transfection with vasopressin V2 receptor constructs.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Plasmid DNA (wild-type or mutant V2R)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well or 96-well cell culture plates

Protocol:

  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: The day before transfection, seed cells into the appropriate culture plates to achieve 70-90% confluency on the day of transfection.

  • Transfection:

    • For each well of a 6-well plate, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature.

    • Add the DNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 24-48 hours post-transfection before proceeding with subsequent assays.

ParameterRecommendation
Cell LineHEK293
Seeding Density (6-well)5 x 10^5 cells/well
Seeding Density (96-well)2.5 x 10^4 cells/well
Plasmid DNA (6-well)2.5 µg
Transfection ReagentLipofectamine 3000
cAMP Accumulation Assay

This assay quantifies the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following V2R activation, providing a measure of receptor function.

Materials:

  • Transfected HEK293 cells in a white, opaque 96-well plate

  • This compound

  • Arginine Vasopressin (AVP) as a positive control

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Protocol:

  • Cell Preparation: 24-48 hours post-transfection, aspirate the culture medium.

  • Pre-incubation: Add assay buffer containing 500 µM IBMX to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterase activity.

  • Compound Addition: Add serial dilutions of this compound or AVP to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the response (e.g., luminescence or fluorescence ratio) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.

ParameterRecommendation
Plate TypeWhite, opaque 96-well
IBMX Concentration500 µM
Incubation Time (Compound)30 minutes
Detection MethodHTRF, LANCE, or GloSensor
Immunofluorescence Staining for V2R Localization

This protocol allows for the visualization of V2R subcellular localization and its potential translocation to the plasma membrane following treatment with this compound.

Materials:

  • Transfected cells grown on glass coverslips or in chamber slides

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibody against V2R

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Protocol:

  • Treatment: Treat transfected cells with this compound or vehicle for the desired time (e.g., 24 hours).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[4]

  • Washing: Wash three times with PBS.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes.[5]

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-V2R antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the slides using a fluorescence or confocal microscope.

ParameterRecommendation
Fixation4% Paraformaldehyde
Permeabilization0.1% Triton X-100
Blocking5% BSA in PBS
Primary Antibody IncubationOvernight at 4°C
Secondary Antibody Incubation1 hour at room temperature
Cycloheximide Chase Assay for V2R Stability

This assay is used to determine the half-life of the V2R protein by inhibiting new protein synthesis and observing the rate of degradation over time.

Materials:

  • Transfected HEK293 cells in a 6-well plate

  • This compound

  • Cycloheximide (CHX)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against V2R

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treatment: Treat transfected cells with this compound or vehicle for a predetermined time to allow for potential stabilization of the receptor.

  • Cycloheximide Addition: Add cycloheximide to the culture medium at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[6][7]

  • Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis: Lyse the cells in lysis buffer and determine the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each time point by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against V2R, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for V2R at each time point and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining V2R protein against time to determine the protein half-life.

ParameterRecommendation
Cycloheximide (CHX) Concentration50-100 µg/mL
Time Points0, 2, 4, 6, 8 hours
Lysis BufferRIPA with protease inhibitors
Detection MethodWestern Blot
Bioluminescence Resonance Energy Transfer (BRET) Assay for V2R Trafficking

BRET is a proximity-based assay that can be used to monitor the trafficking of V2R to the plasma membrane. This requires constructing V2R fusion proteins with a BRET donor (e.g., Renilla luciferase, Rluc) and using a plasma membrane-localized BRET acceptor (e.g., a fluorescent protein with a plasma membrane targeting sequence).

Materials:

  • HEK293 cells

  • V2R-Rluc fusion construct

  • Plasma membrane-targeted YFP (or other suitable acceptor) construct

  • This compound

  • BRET substrate (e.g., Coelenterazine h)

  • BRET-compatible plate reader

Protocol:

  • Transfection: Co-transfect HEK293 cells with the V2R-Rluc and plasma membrane-YFP constructs in a 96-well plate.

  • Treatment: 24-48 hours post-transfection, treat the cells with this compound or vehicle for the desired time.

  • BRET Measurement:

    • Aspirate the medium and add PBS.

    • Add the BRET substrate (e.g., Coelenterazine h) to each well.

    • Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon treatment with this compound indicates increased proximity of the V2R to the plasma membrane, suggesting enhanced trafficking.[8][9][10][11]

ParameterRecommendation
BRET DonorRenilla luciferase (Rluc)
BRET AcceptorYellow Fluorescent Protein (YFP)
BRET SubstrateCoelenterazine h
ReadoutBRET Ratio (Acceptor/Donor Emission)

Data Presentation

All quantitative data from the described assays should be summarized in tables for clear comparison between different conditions (e.g., wild-type vs. mutant V2R, vehicle vs. This compound treatment).

Table 1: cAMP Accumulation Assay Results

ConstructTreatmentEC50 (nM)Emax (% of AVP response)
Wild-Type V2RVehicle
Wild-Type V2RThis compound
Mutant V2RVehicle
Mutant V2RThis compound

Table 2: V2R Protein Half-Life from Cycloheximide Chase Assay

ConstructTreatmentHalf-life (hours)
Wild-Type V2RVehicle
Wild-Type V2RThis compound
Mutant V2RVehicle
Mutant V2RThis compound

Table 3: BRET Assay for V2R Trafficking

ConstructTreatmentBRET Ratio (Mean ± SD)Fold Change vs. Vehicle
Wild-Type V2RVehicle
Wild-Type V2RThis compound
Mutant V2RVehicle
Mutant V2RThis compound

Conclusion

The protocols and experimental design outlined in these application notes provide a robust framework for the comprehensive characterization of this compound as a pharmacochaperone for the vasopressin V2 receptor. By systematically evaluating its effects on receptor trafficking, function, and stability, researchers can gain valuable insights into its therapeutic potential for diseases caused by V2R misfolding.

References

Application Notes and Protocols for (R)-OPC-51803 in Kidney Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OPC-51803 is a potent and selective, orally active, non-peptide agonist of the vasopressin V2 receptor.[1][2] The vasopressin V2 receptor, predominantly expressed in the principal cells of the kidney's collecting ducts, plays a crucial role in regulating water reabsorption. Activation of the V2 receptor initiates a signaling cascade that leads to the trafficking and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, thereby increasing water permeability and promoting antidiuresis.[3]

These application notes provide a comprehensive guide for the use of (R)-OPC-51803 in kidney research, covering its mechanism of action, key experimental protocols, and potential research applications, including its use as a tool compound in studies of polycystic kidney disease (PKD).

Note on Stereochemistry: The active enantiomer is the (R)-isomer, with the chemical name (5R)-2-[1-(2-chloro-4-(1-pyrrolidinyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide.[2][4] The user's query for "(S)-OPC-51803" has been corrected to reflect the scientifically documented active compound.

Mechanism of Action

(R)-OPC-51803 selectively binds to and activates the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) 3',5'-monophosphate (cAMP).[3][5] The rise in cAMP activates Protein Kinase A (PKA), which phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical plasma membrane of collecting duct cells. This process increases water reabsorption from the filtrate back into the circulation. In the context of polycystic kidney disease research, this cAMP-elevating mechanism can be exploited to stimulate cyst growth in experimental models, as cystogenesis is often driven by cAMP-dependent cell proliferation and fluid secretion.[6]

cluster_membrane Apical Membrane V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts AQP2 Aquaporin-2 Channel OPC (R)-OPC-51803 OPC->V2R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicle AQP2 Vesicle PKA->Vesicle Phosphorylates Vesicle->AQP2 Inserts into Membrane cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture HEK293 or HeLa cells stably expressing human V2R B 2. Seed cells into 96-well plates A->B D 4. Stimulate cells with (R)-OPC-51803 (include agonist control, e.g., AVP) B->D C 3. Prepare serial dilutions of (R)-OPC-51803 C->D E 5. Add PDE inhibitor (e.g., IBMX) to prevent cAMP degradation D->E F 6. Incubate at 37°C E->F G 7. Lyse cells and measure intracellular cAMP (e.g., HTRF, ELISA) F->G H 8. Plot dose-response curve and calculate EC50 G->H A 1. Acclimatize PCK rats (e.g., 4 weeks old) B 2. Group animals (Vehicle vs. (R)-OPC-51803) A->B C 3. Daily oral administration of compound for 4-8 weeks B->C D 4. Weekly/Bi-weekly monitoring: Body weight, water intake, urine output & osmolality C->D E 5. End-of-study sample collection: Blood (for BUN, Creatinine) Kidneys & Liver D->E F 6. Tissue Analysis: - Kidney weight/body weight ratio - Histology (Cystic Index, Fibrosis) - Kidney cAMP levels E->F G 7. Data Analysis & Comparison F->G

References

Application Notes and Protocols for Studying the Effects of (S)-OPC-51803

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-OPC-51803 is a nonpeptide agonist of the vasopressin V2 receptor (V2R), a G protein-coupled receptor crucial for regulating water balance.[1][2] Activation of the V2R in the kidney collecting ducts stimulates a signaling cascade that leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, thereby increasing water reabsorption.[3][4] Due to its selectivity and oral activity, this compound is a valuable tool for investigating V2R pharmacology and its potential therapeutic applications in conditions like nocturnal enuresis and diabetes insipidus.[2][5][6]

These application notes provide detailed protocols for utilizing specific cell lines to study the pharmacological and physiological effects of this compound.

Recommended Cell Lines

The choice of cell line is critical for elucidating the specific effects of this compound. Below is a summary of recommended cell lines, each suited for different aspects of V2R research.

Cell LineKey CharacteristicsPrimary ApplicationsReference
HEK293 cells expressing human V2R Human Embryonic Kidney cells. Amenable to high-efficiency transfection and protein production.[7][8][9] Stably transfected to express the human V2R.- Receptor Binding Assays- cAMP Accumulation Assays- V2R-mediated signaling studies[1][10]
CHO-K1 cells expressing human V2R Chinese Hamster Ovary cells. Low endogenous GPCR expression, providing a clean background for receptor studies.[11] Stably transfected to express the human V2R.- Receptor Binding Assays- cAMP Accumulation Assays- High-throughput screening of V2R ligands[12][13]
MDCK cells expressing AQP2 Madin-Darby Canine Kidney cells. Form polarized epithelial monolayers, mimicking the collecting duct epithelium. Stably transfected to express aquaporin-2 (AQP2).- AQP2 Trafficking and Translocation Studies- Transcellular Osmotic Water Transport Assays[3][14]
HeLa cells expressing human V2R Human cervical cancer cells. Used in initial characterization of OPC-51803.- Receptor Binding Assays- cAMP Accumulation Assays[1][15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the reference V2R agonist, dDAVP (1-desamino-8-D-arginine vasopressin), derived from studies using V2R-expressing cell lines.

Table 1: Receptor Binding Affinity (Ki)

CompoundReceptor SubtypeCell LineKi (nM)Reference
This compoundHuman V2HeLa91.9 ± 10.8[1]
This compoundHuman V1aHeLa819 ± 39[1]
This compoundCanine V2Kidney Membranes15.2 ± 0.6[5]
This compoundCanine V1aLiver Membranes653 ± 146[5]
dDAVPHuman V2HeLa3.12 ± 0.38[1]
dDAVPHuman V1aHeLa41.5 ± 9.9[1]
dDAVPHuman V1bHeLa13.7 ± 3.2[1]

Table 2: Functional Potency (EC50) for cAMP Accumulation

CompoundCell LineEC50 (nM)Reference
This compoundHeLa cells expressing human V2R189 ± 14[1]
Arginine Vasopressin (AVP)CHO-K1/V2/Gα15 cells0.46[13]

Signaling Pathways and Experimental Workflows

Vasopressin V2 Receptor Signaling Pathway

The binding of an agonist like this compound to the V2 receptor initiates a well-defined signaling cascade.

V2R_Signaling_Pathway cluster_membrane Plasma Membrane V2R V2 Receptor G_protein Gs Protein (α, β, γ) V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC α-subunit activates Agonist This compound Agonist->V2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicle->AQP2_insertion Promotes Translocation Water_reabsorption Increased Water Reabsorption AQP2_insertion->Water_reabsorption

Caption: V2 Receptor signaling pathway initiated by this compound.

Experimental Workflow for Evaluating this compound

This workflow outlines the key in vitro assays for characterizing the activity of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293-V2R, MDCK-AQP2) start->cell_culture binding_assay Receptor Binding Assay (Determine Ki) cell_culture->binding_assay cAMP_assay cAMP Accumulation Assay (Determine EC50) cell_culture->cAMP_assay aqp2_assay AQP2 Trafficking Assay (Immunofluorescence) cell_culture->aqp2_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis cAMP_assay->data_analysis water_assay Water Transport Assay (Osmotic Swelling) aqp2_assay->water_assay water_assay->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for this compound evaluation.

Experimental Protocols

Protocol 1: Receptor Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the V2 receptor using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO-K1 cells stably expressing the human V2R.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Test Compound: this compound.

  • Reference Compound: Unlabeled Arginine Vasopressin (AVP).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Multi-well plates.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize V2R-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a multi-well plate, add binding buffer, a fixed concentration of [³H]-AVP, and serial dilutions of this compound or unlabeled AVP.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of competitor that displaces 50% of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the functional agonistic activity of this compound by quantifying the increase in intracellular cyclic AMP (cAMP).

Materials:

  • Cells: HEK293 or CHO-K1 cells stably expressing the human V2R.

  • Cell Culture Medium.

  • White, opaque 96- or 384-well plates.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Test Compound: this compound.

  • Reference Agonist: Arginine Vasopressin (AVP) or dDAVP.

  • cAMP Detection Kit: e.g., HTRF, LANCE, or ELISA-based kits.[10]

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Seeding: Seed the V2R-expressing cells into the multi-well plates and culture until they reach confluence.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.[10][16]

  • Compound Addition: Add serial dilutions of this compound or the reference agonist to the wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cAMP accumulation.[10]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration following the specific instructions of the chosen cAMP detection kit.[10] This typically involves adding lysis and detection reagents that generate a luminescent or fluorescent signal.

  • Data Analysis: Plot the signal as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Aquaporin-2 Trafficking Assay (Immunofluorescence)

This protocol visualizes the translocation of AQP2 to the plasma membrane in response to this compound stimulation in polarized epithelial cells.

Materials:

  • Cells: MDCK cells stably expressing AQP2, grown on permeable supports (e.g., Transwell inserts).[3]

  • Test Compound: this compound.

  • Reference Agonist: Vasopressin or Forskolin.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: PBS with 0.1% Triton X-100.

  • Blocking Buffer: PBS with 1% BSA and 5% normal goat serum.

  • Primary Antibody: Anti-AQP2 antibody.

  • Secondary Antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI.

  • Mounting Medium.

  • Confocal Microscope.

Procedure:

  • Cell Culture: Culture MDCK-AQP2 cells on permeable supports until they form a confluent, polarized monolayer.

  • Stimulation: Treat the cells with this compound or a reference agonist (added to the basolateral side) for a specified time (e.g., 30 minutes) at 37°C. Include an untreated control.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash and block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with the primary anti-AQP2 antibody overnight at 4°C. The following day, wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Staining and Mounting: Stain the nuclei with DAPI, wash, and mount the permeable support onto a microscope slide.

  • Imaging: Acquire images using a confocal microscope. Analyze the subcellular localization of AQP2. In stimulated cells, AQP2 should translocate from a diffuse cytoplasmic pattern to a distinct signal at the apical membrane.[3][17]

References

Troubleshooting & Optimization

(S)-OPC-51803 solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with (S)-OPC-51803, focusing on solubility issues in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, nonpeptide agonist of the vasopressin V2 receptor.[1][2] Its primary mechanism of action involves binding to and activating the vasopressin V2 receptor, which is a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) production.[3][4] This signaling pathway is crucial in regulating water reabsorption in the kidneys.[3][5]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions. As a solid powder, it should be stored at -20°C for up to three years.[1] Stock solutions in a solvent should be stored at -80°C for up to six months or at -20°C for one month.[1][2] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6] For in vivo studies, various co-solvent formulations have been used to achieve solubility.[1][2][7]

Troubleshooting Guide: Aqueous Solubility Issues

Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).

This is a common issue for hydrophobic compounds. The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to fall out of solution.

Solutions:

  • Increase the percentage of co-solvent in the final solution: While aiming for the lowest possible DMSO concentration in your final assay, sometimes a slightly higher concentration is necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects on your experimental system.

  • Use a pre-mixed solvent system for dilution: Instead of directly diluting the DMSO stock into a purely aqueous buffer, you can try diluting it into a buffer that already contains a small percentage of an appropriate co-solvent.

  • Employ sonication or gentle warming: After dilution, brief sonication or gentle warming (be cautious of compound stability at higher temperatures) can sometimes help to redissolve fine precipitates.[1]

  • Consider alternative formulation strategies for aqueous solutions: For specific applications, formulations using solubilizing agents like PEG300, Tween-80, or cyclodextrins (SBE-β-CD) can be adapted for in vitro use, provided they do not interfere with the assay.[1]

Quantitative Solubility Data

The following tables summarize the known solubility of this compound in various solvent systems.

Table 1: Solubility in Organic Solvent

SolventConcentrationNotes
DMSO100 mg/mL (220.26 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1]

Table 2: Formulations for In Vivo Studies with Achieved Solubility

Formulation ComponentsAchieved Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.51 mM)[1][2][7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.51 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.51 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 454.00 g/mol ).

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.54 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution until the compound is fully dissolved. If needed, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C as recommended.

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2][7]

  • Prepare a concentrated stock solution in DMSO: For example, prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Mixing Solvents: In a sterile tube, add the required volume of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add Surfactant: Add the Tween-80 to the DMSO/PEG300 mixture and mix until a clear solution is formed.

  • Final Dilution: Add the saline to the mixture to reach the final desired volume and concentration. Mix thoroughly. The resulting solution should be clear.

Visualizations

V2_Receptor_Signaling_Pathway OPC51803 This compound V2R Vasopressin V2 Receptor OPC51803->V2R Binds & Activates G_Protein G Protein (Gs) V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Aquaporin-2 Translocation) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of this compound via the Vasopressin V2 Receptor.

Experimental_Workflow_Solubility cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshoot Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve dilute Dilute DMSO Stock into Aqueous Buffer dissolve->dilute observe Observe for Precipitation dilute->observe precipitate Precipitate Forms observe->precipitate Yes no_precipitate Clear Solution observe->no_precipitate No sonicate Gentle Sonication/ Warming precipitate->sonicate adjust_dmso Adjust Final DMSO % precipitate->adjust_dmso use_cosolvent Use Co-solvent Formulation precipitate->use_cosolvent proceed Proceed with Experiment no_precipitate->proceed sonicate->proceed adjust_dmso->proceed use_cosolvent->proceed

Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.

References

Technical Support Center: Optimizing (S)-OPC-51803 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of (S)-OPC-51803 in in vitro settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the successful design and execution of your experiments.

A crucial point of clarification: Scientific literature consistently characterizes this compound, also known as (5R)-2-[1-(2-chloro-4-(1-pyrrolidinyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl]-N-isopropylacetamide, as a selective agonist of the vasopressin V2 receptor (V2R), not an antagonist.[1][2] Its primary mechanism of action is to mimic the effect of endogenous arginine vasopressin (AVP) by binding to and activating the V2 receptor, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] While some studies suggest potential V1a receptor antagonism at higher concentrations, its principal and well-documented activity is V2R agonism.[5] This guide is therefore focused on optimizing its concentration as a V2 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a nonpeptide, orally active, and selective agonist for the G-protein coupled vasopressin V2 receptor.[6] Upon binding to the V2 receptor, it activates the Gαs signaling pathway, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cAMP.[3][7]

Q2: What are the recommended cell lines for in vitro studies with this compound?

A2: Commonly used cell lines for studying V2 receptor agonists include human embryonic kidney (HEK293) cells, Chinese hamster ovary (CHO) cells, or HeLa cells that have been stably transfected to express the human V2 receptor.[4][8]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[4][9] For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -80°C to minimize freeze-thaw cycles.[6] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

Q4: What is a typical effective concentration range for this compound in cell-based assays?

A4: The effective concentration can vary depending on the cell line and assay system. However, based on published data, a dose-response curve is typically generated with concentrations ranging from low nanomolar (nM) to micromolar (µM).[4] The reported EC50 value for cAMP production in HeLa cells expressing the human V2 receptor is approximately 189 nM.[3]

Quantitative Data Summary

The following tables summarize the reported in vitro pharmacological data for OPC-51803. This data is essential for designing experiments and interpreting results.

Parameter Receptor Cell Line/Tissue Value Reference
EC50 Human V2HeLa cells189 ± 14 nM[3]
Ki Human V2HeLa cells91.9 ± 10.8 nM[3]
Ki Human V1aHeLa cells819 ± 39 nM[3]
Ki Rat V2Kidney membranes49.8 ± 8.1 nM[10]
Ki Rat V1aLiver membranes1061 ± 60 nM[10]

Table 1: In Vitro Efficacy and Binding Affinity of OPC-51803.

Visualizing Key Processes

To better understand the experimental context, the following diagrams illustrate the V2 receptor signaling pathway and a general workflow for optimizing agonist concentration.

V2R_Signaling_Pathway cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor (V2R) G_protein Gαs Protein V2R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Activates OPC51803 This compound (Agonist) OPC51803->V2R Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., AQP2 translocation) PKA->Cellular_Response Phosphorylates targets

Caption: Vasopressin V2 receptor signaling pathway activated by this compound.

Optimization_Workflow start Start: Optimize this compound Concentration prepare_cells Prepare Cells (e.g., HEK293-V2R) start->prepare_cells prepare_compound Prepare Serial Dilutions of this compound prepare_cells->prepare_compound run_assay Perform Functional Assay (e.g., cAMP accumulation) prepare_compound->run_assay measure_signal Measure Signal (Luminescence/Fluorescence) run_assay->measure_signal analyze_data Data Analysis: Generate Dose-Response Curve measure_signal->analyze_data determine_ec50 Determine EC50 Value analyze_data->determine_ec50 cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) determine_ec50->cytotoxicity_assay check_toxicity Is Compound Toxic at Effective Concentrations? cytotoxicity_assay->check_toxicity end End: Optimal Concentration Range Identified check_toxicity->end No adjust_concentration Adjust Concentration Range Below Toxic Level check_toxicity->adjust_concentration Yes adjust_concentration->determine_ec50

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal in cAMP assay 1. Low V2 receptor expression in the cell line.2. High phosphodiesterase (PDE) activity degrading cAMP.3. Insufficient agonist concentration.4. Low cell number or poor cell viability.1. Confirm V2 receptor expression via Western blot or qPCR. Use a cell line with known high expression.2. Include a PDE inhibitor, such as 0.5 mM IBMX, in the assay buffer.[5]3. Ensure the concentration range in your dose-response curve is appropriate to capture the EC50.4. Optimize cell seeding density and confirm high cell viability (>95%) before the experiment.[11]
High background signal/High basal cAMP levels 1. Constitutive (agonist-independent) activity of the V2 receptor.2. Contamination of cells or reagents.3. Stimulation by components in the serum.1. This can be inherent to the receptor construct. Establish a clear baseline with vehicle control.2. Use sterile techniques and fresh, high-quality reagents.3. Serum-starve the cells for a few hours prior to the assay.[11]
Poorly defined dose-response curve (not sigmoidal) 1. Compound insolubility at higher concentrations.2. Cytotoxicity at higher concentrations.3. Assay window is too narrow.1. Check the solubility of this compound in your assay medium. Ensure the DMSO concentration remains non-toxic.2. Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your functional assay to identify the toxic concentration range.3. Optimize assay parameters such as cell number, incubation time, and PDE inhibitor concentration to widen the signal-to-background ratio.[5]
High variability between replicate wells 1. Inaccurate pipetting.2. Inconsistent cell seeding.3. Edge effects in the multi-well plate.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Ensure a homogenous cell suspension before plating.3. Avoid using the outermost wells of the plate, or fill them with sterile buffer/media to maintain humidity.
Results not reproducible between experiments 1. Inconsistent cell culture conditions (e.g., passage number, confluency).2. Variation in incubation times or temperatures.3. Degradation of the compound stock solution.1. Use cells within a consistent passage number range and at a similar confluency for each experiment.2. Strictly adhere to the established protocol for all incubation steps.3. Use freshly thawed aliquots of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.[6]

Table 2: Troubleshooting common issues in this compound in vitro assays.

Experimental Protocols

cAMP Accumulation Assay (HEK293-V2R cells)

This protocol outlines the measurement of intracellular cAMP levels following stimulation with this compound.

Materials:

  • HEK293 cells stably expressing the human V2 receptor.

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • White, opaque 96-well or 384-well microplates.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[5]

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[5]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • A commercial cAMP detection kit (e.g., HTRF®, LANCE®, or GloSensor™).

  • Multimode plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the HEK293-V2R cells into the multi-well plate at a pre-optimized density and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is a good starting point.

  • Assay Initiation:

    • Gently remove the culture medium from the wells.

    • Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37°C.[5]

    • Add the prepared serial dilutions of this compound to the respective wells. Include a vehicle control (assay buffer with DMSO) and a positive control (e.g., Arginine Vasopressin).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.[8]

  • Data Analysis:

    • Plot the raw signal against the logarithm of the this compound concentration.

    • Normalize the data (e.g., setting the vehicle control as 0% and a maximal response as 100%).

    • Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.[12][13]

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the V2 receptor.

Materials:

  • Cell membranes prepared from cells or tissues expressing the V2 receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • This compound stock solution.

  • Non-specific binding control: High concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Vacuum filtration manifold.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in each well:

    • Cell membrane preparation (e.g., 10-20 µg protein/well).

    • Binding buffer.

    • Serial dilutions of this compound (test compound) or vehicle (for total binding) or unlabeled AVP (for non-specific binding).

    • A fixed concentration of [³H]-AVP (typically at or below its Kd value).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for 60-120 minutes to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation fluid and allow the filters to soak.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Potential off-target effects of (S)-OPC-51803

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (S)-OPC-51803 in their experiments. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nonpeptide, orally active agonist for the vasopressin V2 receptor.[1][2] Its primary mechanism of action is to bind to the V2 receptor, a G-protein coupled receptor (GPCR), and stimulate the production of intracellular cyclic AMP (cAMP).[1][2] This signaling cascade is responsible for its antidiuretic effects.[3]

Q2: What is the selectivity profile of this compound for vasopressin receptor subtypes?

This compound displays selectivity for the human vasopressin V2 receptor over the V1a and V1b subtypes. In vitro binding assays have shown that it has a significantly higher affinity for the V2 receptor compared to the V1a receptor and negligible affinity for the V1b receptor at high concentrations.[1][2]

Q3: Are there any known off-target effects of this compound?

Publicly available data from comprehensive off-target screening for this compound is limited. However, the chemical structure of this compound contains benzazepine and pyrrolidine (B122466) scaffolds, which are present in other biologically active compounds.[3] Molecules with these structures have been associated with a range of biological activities, and therefore, off-target interactions cannot be ruled out.[4][5] Researchers should consider performing their own selectivity profiling against a broad panel of receptors and enzymes, particularly those known to interact with benzazepine and pyrrolidine derivatives.[6][7] The clinical development of OPC-51803 was discontinued, which could suggest the possibility of undisclosed off-target effects or other safety concerns.

Q4: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For solution preparation, it is advisable to make fresh solutions for each experiment or to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The specific solvent for dissolution will depend on the experimental requirements, but DMSO is commonly used for initial stock solutions.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound for Human Vasopressin Receptors
Receptor SubtypeKi (nM)Reference
V291.9 ± 10.8[1][2]
V1a819 ± 39[1][2]
V1b> 100,000[1][2]
Table 2: In Vitro Functional Activity of this compound
AssayCell LineParameterValue (nM)Reference
cAMP ProductionHeLa cells expressing human V2 receptorsEC50189 ± 14[2]

Troubleshooting Guides

In Vitro Receptor Binding Assays

Issue 1: High Non-Specific Binding

  • Possible Cause:

    • Radioligand concentration is too high.

    • Insufficient washing of filters.

    • Lipophilic nature of the compound causing it to stick to filters or vials.

    • Inappropriate blocking agent in the assay buffer.

  • Troubleshooting Steps:

    • Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value.

    • Improve Washing: Increase the number and volume of washes with ice-cold wash buffer.

    • Reduce Non-Specific Sticking: Pre-soak filters in a solution like 0.3-0.5% polyethyleneimine (PEI). Consider adding a small amount of detergent (e.g., 0.1% BSA) to the wash buffer.

    • Optimize Blocking Agent: Test different concentrations of bovine serum albumin (BSA) or consider alternative blocking agents in the assay buffer.

Issue 2: Low or No Specific Binding

  • Possible Cause:

    • Degraded radioligand or test compound.

    • Insufficient receptor concentration in the membrane preparation.

    • Incorrect assay buffer composition (pH, ions).

    • The assay has not reached equilibrium.

  • Troubleshooting Steps:

    • Check Ligand Integrity: Aliquot and store ligands at -80°C. Avoid repeated freeze-thaw cycles. Verify the purity of the radioligand.

    • Confirm Receptor Expression: Increase the amount of membrane protein per well. Confirm receptor expression via Western blot or by using a known high-affinity control ligand.

    • Verify Buffer Composition: Ensure the pH and ionic strength of the buffer are optimal for receptor binding. Vasopressin receptors can be sensitive to divalent cations like Mg2+.

    • Determine Equilibrium Time: Increase the incubation time. Perform a time-course experiment to determine the time required to reach binding equilibrium.

cAMP Functional Assays (HTRF)

Issue 1: Low Signal-to-Background Ratio

  • Possible Cause:

    • Low receptor expression in the cell line.

    • High phosphodiesterase (PDE) activity degrading cAMP.

    • Insufficient agonist stimulation.

    • Low cell number or viability.

  • Troubleshooting Steps:

    • Use High-Expressing Cell Line: Utilize a cell line with confirmed high and stable expression of the V2 receptor.

    • Inhibit PDE Activity: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer (typically 100-500 µM).

    • Optimize Agonist Concentration: For antagonist mode, use an agonist concentration at or above the EC80. For agonist mode, ensure a full dose-response curve is generated.

    • Optimize Cell Seeding: Optimize the cell seeding density to maximize the assay window. Ensure cell viability is >95% before starting the assay.

Issue 2: High Basal cAMP Levels

  • Possible Cause:

    • Constitutive activity of the receptor.

    • Contamination of cells or reagents.

    • Serum components in the cell culture medium stimulating cAMP production.

  • Troubleshooting Steps:

    • Address Constitutive Activity: If the receptor is known to be constitutively active, this may be the expected baseline.

    • Ensure Aseptic Technique: Use sterile reagents and proper cell culture techniques to avoid contamination.

    • Serum Starve Cells: Before the assay, wash and incubate cells in a serum-free medium for a few hours to reduce basal cAMP levels.

Experimental Protocols

Radioligand Binding Assay for Vasopressin V2 Receptor

This protocol is a general guideline for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture cells expressing the human vasopressin V2 receptor to a high density.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

      • This compound or other competing ligands at various concentrations.

      • Radioligand (e.g., [3H]-Arginine Vasopressin) at a concentration near its Kd.

      • Cell membrane preparation (typically 10-50 µg of protein per well).

    • For total binding, add vehicle instead of a competing ligand.

    • For non-specific binding, add a high concentration of a non-labeled V2 receptor-specific ligand (e.g., 1 µM Arginine Vasopressin).

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.3-0.5% PEI) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HTRF cAMP Functional Assay

This protocol is a general guideline for measuring cAMP production in response to this compound stimulation.

  • Cell Preparation:

    • Seed cells expressing the human vasopressin V2 receptor in a 384-well white plate at an optimized density and allow them to attach overnight.

    • On the day of the assay, remove the culture medium and replace it with stimulation buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, and a PDE inhibitor like 500 µM IBMX).

    • Incubate for 30 minutes at room temperature.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the compound dilutions to the cells and incubate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Following the manufacturer's instructions for the HTRF cAMP kit, prepare the d2-labeled cAMP and the anti-cAMP cryptate antibody solutions.

    • Add the detection reagents to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading and Data Analysis:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

    • Calculate the 665/620 ratio for each well.

    • Convert the ratios to cAMP concentrations using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value using non-linear regression.

Visualizations

V2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OPC51803 This compound V2R V2 Receptor OPC51803->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Aquaporin-2 trafficking) PKA->Cellular_Response Phosphorylates targets leading to Troubleshooting_Workflow_Binding_Assay cluster_High_NSB Troubleshooting High NSB cluster_Low_SB Troubleshooting Low SB Start Start: Unexpected Binding Assay Result Problem High Non-Specific Binding or Low Specific Binding? Start->Problem High_NSB High Non-Specific Binding Problem->High_NSB High Low_SB Low Specific Binding Problem->Low_SB Low Opt_Radioligand Optimize Radioligand Concentration High_NSB->Opt_Radioligand Check_Ligands Check Ligand Integrity Low_SB->Check_Ligands Improve_Wash Improve Washing Steps Opt_Radioligand->Improve_Wash Reduce_Sticking Reduce Non-Specific Sticking (PEI, BSA) Improve_Wash->Reduce_Sticking End Re-run Assay Reduce_Sticking->End Confirm_Receptor Confirm Receptor Expression Check_Ligands->Confirm_Receptor Verify_Buffer Verify Buffer Composition Confirm_Receptor->Verify_Buffer Check_Equilibrium Check for Equilibrium Verify_Buffer->Check_Equilibrium Check_Equilibrium->End

References

Troubleshooting inconsistent results with (S)-OPC-51803

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-OPC-51803.

Troubleshooting Guides

Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Common Issues with this compound
Issue Potential Cause Recommended Solution
Reduced or no biological activity Improper Storage: this compound stock solutions may have degraded.Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. [1]
Incorrect Compound Concentration: Errors in dilution calculations or weighing the compound.Verify all calculations. Prepare fresh dilutions from a new stock solution. Use a calibrated balance for accurate weighing.
Poor Solubility: The compound may have precipitated out of solution, especially in aqueous buffers.This compound is sparingly soluble in water. For in vivo studies, consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [1]Gentle heating and/or sonication can aid dissolution. [1]Visually inspect solutions for any precipitate before use.
High variability between replicates Inconsistent Cell Health: Cell viability and passage number can significantly impact receptor expression and signaling.Use cells with consistent passage numbers. Regularly check cell viability using methods like Trypan Blue exclusion. Ensure consistent cell seeding density.
Pipetting Errors: Inaccurate or inconsistent dispensing of the compound or reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of solutions before aliquoting.
Edge Effects in Plate-Based Assays: Evaporation from wells on the outer edges of a multi-well plate can concentrate reagents.Avoid using the outer wells of the plate for critical samples. Fill the outer wells with sterile water or PBS to maintain humidity.
Unexpected off-target effects High Compound Concentration: At high concentrations, the selectivity of this compound for the V2 receptor may decrease.Perform dose-response experiments to determine the optimal concentration range. The EC50 for cAMP production in HeLa cells expressing human V2 receptors is 189 ± 14 nM. [2]
Contamination of Compound: The stock of this compound may be contaminated.Purchase the compound from a reputable supplier that provides a certificate of analysis.
Difficulty replicating in vivo antidiuretic effects Incorrect Animal Model: The animal model may not be appropriate for studying V2 receptor agonism.Brattleboro rats, which have hereditary diabetes insipidus, are a suitable model to demonstrate the antidiuretic effects of this compound. [3]
Route of Administration: The chosen route of administration may not be optimal for bioavailability.This compound is orally active. [1][3]Oral administration has been shown to be effective in rats. [3]
Timing of Measurements: The timing of sample collection may not align with the pharmacokinetic profile of the compound.In rats, effects on urine volume and frequency have been observed over a 24-hour period after oral administration. [3]Conduct a time-course experiment to determine the optimal measurement window.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective nonpeptide agonist of the vasopressin V2 receptor. [2][4]Binding of this compound to the V2 receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). [2]This signaling cascade in the kidney collecting duct cells promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption and producing an antidiuretic effect.

Q2: What are the binding affinities of this compound for vasopressin receptors?

A2: this compound is highly selective for the V2 receptor. The following table summarizes its binding affinities (Ki) and functional potency (EC50).

Table 2: Receptor Binding and Functional Potency of this compound
Receptor Subtype Ki (nM) EC50 (cAMP production, nM)
Human V2 Receptor91.9 ± 10.8 [2]189 ± 14 [2]
Human V1a Receptor819 ± 39 [2]No agonistic activity observed [2][5]
Human V1b Receptor>10,000 [2]No agonistic activity observed [2]
Canine V2 Receptor15.2 ± 0.6 [6]-
Canine V1a Receptor653 ± 146 [6]-
Rat V2 Receptor49.8 ± 8.1 [6]-
Rat V1a Receptor1061 ± 60 [6]-

Q3: How should I prepare this compound for in vivo experiments?

A3: this compound is orally active. [1][3]For oral administration in animal studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [1]Another option is 10% DMSO in corn oil. [1]It is recommended to prepare fresh solutions on the day of the experiment. [1]If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. [1] Q4: What are the expected effects of this compound in vivo?

A4: In animal models such as Brattleboro rats, oral administration of this compound has been shown to significantly decrease urine volume and frequency. [3]For example, doses of 0.03 and 0.3 mg/kg in Brattleboro rats resulted in a significant decrease in urinary frequency. [3]It also prolongs the time to the first micturition. [3] Q5: Does this compound have any effects on blood pressure?

A5: this compound is selective for the V2 receptor and has been shown to not significantly affect blood pressure or heart rate at therapeutic doses. [6]This is because the V1a receptor primarily mediates the vasoconstrictive effects of vasopressin.

Experimental Protocols

Protocol 1: In Vitro cAMP Assay in V2 Receptor-Expressing Cells
  • Cell Culture: Culture HeLa cells stably expressing the human vasopressin V2 receptor in appropriate media.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

  • Assay Procedure:

    • Wash the cells once with pre-warmed assay buffer.

    • Add the diluted this compound or control vehicle to the wells.

    • Incubate at 37°C for the desired time (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Effect S_OPC_51803 This compound V2R V2 Receptor S_OPC_51803->V2R Binds AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Membrane AQP2 Channel AQP2_Vesicle->AQP2_Membrane Translocates to Membrane Water_Reabsorption Increased Water Reabsorption AQP2_Membrane->Water_Reabsorption Antidiuresis Antidiuretic Effect Water_Reabsorption->Antidiuresis

Caption: Signaling pathway of this compound via the V2 receptor.

G start Start Experiment prepare_compound Prepare this compound Solution start->prepare_compound prepare_cells Prepare Cell Culture / Animal Model start->prepare_cells treat Treat with this compound prepare_compound->treat prepare_cells->treat incubate Incubate / Administer treat->incubate measure Measure Endpoint (e.g., cAMP, Urine Output) incubate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: General experimental workflow for using this compound.

G start Inconsistent Results Observed check_solubility Check Compound Solubility (Precipitate visible?) start->check_solubility remake_solution Remake Solution (Use sonication/heating) check_solubility->remake_solution Yes check_storage Check Compound Storage (Age of stock? Storage temp?) check_solubility->check_storage No remake_solution->start Re-run Experiment new_stock Use Fresh Stock Solution check_storage->new_stock Yes check_cells Check Cell Health/Passage (Consistent between experiments?) check_storage->check_cells No new_stock->start Re-run Experiment use_new_cells Use New Batch of Cells check_cells->use_new_cells No review_protocol Review Protocol (Calculations, dilutions correct?) check_cells->review_protocol Yes use_new_cells->start Re-run Experiment revise_protocol Revise Protocol review_protocol->revise_protocol No contact_support Contact Technical Support review_protocol->contact_support Yes revise_protocol->start Re-run Experiment

Caption: Troubleshooting decision tree for this compound experiments.

References

Addressing variability in animal model response to (S)-OPC-51803

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasopressin V2 receptor agonist, (S)-OPC-51803.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected antidiuretic effect. Animal Model Variability: Different rat strains or species can exhibit varied responses. For example, Brattleboro rats, which lack endogenous vasopressin, are highly sensitive, while Sprague-Dawley rats with normal vasopressin levels may show a less pronounced dose-response relationship.[1][2]- Ensure the appropriate animal model is used for the research question. - For initial efficacy studies, consider using a vasopressin-deficient model like the Brattleboro rat. - If using normal animals, ensure proper hydration status as this can influence the response.
Drug Formulation and Administration: Improper formulation can lead to poor bioavailability. The compound's solubility and stability in the vehicle are critical.- this compound is orally active. For oral gavage, a suspension in 0.5% methylcellulose (B11928114) or similar vehicle is commonly used. - Ensure the compound is homogenously suspended before each administration. - Refer to the detailed Experimental Protocol for Oral Administration below.
Age of Animals: Aged animals may have altered vasopressin secretion and renal response, potentially affecting the outcome.[3]- Use age-matched animals within experimental groups. - Be aware that older animals might exhibit polyuria, which could influence the baseline and response to treatment.[2][3]
High inter-individual variability in response within the same experimental group. Physiological State: The hydration status and extracellular fluid volume of individual animals can significantly impact the sensitivity of the V2 receptor pathway.[4]- Acclimatize animals properly and ensure consistent access to food and water before the experiment. - Monitor water intake and urine output for a baseline period to identify outliers. - Control for stressors that might affect hydration and hormone levels.
Underlying Health Conditions: Subclinical renal issues can alter the expression and function of V2 receptors, leading to a blunted response.[5]- Use healthy animals from a reputable supplier. - Consider a basic health screen, including serum creatinine (B1669602) and BUN, if unexpected variability is observed.
Unexpected off-target effects (e.g., changes in blood pressure). V1a Receptor Affinity: Although OPC-51803 is highly selective for the V2 receptor, at very high doses, off-target effects on V1a receptors, which mediate vasoconstriction, could theoretically occur.[1][6]- Adhere to the recommended dose range (0.003 to 0.3 mg/kg orally in rats).[1] - Studies have shown no significant changes in blood pressure or heart rate at doses up to 30 mg/kg (p.o.) in rats.[1] If such effects are observed, consider reducing the dose.
Route of Administration: The pharmacokinetic and pharmacodynamic profile can vary significantly with the route of administration.[7]- For consistent results, use the recommended oral route of administration. - If another route is necessary, extensive dose-finding and pharmacokinetic studies are required.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a nonpeptide, selective agonist for the vasopressin V2 receptor (V2R).[1][6] The V2R is primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts. Activation of the V2R by an agonist like this compound initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. This increases water reabsorption from the urine back into the bloodstream, resulting in a concentrated, lower volume of urine (an antidiuretic effect).

2. What is the difference between OPC-51803 and this compound?

The available literature primarily refers to OPC-51803. This compound is the (S)-enantiomer of this compound. Often in pharmacology, a single enantiomer is responsible for the desired biological activity. While the cited studies do not always specify the enantiomer used, it is standard practice in drug development to isolate and test the most active and safest enantiomer. Researchers should ensure they are using the correct and specified form of the compound for their studies.

3. Which animal models have been used to study OPC-51803?

OPC-51803 has been studied in several animal models, including:

  • Brattleboro rats: These rats have a hereditary form of diabetes insipidus due to a congenital inability to produce vasopressin. They are highly sensitive to V2R agonists and are a good model for studying the primary antidiuretic effects of these compounds.[2]

  • Sprague-Dawley rats: These are normal, healthy rats with intact vasopressin systems. They are used to study the effects of V2R agonists in a physiologically normal state.[1][2] Studies have also been conducted in aged Sprague-Dawley rats to investigate age-related changes in response.[2][3]

  • Dogs: Studies in dogs have also demonstrated the antidiuretic effects of orally administered OPC-51803.[1]

4. What are the expected outcomes of this compound administration in these models?

The primary expected outcomes are a dose-dependent decrease in urine volume and a corresponding increase in urine osmolality.[1] In models of polyuria, a decrease in micturition frequency is also observed.[2]

Quantitative Data Summary

The following tables summarize the reported efficacy of OPC-51803 in various animal models.

Table 1: Effect of Single Oral Doses of OPC-51803 in Female Brattleboro Rats

Dose (mg/kg)Urine Volume (0-2h post-dose, mL)Urine Osmolality (mOsm/kg)
Vehicle10.8 ± 1.1114 ± 9
0.0037.5 ± 1.5160 ± 20
0.014.2 ± 1.2250 ± 50
0.031.5 ± 0.5380 ± 90
0.10.8 ± 0.3410 ± 100
0.30.5 ± 0.2432 ± 114
Data adapted from Nakamura et al., 2000.[1]

Table 2: Effect of Single Oral Doses of OPC-51803 in Male Sprague-Dawley Rats

Dose (mg/kg)Urine Volume (0-4h post-dose, mL)
Vehicle2.6 ± 0.6
0.031.8 ± 0.4
0.11.3 ± 0.3
0.31.1 ± 0.2
Data adapted from Nakamura et al., 2000.[1]

Detailed Experimental Protocols

Key Experiment: Assessment of Antidiuretic Activity in Rats

  • Animals: Female homozygous Brattleboro rats or male Sprague-Dawley rats.

  • Housing: Animals are housed in individual metabolic cages to allow for the collection of urine.

  • Acclimatization: Animals should be acclimated to the metabolic cages for at least 24 hours before the experiment.

  • Vehicle Preparation: For oral administration, this compound can be suspended in a 0.5% (w/v) solution of methylcellulose in purified water.

  • Drug Administration:

    • Prepare fresh suspensions of this compound on the day of the experiment.

    • Administer the compound or vehicle via oral gavage at a volume of 5 mL/kg body weight.

    • Ensure the suspension is well-mixed before drawing each dose.

  • Urine Collection and Measurement:

    • Collect urine at predetermined intervals (e.g., every 2 or 4 hours) for up to 24 hours post-administration.

    • Measure the volume of urine for each collection period.

    • Measure urine osmolality using an osmometer.

  • Data Analysis: Compare the urine volume and osmolality between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizations

Signaling Pathway of this compound

G cluster_cell Collecting Duct Principal Cell S_OPC_51803 This compound V2R Vasopressin V2 Receptor (V2R) S_OPC_51803->V2R binds & activates G_protein Gs Protein V2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates AQP2_channel Aquaporin-2 (AQP2) Water Channel AQP2_vesicle->AQP2_channel translocates to membrane water_reabsorption Water Reabsorption AQP2_channel->water_reabsorption facilitates membrane Apical Membrane

Caption: V2R signaling cascade initiated by this compound.

Experimental Workflow for Assessing Antidiuretic Activity

G start Start acclimatize Acclimatize Animals to Metabolic Cages start->acclimatize baseline Baseline Urine Collection (optional) acclimatize->baseline randomize Randomize into Treatment Groups baseline->randomize prepare_drug Prepare this compound Suspension randomize->prepare_drug administer Administer Drug/Vehicle (Oral Gavage) prepare_drug->administer collect_urine Collect Urine at Timed Intervals administer->collect_urine measure_volume Measure Urine Volume collect_urine->measure_volume measure_osmolality Measure Urine Osmolality measure_volume->measure_osmolality analyze Statistical Analysis measure_osmolality->analyze end End analyze->end G start Inconsistent/Weak Antidiuretic Effect Observed check_formulation Verify Drug Formulation and Administration Technique start->check_formulation check_model Review Animal Model Suitability (Strain, Age, Health) start->check_model check_hydration Assess Animal Hydration Status and Husbandry check_formulation->check_hydration check_dose Is the Dose Appropriate for the Model? check_model->check_dose dose_finding Conduct a Dose-Response Study check_dose->dose_finding No check_dose->check_hydration Yes consult Consult Literature for Model-Specific Variability check_hydration->consult

References

Technical Support Center: Optimizing Oral Administration of (S)-OPC-51801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information, troubleshooting advice, and detailed protocols to assist researchers in optimizing the oral administration of (S)-OPC-51803 for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, nonpeptide agonist of the vasopressin V2 receptor.[1][2] Its primary mechanism of action involves binding to the V2 receptor, a G protein-coupled receptor (GPCR), which leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels in the renal collecting duct cells is the key signaling event that mediates the antidiuretic effects of the compound.[3]

Q2: What are the expected in vivo effects of this compound following oral administration in animal models?

A2: In preclinical studies involving rats, oral administration of this compound has been shown to produce a significant antidiuretic effect. This is characterized by a dose-dependent decrease in urine volume and a corresponding increase in urinary osmolality. Studies in Brattleboro rats, which have hereditary diabetes insipidus, and aged rats with polyuria have demonstrated that this compound can effectively reduce micturition frequency.

Q3: this compound has poor aqueous solubility. What are some recommended starting formulations for in vivo oral dosing?

A3: Due to its low water solubility, this compound requires a suitable vehicle for effective oral administration. Several formulations have been suggested to achieve a clear solution for dosing. Here are three common starting points:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Protocol 3: 10% DMSO and 90% Corn Oil.

It is recommended to prepare these formulations by adding each solvent sequentially and ensuring the compound is fully dissolved, using heat or sonication if necessary.

Q4: My in vitro potent compound is showing low efficacy in vivo after oral administration. What are the likely causes?

A4: A common reason for this discrepancy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal epithelium to enter systemic circulation. Low aqueous solubility and/or poor membrane permeability are the primary barriers to good oral bioavailability. It is crucial to experimentally determine these properties to diagnose the issue.

Troubleshooting Guide

This guide addresses common issues encountered during the oral administration of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Compound precipitates from the formulation during preparation or upon standing. The concentration of this compound exceeds its solubility in the chosen vehicle.- Reduce the concentration of the compound in the formulation.- Try an alternative formulation with different co-solvents or surfactants (see FAQs).- Incorporate a precipitation inhibitor, such as HPMC or PVP, into your formulation.
Inconsistent results between animals in the same dosing group. - Inhomogeneous Formulation: If using a suspension, the compound may not be uniformly distributed.- Dosing Inaccuracy: Variability in oral gavage technique can lead to inconsistent dosing.- For suspensions, ensure vigorous and consistent mixing before drawing each dose.- If possible, use a solution formulation to ensure dose uniformity.- Ensure all personnel are thoroughly trained and proficient in the oral gavage technique.
Low and variable plasma concentrations of this compound. - Poor Absorption: This could be due to low solubility, low permeability, or efflux by intestinal transporters.- First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.- Conduct in vitro solubility and permeability assays (see Experimental Protocols) to identify the primary barrier.- If solubility is the issue, explore different formulation strategies (e.g., micronization, lipid-based formulations).- If permeability is low, consider if the compound is a substrate for efflux transporters like P-glycoprotein.
Signs of distress in animals post-dosing (e.g., coughing, choking). Improper Oral Gavage Technique: The gavage needle may have been inserted into the trachea instead of the esophagus.- Immediately stop the procedure if the animal shows any signs of distress.- Review and refine the oral gavage technique. Ensure the animal is properly restrained and the gavage needle is inserted gently along the roof of the mouth.- Consider using flexible plastic gavage needles to minimize the risk of tracheal insertion and esophageal injury.

Data Presentation

While specific pharmacokinetic data for this compound across different formulations are not publicly available, the following tables provide a template for how to structure and present such data from your own studies for easy comparison.

Table 1: Example Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) Oral Bioavailability (%)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [Insert experimental value][Insert experimental value][Insert experimental value][Insert experimental value]
10% DMSO / 90% (20% SBE-β-CD in Saline) [Insert experimental value][Insert experimental value][Insert experimental value][Insert experimental value]
10% DMSO / 90% Corn Oil [Insert experimental value][Insert experimental value][Insert experimental value][Insert experimental value]
Micronized Suspension in 0.5% CMC [Insert experimental value][Insert experimental value][Insert experimental value][Insert experimental value]

Data in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Table 2: In Vitro Properties of this compound

Parameter Assay Conditions Result
Kinetic Solubility pH 7.4 Phosphate Buffer[Insert experimental value (µg/mL)]
Caco-2 Permeability (Papp A to B) pH 7.4, 10 µM[Insert experimental value (x 10⁻⁶ cm/s)]
Caco-2 Efflux Ratio (Papp B to A / Papp A to B) pH 7.4, 10 µM[Insert experimental value]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a physiologically relevant buffer.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, visually inspect for precipitation.

  • Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of this compound at a final concentration of 10 µM in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with a low percentage of DMSO (<1%).

  • Apical to Basolateral (A to B) Permeability:

    • Add the dosing solution to the apical (donor) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Basolateral to Apical (B to A) Permeability:

    • Add the dosing solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Incubate and sample as described for the A to B direction.

  • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B to A / Papp A to B).

Protocol 3: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in different formulations.

Methodology:

  • Use adult male Sprague-Dawley rats (8-10 weeks old).

  • Divide the animals into groups, with one group for each formulation to be tested and one group for intravenous (IV) administration.

  • IV Administration:

    • Administer this compound as a single bolus injection via the tail vein at a dose of 1-2 mg/kg. The compound should be dissolved in a suitable IV vehicle (e.g., saline with a minimal amount of co-solvent).

  • Oral Administration:

    • Administer this compound via oral gavage at a dose of 5-10 mg/kg using the desired formulation.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

G S_OPC_51803 This compound V2R Vasopressin V2 Receptor (GPCR) S_OPC_51803->V2R Binds & Activates G_Protein G Protein (Gs) V2R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Aquaporin_2 Aquaporin-2 (AQP2) Vesicles PKA->Aquaporin_2 Phosphorylates Membrane_Insertion AQP2 Insertion into Apical Membrane Aquaporin_2->Membrane_Insertion Water_Reabsorption Increased Water Reabsorption Membrane_Insertion->Water_Reabsorption

Caption: Signaling pathway of this compound via the Vasopressin V2 Receptor.

G cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Kinetic Solubility Assay Formulation Select/Optimize Formulation Vehicle Solubility->Formulation Permeability Caco-2 Permeability Assay Permeability->Formulation Oral_Dosing Oral Dosing in Rats Formulation->Oral_Dosing PK_Analysis Pharmacokinetic Analysis (PK) Oral_Dosing->PK_Analysis IV_Dosing IV Dosing in Rats IV_Dosing->PK_Analysis Bioavailability Calculate Oral Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for optimizing oral administration of this compound.

Caption: Troubleshooting logic for low in vivo efficacy of this compound.

References

Cell culture conditions for (S)-OPC-51803 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-OPC-51803 in cell culture experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

A1: this compound is a nonpeptide, selective agonist for the vasopressin V2 receptor (V2R).[1] Its primary mechanism of action is to bind to and activate the V2R, a G protein-coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2]

Q2: Which cell lines are suitable for experiments with this compound?

A2: The choice of cell line depends on the expression of the vasopressin V2 receptor. Commonly used cell lines include:

  • HeLa cells: These cells, transfected with the human V2 receptor, have been successfully used to characterize the activity of this compound.[1][2]

  • COS-7 cells: Another suitable host for transient or stable transfection of the V2 receptor.[3][4]

  • MDCK cells: An epithelial cell line that can be used for V2 receptor studies.

It is crucial to use a cell line endogenously expressing the V2 receptor or one that has been genetically modified to express the receptor.

Q3: How should I prepare and store this compound?

A3: Proper handling and storage of this compound are critical for maintaining its activity.

  • Storage: For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions can be stored at -80°C for up to six months.[5]

  • Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3]

  • Preparation of Stock Solutions: Prepare a concentrated stock solution in DMSO. For example, a 10 mM stock can be prepared and then further diluted in aqueous buffers or cell culture medium for experiments. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Experimental Protocols

Cell Culture

Below are general guidelines for culturing cell lines commonly used in this compound experiments. Specific details may need to be optimized for your laboratory conditions.

ParameterHeLaCOS-7MDCK
Base Medium Dulbecco's Modified Eagle's Medium (DMEM)Dulbecco's Modified Eagle's Medium (DMEM)Minimum Essential Medium (MEM)
Serum 10% Fetal Bovine Serum (FBS)10% Fetal Bovine Serum (FBS)10% Fetal Bovine Serum (FBS)
Supplements Penicillin (100 U/mL), Streptomycin (100 µg/mL)4 mM L-glutamine, Penicillin (100 U/mL), Streptomycin (100 µg/mL)0.1 mM non-essential amino acids, 2 mM L-glutamine, Penicillin (100 U/mL), Streptomycin (100 µg/mL)
Culture Conditions 37°C, 5% CO₂37°C, 5% CO₂37°C, 5% CO₂
Subculturing Ratio 1:3 to 1:61:4 to 1:81:3 to 1:6
Seeding Density (96-well plate) ~5 x 10³ cells/well~8 x 10³ cells/well~1 x 10⁴ cells/well
Seeding Density (384-well plate) ~2 x 10³ cells/well~3 x 10³ cells/well~4 x 10³ cells/well
cAMP Accumulation Assay (HTRF Format)

This protocol outlines a typical Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to measure the effect of this compound.

Materials:

  • V2R-expressing cells (e.g., transfected HeLa)

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • Forskolin (positive control)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend the pellet in assay buffer containing a PDE inhibitor like IBMX (a final concentration of 0.5 mM is often used).[5]

    • Determine cell density and adjust to the desired concentration.

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into the wells of a 384-well plate.

    • Add 5 µL of this compound at various concentrations (prepared in assay buffer). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin).

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the HTRF cAMP-d2 reagent.

    • Add 5 µL of the HTRF anti-cAMP cryptate reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

    • Calculate the 665/620 ratio and Delta F % to determine the cAMP concentration based on a standard curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High basal cAMP levels - Cell density is too high.- PDE inhibitor concentration is too high.- Constitutive receptor activity.- Optimize cell seeding density.- Titrate the concentration of the PDE inhibitor (e.g., IBMX).- Ensure the use of non-transfected or mock-transfected cells as a control.
Low or no response to this compound - Low V2 receptor expression.- Inactive this compound.- Suboptimal assay conditions.- Verify V2R expression via qPCR or Western blot.- Use a fresh aliquot of this compound and verify its storage conditions.- Optimize incubation times and reagent concentrations. Use a positive control like arginine vasopressin (AVP) or dDAVP.
High well-to-well variability - Inconsistent cell seeding.- Inaccurate pipetting.- Edge effects in the plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer.
EC₅₀ value significantly different from expected - Incorrect concentration of this compound stock solution.- Different cell line or passage number.- Assay conditions (e.g., incubation time, temperature).- Verify the concentration of the stock solution.- Maintain consistent cell line passage numbers.- Keep assay conditions consistent between experiments. An EC₅₀ of 189 ± 14 nM has been reported in HeLa cells expressing the human V2-receptor.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Intracellular S_OPC_51803 This compound V2R Vasopressin V2 Receptor (V2R) S_OPC_51803->V2R Binds & Activates G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: this compound signaling pathway via the V2 receptor.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_cells Prepare V2R-expressing cells seed_cells Seed cells into 384-well plate prep_cells->seed_cells prep_compound Prepare this compound dilutions add_compound Add this compound prep_compound->add_compound seed_cells->add_compound incubate_stim Incubate (30 min) add_compound->incubate_stim add_reagents Add HTRF reagents incubate_stim->add_reagents incubate_detect Incubate (60 min) add_reagents->incubate_detect read_plate Read plate (620/665 nm) incubate_detect->read_plate calc_ratio Calculate fluorescence ratio read_plate->calc_ratio gen_curve Generate dose-response curve calc_ratio->gen_curve det_ec50 Determine EC50 gen_curve->det_ec50

Caption: Experimental workflow for a cAMP HTRF assay with this compound.

References

Validation & Comparative

A Comparative Guide to V2 Receptor Agonists: (S)-OPC-51803 vs. dDAVP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent vasopressin V2 receptor agonists: (S)-OPC-51803, a nonpeptide agonist, and desmopressin (B549326) (dDAVP), a synthetic peptide analogue of arginine vasopressin. This document outlines their respective performance in V2 receptor activation, supported by experimental data, to inform research and development in conditions such as central diabetes insipidus and nocturnal enuresis.

Executive Summary

This compound and dDAVP are both potent agonists of the vasopressin V2 receptor, a G protein-coupled receptor crucial for regulating water reabsorption in the kidneys. Activation of the V2 receptor initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water permeability and reducing urine output.

While both compounds effectively stimulate this pathway, they exhibit key differences in their pharmacological profiles. dDAVP, a long-established therapeutic, demonstrates high affinity and potent activation of the V2 receptor. This compound, a newer, orally active nonpeptide molecule, also shows significant V2 receptor agonism and selectivity. This guide delves into a quantitative comparison of their receptor binding affinities and functional potencies.

Data Presentation: In Vitro Pharmacological Profiles

The following tables summarize the quantitative data from a key comparative study by Nakamura et al. (2000), which evaluated both compounds in HeLa cells expressing human vasopressin receptor subtypes.[1]

Table 1: Receptor Binding Affinity (Ki, nM)

This table compares the binding affinity of this compound and dDAVP to human vasopressin V2, V1a, and V1b receptors. The inhibition constant (Ki) represents the concentration of the drug that inhibits 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

CompoundV2 Receptor Ki (nM)V1a Receptor Ki (nM)V1b Receptor Ki (nM)V2/V1a Selectivity Ratio
This compound 91.9 ± 10.8819 ± 39>100,000~8.9
dDAVP 3.12 ± 0.3841.5 ± 9.913.7 ± 3.2~13.3

Data presented as mean ± S.E.M. (n=6 for V2 and V1a; n=4 for V1b).[1]

Table 2: Functional Agonism at the V2 Receptor (cAMP Production)

This table shows the potency of each compound in activating the V2 receptor, measured by the production of cyclic AMP (cAMP). The EC50 value is the concentration of the agonist that produces 50% of the maximal response.

CompoundEC50 for cAMP Production (nM)
This compound 189 ± 14
dDAVP Not explicitly stated in the direct comparison, but is a full agonist.

Data presented as mean ± S.E.M. (n=6).[1]

In Vivo Performance and Characteristics

This compound has demonstrated significant antidiuretic action in vivo when administered orally to Brattleboro rats, a model for hereditary diabetes insipidus.[2] Oral administration of this compound at doses of 0.03 and 0.3 mg/kg led to a significant decrease in urinary frequency and volume.[2] This highlights a key advantage of this compound as an orally bioavailable nonpeptide agonist.[3]

dDAVP is a well-established therapeutic agent for central diabetes insipidus and other related conditions.[4][5] It is typically administered intravenously, subcutaneously, or intranasally due to its peptide nature and low oral bioavailability.[6] dDAVP exhibits potent and prolonged antidiuretic effects.[6]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.

V2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor G_protein Gs Protein (α, β, γ) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist This compound or dDAVP Agonist->V2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates proteins on AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water_reabsorption Increased Water Reabsorption AQP2_channel->Water_reabsorption Facilitates Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare HeLa cell membranes expressing V2 receptors incubate Incubate membranes, [3H]-AVP, and competitor together prep_membranes->incubate prep_radioligand Prepare [3H]-AVP (Radioligand) prep_radioligand->incubate prep_competitor Prepare serial dilutions of This compound or dDAVP prep_competitor->incubate filter Separate bound and free radioligand via vacuum filtration incubate->filter count Quantify bound radioactivity using scintillation counting filter->count analyze Plot displacement curves and calculate Ki values count->analyze cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis Lysis & Detection cluster_analysis Data Analysis prep_cells Culture HeLa cells expressing V2 receptors in plates add_agonist Add varying concentrations of This compound or dDAVP prep_cells->add_agonist incubate Incubate to allow cAMP accumulation add_agonist->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse detect Measure cAMP levels using a competitive immunoassay (e.g., ELISA) lyse->detect analyze Plot dose-response curves and calculate EC50 values detect->analyze

References

A Comparative Guide to (S)-OPC-51803 and Other Non-peptide Vasopressin V2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-peptide vasopressin V2 receptor agonist, (S)-OPC-51803, with other molecules in its class, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for their studies in areas such as nocturnal enuresis, urinary incontinence, and central diabetes insipidus.

Introduction to Non-peptide Vasopressin V2 Receptor Agonists

Vasopressin V2 receptors, primarily located in the renal collecting ducts, play a crucial role in regulating water reabsorption. Agonists of this receptor are valuable therapeutic agents for conditions characterized by excessive water excretion. While peptide-based agonists like desmopressin (B549326) (dDAVP) have been the standard, their low oral bioavailability has driven the development of non-peptide, orally active alternatives. This guide focuses on this compound and compares it with other notable non-peptide V2 receptor agonists, fedovapagon (B1672327) and WAY-151932.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for this compound and its counterparts. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential inter-laboratory variability.

Table 1: In Vitro Receptor Binding Affinity

This table outlines the binding affinity of each compound for the human vasopressin V1a and V2 receptors. A lower Ki or IC50 value indicates a higher binding affinity.

CompoundV2 Receptor Affinity (human)V1a Receptor Affinity (human)V2/V1a Selectivity Ratio
This compound Ki: 91.9 ± 10.8 nM[1]Ki: 819 ± 39 nM[1]~8.9
Fedovapagon EC50: 24 nMNot ReportedNot Reported
WAY-151932 IC50: 80.3 nM[2]IC50: 778 nM[2]~9.7

Table 2: In Vitro Functional Activity

This table presents the functional potency of the agonists in stimulating the V2 receptor, measured by the production of cyclic AMP (cAMP), the primary second messenger of the V2 receptor signaling pathway. A lower EC50 value signifies greater potency.

CompoundV2 Receptor Functional Potency (human)
This compound EC50: 189 ± 14 nM[1]
Fedovapagon EC50: 24 nM[2]
WAY-151932 EC50: 0.74 ± 0.07 nM[2]

Table 3: In Vivo Antidiuretic Activity in Rats

This table summarizes the in vivo efficacy of the compounds in reducing urine output in rat models.

CompoundAnimal ModelRoute of AdministrationEffective DoseKey Findings
This compound Brattleboro rats (AVP-deficient) & Sprague-Dawley ratsOral0.003 - 0.3 mg/kgDose-dependent decrease in urine volume and increase in urine osmolality.[3]
Fedovapagon RatsOral1 mg/kg81% inhibition of urine output.[2]
WAY-151932 Water-loaded conscious ratsOralED50: 0.14 mg/kgDose-dependent decrease in urine volume and increase in osmolality.[2]

Signaling Pathway and Experimental Workflows

The activation of the vasopressin V2 receptor by an agonist initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and the general workflows for the key experiments cited in this guide.

V2R_Signaling_Pathway Vasopressin V2 Receptor Signaling Pathway Agonist Non-peptide Agonist (this compound, etc.) V2R V2 Receptor Agonist->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion Aquaporin-2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Promotes translocation and Water_reabsorption Increased Water Reabsorption AQP2_insertion->Water_reabsorption

Caption: V2 Receptor Signaling Cascade.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells expressing V2R) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-AVP) Radioligand->Incubation Test_Compound Unlabeled Test Compound (this compound, etc.) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation Data_Analysis Data Analysis to Determine IC50 and Ki values Scintillation->Data_Analysis

Caption: Competitive Radioligand Binding Assay.

cAMP_Assay_Workflow cAMP Accumulation Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture of Cells Stably Expressing V2 Receptors Cell_Plating Plating of Cells in Microplate Cell_Culture->Cell_Plating PDE_Inhibitor Addition of PDE Inhibitor (e.g., IBMX) Cell_Plating->PDE_Inhibitor Agonist_Addition Addition of Test Agonist (this compound, etc.) PDE_Inhibitor->Agonist_Addition Incubation Incubation to Allow cAMP Accumulation Agonist_Addition->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis cAMP_Measurement Measurement of cAMP Levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis to Determine EC50 values cAMP_Measurement->Data_Analysis

Caption: cAMP Accumulation Assay.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound for the vasopressin V2 receptor.

1. Membrane Preparation:

  • Cells stably expressing the human vasopressin V2 receptor (e.g., HeLa or CHO cells) are harvested.

  • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined.

2. Assay Procedure:

  • In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled vasopressin analog (e.g., [3H]-AVP) and varying concentrations of the unlabeled test compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the V2 receptor and induce the production of intracellular cyclic AMP (cAMP).

1. Cell Preparation:

  • Cells stably expressing the human V2 receptor are seeded into a multi-well plate and cultured overnight.

2. Assay Procedure:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

  • The cells are then incubated with varying concentrations of the test agonist.

  • The incubation is performed at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

3. Detection and Data Analysis:

  • The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, LANCE, or ELISA).

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Antidiuretic Assay in Brattleboro Rats

This in vivo assay assesses the antidiuretic effect of a test compound in a model of central diabetes insipidus.

1. Animal Model:

  • Brattleboro rats, which have a genetic deficiency in vasopressin production and thus exhibit high urine output, are used.

2. Experimental Procedure:

  • The rats are housed in metabolic cages that allow for the collection of urine.

  • A baseline urine volume and osmolality are measured.

  • The test compound is administered orally at various doses.

  • Urine is collected at specific time intervals after dosing (e.g., every 2 hours for a total of 8 hours).

3. Data Analysis:

  • The urine volume and osmolality are measured for each collection period.

  • The percentage decrease in urine volume and the percentage increase in urine osmolality compared to the baseline or a vehicle-treated control group are calculated.

  • The dose-response relationship is analyzed to determine the effective dose (e.g., ED50) of the compound.

Conclusion

This compound is a potent and selective non-peptide vasopressin V2 receptor agonist with demonstrated oral activity. When compared to other non-peptide agonists like fedovapagon and WAY-151932, it exhibits a distinct pharmacological profile. WAY-151932 appears to be the most potent of the three in in vitro functional assays, while all three compounds show significant in vivo antidiuretic effects. The choice of agonist for a particular research application will depend on the desired potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a foundation for making informed decisions in the field of vasopressin receptor research and drug development.

References

Validating the Selectivity of (S)-OPC-51803 for the Vasopressin V2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the vasopressin V2 receptor (V2R) selectivity of (S)-OPC-51803. Through a detailed comparison with other vasopressin receptor ligands, supported by experimental data, this document aims to offer an objective resource for researchers and professionals in the field of drug development.

Note on Compound Identity: The scientific literature predominantly refers to the V2R-selective compound as OPC-51803, with the specific chemical name (5R)-2-[1-(2-chloro-4-(1-pyrrolidinyl)benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-5-yl]-N-isopropylacetamide[1]. It is important to note that published pharmacological data consistently identifies OPC-51803 as a V2 receptor agonist , a compound that activates the receptor, rather than an antagonist that blocks it. This guide will proceed with the data available for OPC-51803, clarifying its role as an agonist.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a compound is determined by its binding affinity to the target receptor compared to off-target receptors. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.

The following table summarizes the in vitro binding affinities of OPC-51803 and other vasopressin receptor ligands for the human V1a, V1b, and V2 receptors.

CompoundReceptorBinding Affinity (Ki, nM)Selectivity (V1a/V2)Selectivity (V1b/V2)
OPC-51803 (Agonist) V291.9 ± 10.8[2]9-fold>1088-fold
V1a819 ± 39[2]
V1b>100,000[2]
Tolvaptan (Antagonist) V20.4329-fold-
V1a12.3
V1bNo affinity reported
Lixivaptan (Antagonist) V22.3--
V1a-
V1b-
Conivaptan (Antagonist) V20.230.6-fold (V2/V1a)-
V1a0.38
V1b-

Data for Tolvaptan, Lixivaptan, and Conivaptan are provided for comparative context of V2R selective compounds. Selectivity is calculated as the ratio of Ki values (Ki(off-target)/Ki(target)).

Functional Activity at Vasopressin Receptors

Beyond binding, the functional activity of a compound determines whether it activates (agonist) or inhibits (antagonist) the receptor. This is often quantified by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

OPC-51803 has been shown to be a functional agonist at the V2 receptor, stimulating the production of cyclic AMP (cAMP), a key second messenger in the V2R signaling pathway. In contrast, it does not show agonistic activity at V1a or V1b receptors[2][3].

CompoundReceptorFunctional AssayPotency
OPC-51803 V2cAMP ProductionEC50: 189 ± 14 nM[2]
V1aIntracellular Ca2+ ReleaseNo agonistic activity up to 10 µM[2]
V1bIntracellular Ca2+ ReleaseNo agonistic activity[3]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the vasopressin receptor signaling pathways and a typical experimental workflow for assessing receptor selectivity.

cluster_V2R V2 Receptor Signaling cluster_V1aR V1a Receptor Signaling V2R V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AQP2 Aquaporin-2 PKA->AQP2 Water Water Reabsorption AQP2->Water OPC51803 This compound (Agonist) OPC51803->V2R Activates V1aR V1aR Gq Gq/11 V1aR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Vaso Vasoconstriction Ca2->Vaso OPC51803_V1a This compound (Low Affinity) OPC51803_V1a->V1aR Does not activate

Vasopressin Receptor Signaling Pathways

cluster_workflow Experimental Workflow: Receptor Binding Assay prep Prepare cell membranes expressing V1aR, V1bR, or V2R incubate Incubate membranes with radioligand ([3H]-AVP) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki values measure->analyze

Receptor Binding Assay Workflow

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments used to determine the selectivity of vasopressin receptor ligands.

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of a test compound for the V1a, V1b, and V2 vasopressin receptors.

Materials:

  • Cell membranes from cell lines stably expressing human V1a, V1b, or V2 receptors.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Assay Buffer: Typically 50 mM Tris-HCl, 5-10 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Test compound: this compound and other reference compounds.

  • Non-specific binding control: A high concentration (e.g., 1 µM) of unlabeled Arginine Vasopressin (AVP).

  • Glass fiber filters and a cell harvester for separating bound from free radioligand.

  • Scintillation counter for measuring radioactivity.

Procedure:

  • Cell membranes are incubated in the assay buffer with a fixed concentration of [³H]-AVP and varying concentrations of the unlabeled test compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay for V2R Agonism

Objective: To measure the ability of a test compound to stimulate cAMP production in cells expressing the V2 receptor.

Materials:

  • Cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • Test compound: this compound.

  • Reference agonist (e.g., Arginine Vasopressin).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cells are seeded in a multi-well plate and allowed to adhere overnight.

  • The cell culture medium is replaced with the assay buffer containing varying concentrations of the test compound.

  • The cells are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP detection kit according to the manufacturer's instructions.

  • The data are plotted as cAMP concentration versus the logarithm of the test compound concentration.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The available experimental data robustly demonstrates that OPC-51803 is a selective agonist for the vasopressin V2 receptor. Its binding affinity for V2R is significantly higher than for V1aR, and it shows negligible affinity for V1bR[2]. Functionally, OPC-51803 activates the V2R signaling pathway, leading to cAMP production, without stimulating the V1a or V1b receptor pathways[2][3]. When compared to V2R antagonists like Tolvaptan, OPC-51803's distinct agonistic activity highlights the diverse pharmacological profiles that can be achieved with V2R-selective compounds. This selectivity profile makes OPC-51803 a valuable tool for studying the physiological roles of the V2 receptor and a potential therapeutic agent for conditions where V2R activation is desired.

References

A Comparative Efficacy Analysis of (S)-OPC-51803 and Arginine Vasopressin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of (S)-OPC-51803, a nonpeptide vasopressin V2 receptor agonist, and the endogenous hormone Arginine Vasopressin (AVP). The information presented herein is compiled from preclinical studies to assist researchers and drug development professionals in understanding the pharmacological profiles of these two compounds.

Introduction

Arginine vasopressin (AVP), a peptide hormone, plays a critical role in regulating water balance, blood pressure, and various social behaviors through its interaction with V1a, V1b, and V2 receptors.[1] this compound is a novel, orally active, nonpeptide selective agonist of the vasopressin V2 receptor.[2] This selectivity for the V2 receptor, which is primarily located in the kidney's collecting ducts and is responsible for water reabsorption, makes this compound a compound of interest for conditions characterized by AVP deficiency, such as central diabetes insipidus and nocturnal polyuria.[3][4] This guide will compare the receptor binding affinity, functional activity, and in vivo efficacy of this compound and AVP based on available experimental data.

Data Presentation

Receptor Binding Affinity

The binding affinities of this compound and AVP for human vasopressin receptor subtypes were determined using radioligand binding assays with membrane preparations from HeLa cells expressing the human V1a, V1b, or V2 receptors. In these assays, [3H]-AVP was used as the radioligand.[5][6]

CompoundReceptor SubtypeKi (nM)
This compound V291.9 ± 10.8
V1a819 ± 39
V1b>10,000
dDAVP (AVP analog) V23.12 ± 0.38
V1a41.5 ± 9.9
V1b13.7 ± 3.2

(Data sourced from Nakamura et al., 2000)[5][6]

This compound demonstrates approximately 9-fold higher selectivity for the V2 receptor over the V1a receptor.[5][6] It shows negligible affinity for the V1b receptor.[5][6] For comparison, the well-established V2 receptor agonist dDAVP also shows selectivity for the V2 receptor.[5][6]

V2 Receptor Functional Activity

The functional activity of this compound as a V2 receptor agonist was assessed by measuring cyclic adenosine (B11128) monophosphate (cAMP) production in HeLa cells expressing the human V2 receptor.[5][6]

CompoundParameterValue (nM)
This compound EC50 (cAMP production)189 ± 14

(Data sourced from Nakamura et al., 2000)[5][6]

It is important to note that while this compound acts as an agonist, studies indicate it is a partial agonist at the V2 receptor, as its maximal cAMP production did not reach the levels induced by AVP or dDAVP.[5]

In Vivo Antidiuretic Efficacy in Rats

The in vivo efficacy of this compound was evaluated in Brattleboro rats, a strain with hereditary diabetes insipidus due to a congenital inability to produce AVP.[7][8]

Animal ModelTreatment (oral)Change in Urine Volume (0-2h post-dosing)Change in Urine Osmolality (0-2h post-dosing)
Brattleboro Rats Vehicle10.8 ± 1.1 ml114 ± 9 mOsm/kg
This compound (0.003 mg/kg)Dose-dependent decreaseDose-dependent increase
This compound (0.3 mg/kg)0.5 ± 0.2 ml432 ± 114 mOsm/kg

(Data sourced from Nakamura et al., 2000)[7]

Oral administration of this compound produced a significant, dose-dependent antidiuretic effect in these AVP-deficient rats.[7]

Experimental Protocols

Radioligand Binding Assay for Vasopressin Receptors

Objective: To determine the binding affinity (Ki) of a test compound for vasopressin receptor subtypes.

Materials:

  • Cell Membranes: Prepared from HeLa cells stably expressing human V1a, V1b, or V2 receptors.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Test Compound: this compound or AVP/dDAVP.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled AVP.

  • Filtration System: Glass fiber filters (e.g., GF/B) and a vacuum filtration manifold.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Reaction Mixture Preparation: In a microplate, combine the cell membrane preparation, [3H]-AVP at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For total binding, the test compound is omitted. For non-specific binding, a high concentration of unlabeled AVP is added.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

V2 Receptor cAMP Functional Assay

Objective: To measure the ability of a test compound to stimulate cAMP production through the V2 receptor.

Materials:

  • Cells: HeLa cells stably expressing the human V2 receptor.

  • Assay Buffer: Typically a buffered salt solution (e.g., HBSS) supplemented with a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Test Compound: this compound or AVP/dDAVP at various concentrations.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Seeding: Seed the V2 receptor-expressing HeLa cells into a multi-well plate and allow them to adhere.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with assay buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes).

  • Compound Stimulation: Add serial dilutions of the test compound to the wells and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

  • Data Analysis: Plot the measured cAMP concentration against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

Mandatory Visualization

G cluster_AVP Arginine Vasopressin (AVP) Signaling AVP AVP V1R V1a/V1b Receptors AVP->V1R V2R V2 Receptor AVP->V2R Gq Gq/11 V1R->Gq Gs Gs V2R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC PKA Protein Kinase A (PKA) cAMP->PKA Vasoconstriction Vasoconstriction, Glycogenolysis, etc. Ca_PKC->Vasoconstriction Aquaporin Aquaporin-2 (AQP2) Translocation to Membrane PKA->Aquaporin Water_Reabsorption ↑ Water Reabsorption Aquaporin->Water_Reabsorption

Caption: Signaling pathways of Arginine Vasopressin (AVP) via V1 and V2 receptors.

G cluster_SOPC This compound Mechanism of Action SOPC This compound (Oral Administration) V2R V2 Receptor (Kidney Collecting Duct) SOPC->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Aquaporin Aquaporin-2 (AQP2) Translocation to Apical Membrane PKA->Aquaporin Water_Reabsorption ↑ Water Reabsorption Aquaporin->Water_Reabsorption Antidiuresis Antidiuretic Effect Water_Reabsorption->Antidiuresis G cluster_Workflow Radioligand Binding Assay Workflow start Prepare Reaction Mixture: - Cell Membranes - [3H]-AVP - Test Compound incubation Incubate at 25°C (60-120 min) start->incubation filtration Vacuum Filtration (Separate Bound/Free) incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting (Measure Radioactivity) wash->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

References

A Comparative Guide to the Cross-Reactivity of (S)-OPC-51803 with V1a and V1b Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasopressin V2 receptor agonist, (S)-OPC-51803, with a focus on its cross-reactivity with V1a and V1b receptor subtypes. The information presented is supported by experimental data to aid in research and development efforts involving the vasopressin system.

Introduction to this compound and Vasopressin Receptors

This compound is a nonpeptide, orally active, and selective agonist for the vasopressin V2 receptor. The vasopressin system plays a critical role in regulating water balance, blood pressure, and various physiological processes through three main G protein-coupled receptor subtypes: V1a, V1b, and V2. V1a receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction. V1b receptors are found in the anterior pituitary and are involved in ACTH release. V2 receptors are predominantly expressed in the renal collecting ducts, where they regulate water reabsorption.

The selectivity of a compound for these receptor subtypes is a crucial determinant of its therapeutic effect and potential side effects. While this compound is designed as a V2-selective agonist, understanding its interaction with V1a and V1b receptors is essential for a comprehensive pharmacological profile.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of this compound and other relevant compounds for the human vasopressin receptor subtypes is summarized in the table below. Affinity is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Compound Type
This compound V2 91.9 ± 10.8 Agonist
V1a 819 ± 39
V1b >100,000 (scarcely displaced)
dDAVP (peptide agonist)V23.12 ± 0.38Agonist
V1a41.5 ± 9.9
V1b13.7 ± 3.2
Tolvaptan (antagonist)V20.43Antagonist
V1a12.5
Conivaptan (antagonist)V20.23Antagonist
V1a0.38

Functional Activity Profile

Beyond binding, the functional activity of a compound determines its biological effect. This compound has been characterized as a functional agonist at the V2 receptor, stimulating the production of cyclic AMP (cAMP). In contrast, it does not show agonistic activity at V1a and V1b receptors, which typically signal through the release of intracellular calcium.

CompoundReceptor SubtypeFunctional AssayResult
This compound V2 cAMP Production Agonist (EC50 = 189 ± 14 nM)
V1a Intracellular Ca2+ Mobilization No agonistic activity up to 10⁻⁵ M
V1b Intracellular Ca2+ Mobilization No agonistic activity

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the vasopressin receptors and the general workflow for a competitive radioligand binding assay.

G cluster_v1 V1a/V1b Receptor Signaling AVP1 AVP V1_Receptor V1a/V1b Receptor AVP1->V1_Receptor Gq11 Gq/11 V1_Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

V1a/V1b Receptor Signaling Pathway

G cluster_v2 V2 Receptor Signaling AVP2 AVP / this compound V2_Receptor V2 Receptor AVP2->V2_Receptor Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA

V2 Receptor Signaling Pathway

G cluster_workflow Radioligand Binding Assay Workflow start Start prepare Prepare cell membranes expressing receptor subtype start->prepare incubate Incubate membranes with radioligand ([3H]AVP) and unlabeled competitor (this compound) prepare->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Data Analysis: Determine Ki value quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assays for V1a, V1b, and V2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for human vasopressin V1a, V1b, and V2 receptors.

Materials:

  • HELA or CHO cells stably expressing human V1a, V1b, or V2 receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Radioligand: [3H]Arginine Vasopressin ([3H]AVP).

  • Unlabeled competitor: this compound and a reference compound (e.g., unlabeled AVP for non-specific binding).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of [3H]AVP to each well.

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • For determining non-specific binding, add a high concentration of unlabeled AVP.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

cAMP Accumulation Assay (for V2 Receptors)

Objective: To determine the functional agonist activity of this compound at the human V2 receptor.

Materials:

  • HELA or CHO cells stably expressing the human V2 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound and a reference agonist (e.g., AVP).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Replace the culture medium with assay buffer containing a PDE inhibitor and incubate.

  • Add serial dilutions of this compound or the reference agonist.

  • Incubate at 37°C for a specified time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the detection kit.

  • Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay (for V1a and V1b Receptors)

Objective: To assess the functional agonist activity of this compound at human V1a and V1b receptors.

Materials:

  • HELA or CHO cells stably expressing the human V1a or V1b receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • This compound and a reference agonist (e.g., AVP).

  • A fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Seed cells in a black, clear-bottom multi-well plate.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Place the plate in the fluorescence plate reader.

  • Add serial dilutions of this compound or the reference agonist to the wells.

  • Measure the change in fluorescence intensity over time, which reflects the intracellular calcium concentration.

  • Plot the peak fluorescence response against the compound concentration to determine if there is any agonist activity.

In Vitro Validation of (S)-OPC-51803: A Comparative Guide for Vasopressin V2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro activity of (S)-OPC-51803, a non-peptide vasopressin V2 receptor (V2R) agonist. Its performance is compared with desmopressin (B549326) (dDAVP), a well-established peptide V2R agonist, and tolvaptan (B1682983), a selective V2R antagonist. This document is intended for researchers, scientists, and drug development professionals working on V2R-targeted therapies.

This compound is an orally active, non-peptide agonist of the vasopressin V2 receptor.[1][2] The V2 receptor, primarily expressed in the renal collecting duct principal cells, plays a crucial role in regulating water reabsorption.[3] Activation of the V2R by an agonist initiates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This ultimately results in the translocation of aquaporin-2 water channels to the apical membrane, increasing water permeability.[3]

Comparative In Vitro Activity of V2R Ligands

The following table summarizes the in vitro potency and selectivity of this compound in comparison to dDAVP and tolvaptan at human vasopressin receptors.

CompoundTypeV2R Binding Affinity (Ki, nM)V2R Functional Activity (EC50/IC50, nM)V1aR Binding Affinity (Ki, nM)Selectivity (V1aR Ki / V2R Ki)
This compound Non-peptide Agonist91.9 ± 10.8[5]189 ± 14 (EC50)[5]819 ± 39[5]~9
dDAVP Peptide Agonist3.12 ± 0.38[5]Not explicitly stated in provided abstracts, but is a potent agonist[6][7]41.5 ± 9.9[5]~13
Tolvaptan Non-peptide Antagonist0.43[8]8 (IC50)[8]12.3[8]~29

Experimental Protocols

Radioligand Binding Assay for V2R

This assay determines the binding affinity of a test compound to the vasopressin V2 receptor.

Objective: To determine the inhibition constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the V2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human V2 receptor (e.g., HeLa or CHO cells).[2][9]

  • Binding Reaction: A constant concentration of a radiolabeled vasopressin analogue, typically [3H]-Arginine Vasopressin ([3H]-AVP), is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).[3][5]

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP following V2R activation.

Objective: To determine the potency (EC50) of agonists or the inhibitory potency (IC50) of antagonists at the V2 receptor.

Methodology:

  • Cell Culture: Cells stably expressing the human V2 receptor (e.g., HeLa, HEK293, or CHO cells) are cultured in multi-well plates.[4][5]

  • Compound Treatment:

    • Agonist Mode: Cells are treated with increasing concentrations of the test agonist (e.g., this compound, dDAVP).[5]

    • Antagonist Mode: Cells are pre-incubated with the test antagonist (e.g., tolvaptan) before stimulation with a fixed concentration of a V2R agonist (like AVP or dDAVP).[8]

  • PDE Inhibition: A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is typically included to prevent the degradation of cAMP.[4]

  • Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.[4]

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available detection kits, such as HTRF, LANCE, or ELISA-based methods.[4][10][11]

  • Data Analysis: The amount of cAMP produced is plotted against the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 (for agonists) or IC50 (for antagonists) values.[4]

Visualizations

V2R_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor G_protein Gs Protein (α, β, γ) V2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates Agonist This compound / dDAVP Agonist->V2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates AQP2_translocation AQP2 Translocation to Membrane AQP2_vesicle->AQP2_translocation Water_reabsorption Increased Water Reabsorption AQP2_translocation->Water_reabsorption

Caption: Vasopressin V2 Receptor Signaling Pathway.

In_Vitro_Validation_Workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Functional Assay prep_membranes Prepare Membranes (V2R-expressing cells) incubate_radioligand Incubate Membranes with [3H]-AVP & Test Compound prep_membranes->incubate_radioligand filter_wash Filter and Wash to Separate Bound/Unbound incubate_radioligand->filter_wash quantify_binding Quantify Radioactivity filter_wash->quantify_binding calc_ki Calculate Ki Value quantify_binding->calc_ki end End: In Vitro Profile calc_ki->end plate_cells Plate V2R-expressing Cells treat_compounds Treat with Test Compound (Agonist/Antagonist) plate_cells->treat_compounds incubate_cAMP Incubate to Allow cAMP Accumulation treat_compounds->incubate_cAMP lyse_detect Lyse Cells and Detect cAMP incubate_cAMP->lyse_detect calc_ec50 Calculate EC50/IC50 Value lyse_detect->calc_ec50 calc_ec50->end start Start Validation start->prep_membranes start->plate_cells

References

Head-to-Head Comparison of V2R Agonists in cAMP Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of vasopressin V2 receptor (V2R) agonists based on their performance in cyclic adenosine (B11128) monophosphate (cAMP) assays. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support informed decisions in V2R-targeted research.

The vasopressin V2 receptor, a Gs-protein coupled receptor, plays a crucial role in regulating water reabsorption in the kidneys. Activation of V2R by an agonist initiates a signaling cascade that leads to an increase in intracellular cAMP levels. Consequently, cAMP assays are a fundamental tool for characterizing the potency and efficacy of V2R agonists. This guide focuses on a head-to-head comparison of three key V2R agonists: the endogenous ligand Arginine Vasopressin (AVP), its synthetic analog Desmopressin (B549326) (dDAVP), and the non-peptide agonist OPC-51803.

Data Presentation: Quantitative Comparison of V2R Agonists

The potency of V2R agonists is typically determined by their half-maximal effective concentration (EC50) in cAMP accumulation assays. The following table summarizes the reported EC50 values for AVP, Desmopressin, and OPC-51803 from studies utilizing common cell lines in drug discovery, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells.

AgonistAgonist TypeCell LineEC50 (cAMP Assay)Reference
Arginine Vasopressin (AVP)Endogenous PeptideCHO cells expressing hV2R2.22 nM[1]
Arginine Vasopressin (AVP)Endogenous PeptideHEK293FT cells~0.27 - 0.34 nM*[2]
Desmopressin (dDAVP)Synthetic Peptide-Potent V2R Agonist[1][2][3][4][5][6]
OPC-51803Non-peptideHeLa cells expressing hV2R189 nM

Mandatory Visualization

To facilitate a deeper understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

V2R_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Agonist V2R Agonist (AVP, dDAVP, OPC-51803) Agonist->V2R binds Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response phosphorylates targets

V2R Signaling Pathway for cAMP Production.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture 1. Seed V2R-expressing cells (e.g., CHO, HEK293) Compound_Prep 2. Prepare serial dilutions of V2R agonists Incubation 3. Add agonists to cells and incubate (e.g., 30 min at 37°C) Compound_Prep->Incubation Lysis 4. Lyse cells to release intracellular cAMP Incubation->Lysis cAMP_Measurement 5. Measure cAMP levels using a detection kit (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Data_Plot 6. Plot concentration-response curve cAMP_Measurement->Data_Plot EC50_Calc 7. Calculate EC50 values Data_Plot->EC50_Calc

Experimental Workflow for a V2R Agonist cAMP Assay.

Experimental Protocols

The following is a generalized protocol for a cell-based cAMP assay to determine the potency of V2R agonists. Specific details may vary depending on the cell line and the cAMP detection kit used.

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to V2R agonists and determine their EC50 values.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human V2 receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • V2R Agonists: Arginine Vasopressin (AVP), Desmopressin (dDAVP), OPC-51803.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Cell Lysis Buffer: Provided with the cAMP detection kit.

  • cAMP Detection Kit: Commercially available kits such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luminescence-based assays.

  • Multi-well plates: 96- or 384-well white, opaque plates suitable for the detection method.

  • Positive Control: Forskolin (B1673556), a direct activator of adenylyl cyclase.

Procedure:

  • Cell Seeding:

    • Culture V2R-expressing cells to ~80-90% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare stock solutions of AVP, dDAVP, and OPC-51803 in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the agonists in assay buffer to create a range of concentrations. Also, prepare a stock solution of forskolin for the positive control.

  • Agonist Stimulation:

    • Wash the cells with assay buffer.

    • Add the assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add the serially diluted V2R agonists and the positive control (forskolin) to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Following incubation, lyse the cells according to the instructions provided with the cAMP detection kit.

    • Perform the cAMP measurement using the chosen detection method (HTRF, ELISA, etc.) and a plate reader.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Plot the measured signal (e.g., fluorescence ratio, absorbance) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for each agonist. The EC50 is the concentration of the agonist that produces 50% of the maximal response.

References

(S)-OPC-51803: A Small Molecule Advantage Over Peptide-Based Vasopressin V2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for potent and selective vasopressin V2 receptor agonists has been central to the management of disorders like central diabetes insipidus and nocturnal enuresis. While peptide-based agonists, such as desmopressin (B549326) (dDAVP), have long been the mainstay of treatment, the emergence of small molecule agonists, exemplified by (S)-OPC-51803, presents a significant paradigm shift. This guide provides an objective comparison of this compound and traditional peptide-based agonists, supported by experimental data, to highlight the key advantages of this novel non-peptide agent.

Key Advantages of this compound

The primary advantages of this compound over peptide-based agonists lie in its improved pharmacokinetic profile, particularly its oral bioavailability, and its high selectivity for the V2 receptor. As a small molecule, this compound overcomes the inherent limitations of peptide drugs, which are often susceptible to enzymatic degradation in the gastrointestinal tract and exhibit poor membrane permeability.

Comparative Data: this compound vs. Peptide Agonists

The following tables summarize the key quantitative data comparing the performance of this compound with the widely used peptide agonist, desmopressin (dDAVP).

Table 1: Receptor Binding Affinity and Selectivity
CompoundTarget ReceptorKi (nM)Selectivity (V2 vs. V1a)
This compound Human V291.9 ± 10.8~9-fold
Human V1a819 ± 39
Desmopressin (dDAVP) Human V23.12 ± 0.38~13-fold
Human V1a41.5 ± 9.9

Data compiled from studies on cloned human vasopressin receptors expressed in HeLa cells.

Table 2: In Vitro Functional Potency (cAMP Production)
CompoundCell LineEC50 (nM)
This compound HeLa cells expressing human V2 receptors189 ± 14
Arginine Vasopressin (AVP) CHO cells expressing human V2 receptors2.22

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Table 3: Pharmacokinetic Properties
CompoundAdministration RouteOral Bioavailability (%)Terminal Half-life (hours)
This compound OralData not publicly available, but demonstrated oral activity in preclinical modelsNot explicitly stated
Desmopressin (dDAVP) Oral0.08 - 0.162.0 - 3.11

While the precise oral bioavailability of this compound is not available in the public domain, preclinical studies have consistently demonstrated its significant antidiuretic effects following oral administration in rats and dogs, indicating substantial absorption from the gastrointestinal tract.[1][2] In stark contrast, the oral bioavailability of the peptide agonist dDAVP is exceptionally low, at less than 1%.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the vasopressin V2 receptor by this compound and peptide agonists.

Materials:

  • Membrane preparations from cells expressing the human vasopressin V2 receptor (e.g., HeLa or CHO cells).

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Unlabeled ligands: this compound, dDAVP, and other test compounds.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]-AVP (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay is used to measure the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger for the V2 receptor.

Objective: To determine the potency (EC50) of this compound and peptide agonists in stimulating cAMP production in cells expressing the V2 receptor.

Materials:

  • Cells expressing the human vasopressin V2 receptor (e.g., HeLa or CHO cells).

  • Test compounds: this compound, dDAVP, and other agonists at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add varying concentrations of the test agonists to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

G cluster_0 V2 Receptor Signaling Pathway Agonist This compound or Peptide Agonist V2R Vasopressin V2 Receptor (GPCR) Agonist->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Translocation to Water_Reabsorption Increased Water Reabsorption Membrane->Water_Reabsorption Leads to

V2 Receptor Signaling Pathway

G cluster_1 Radioligand Binding Assay Workflow cluster_2 cAMP Accumulation Assay Workflow A 1. Incubate V2R Membranes with [3H]-AVP & Test Compound B 2. Separate Bound & Free Ligand via Filtration A->B C 3. Wash Filters to Remove Non-specific Binding B->C D 4. Measure Radioactivity with Scintillation Counter C->D E 5. Calculate IC50 and Ki Values D->E F 1. Seed V2R-expressing Cells in 96-well Plate G 2. Pre-incubate with Phosphodiesterase Inhibitor F->G H 3. Stimulate with Varying Agonist Concentrations G->H I 4. Lyse Cells to Release cAMP H->I J 5. Quantify cAMP Levels (e.g., HTRF, ELISA) I->J K 6. Determine EC50 Value J->K

Experimental Workflows

Conclusion

This compound represents a significant advancement in the development of vasopressin V2 receptor agonists. Its nature as a small molecule confers critical advantages over traditional peptide-based agonists, most notably its potential for oral administration, which can lead to improved patient compliance and ease of use. While dDAVP exhibits higher in vitro binding affinity, the superior pharmacokinetic profile of this compound, coupled with its high selectivity, positions it as a promising therapeutic agent. The data presented in this guide underscores the potential of this compound to overcome the long-standing challenges associated with peptide-based therapies for conditions requiring V2 receptor activation. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in human subjects.

References

A Comparative Analysis of (S)-OPC-51803 and Tolvaptan: A Tale of Two Opposing Vasopressin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of (S)-OPC-51803 and tolvaptan (B1682983), two compounds that target the vasopressin V2 receptor but with diametrically opposed mechanisms of action. While tolvaptan is an established V2 receptor antagonist, this compound's profile is less defined in publicly available literature, presenting a unique comparative challenge.

Tolvaptan is a selective vasopressin V2 receptor antagonist approved for the treatment of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD).[1][2] It functions by blocking the action of arginine vasopressin (AVP) at the V2 receptor, leading to increased free water excretion (aquaresis). Tolvaptan is a racemic mixture of (R)- and (S)-enantiomers, and its pharmacokinetic properties are known to be stereospecific.[2][3]

Pharmacological Profile: A Contrast in Receptor Interaction

The fundamental difference between tolvaptan and OPC-51803 lies in their interaction with the vasopressin V2 receptor. Tolvaptan acts as a competitive antagonist, blocking the receptor and preventing the downstream signaling cascade initiated by AVP.[1] In contrast, OPC-51803 is an agonist, meaning it binds to and activates the V2 receptor, mimicking the effect of endogenous AVP.[6]

ParameterThis compoundTolvaptanReference
Mechanism of Action Vasopressin V2 Receptor Agonist (presumed, based on OPC-51803)Selective Vasopressin V2 Receptor Antagonist[1][6]
Binding Affinity (Ki) for human V2R Data not available for (S)-enantiomer. For racemic OPC-51803: 91.9 ± 10.8 nM0.43 nM[1][6]
Functional Activity (EC50/IC50) Data not available for (S)-enantiomer. For racemic OPC-51803 (EC50 for cAMP production): 189 ± 14 nMIC50 for AVP-induced cAMP production: 8 nM[1][6]
Selectivity V2 > V1a (approx. 9-fold for racemate)V2 > V1a (29-fold)[3][6]

Signaling Pathways: Activation vs. Inhibition

The opposing mechanisms of action of this compound and tolvaptan result in contrary effects on the downstream signaling pathway of the vasopressin V2 receptor, which is primarily mediated by cyclic adenosine (B11128) monophosphate (cAMP).

As a V2 receptor agonist, this compound would activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water reabsorption.

cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to AQP2_vesicle AQP2 Vesicle AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocation to membrane Water_Reabsorption Increased Water Reabsorption AQP2_channel->Water_Reabsorption Facilitates S_OPC_51803 This compound (Agonist) S_OPC_51803->V2R Binds and Activates PKA Protein Kinase A cAMP->PKA Activates PKA->AQP2_vesicle Phosphorylates cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activation Blocked No_cAMP No increase in cAMP AC->No_cAMP No conversion of ATP AQP2_vesicle AQP2 Vesicle Water_Excretion Increased Water Excretion (Aquaresis) AQP2_vesicle->Water_Excretion No translocation to membrane leads to Tolvaptan Tolvaptan (Antagonist) Tolvaptan->V2R Binds and Blocks AVP Arginine Vasopressin (AVP) AVP->V2R Binding inhibited start Start prepare_membranes Prepare cell membranes expressing V2 receptors start->prepare_membranes incubate Incubate membranes with [3H]-AVP and test compound prepare_membranes->incubate separate Separate bound and free radioligand by filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure calculate Calculate IC50 and Ki measure->calculate end End calculate->end

References

A Comparative Guide to the In Vivo Antidiuretic Effect of (S)-OPC-51803

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antidiuretic properties of (S)-OPC-51803, a novel nonpeptide vasopressin V2-receptor agonist, with the established synthetic vasopressin analog, desmopressin (B549326) (dDAVP). The information presented is collated from various preclinical studies to assist researchers in evaluating these compounds for potential therapeutic applications in conditions characterized by polyuria, such as central diabetes insipidus.

Executive Summary

This compound is a potent and orally active vasopressin V2-receptor agonist that has demonstrated significant antidiuretic effects in both normal and vasopressin-deficient animal models.[1][2][3] It offers the advantage of oral administration over the peptide-based desmopressin, which is typically administered parenterally or intranasally due to degradation in the gastrointestinal tract.[4] While direct head-to-head comparative studies are limited in the available literature, this guide synthesizes the existing data to provide a comparative overview of their efficacy, mechanism of action, and experimental validation.

Mechanism of Action: V2-Receptor Signaling Pathway

Both this compound and desmopressin exert their antidiuretic effects by acting as agonists at the vasopressin V2 receptor (V2R), which is predominantly expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts.[5] Activation of the V2R initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels. This phosphorylation promotes the translocation of AQP2-containing vesicles to the apical membrane and their insertion into the membrane. The increased number of AQP2 channels in the apical membrane enhances water reabsorption from the tubular fluid back into the bloodstream, resulting in a more concentrated and reduced volume of urine.

V2R_Signaling_Pathway cluster_blood Bloodstream cluster_cell Collecting Duct Principal Cell cluster_lumen Tubular Lumen Agonist This compound / Desmopressin V2R V2 Receptor Agonist->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates & Promotes Translocation AQP2_channel AQP2_vesicle->AQP2_channel Inserts into Apical Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Facilitates Urine Urine Water_reabsorption->Urine Reduces Volume & Concentrates

Caption: Vasopressin V2 Receptor Signaling Pathway for Antidiuresis.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data on the antidiuretic effects of this compound and desmopressin from preclinical studies in rats and dogs. It is important to note that the data for the two compounds are from separate studies, and a direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Antidiuretic Effect in Rats
CompoundAnimal ModelDoseRouteChange in Urine VolumeChange in Urine OsmolalityDuration of Action
This compound Brattleboro Rats (AVP-deficient)0.003 - 0.3 mg/kgOralDose-dependent decrease (e.g., from 10.8 ml to 0.5 ml in 2h at 0.3 mg/kg)[3]Dose-dependent increase (e.g., from 114 mOsm/kg to 432 mOsm/kg at 0.3 mg/kg)[3]Not explicitly stated, but significant effects observed over 8 hours[2]
Sprague-Dawley Rats (Normal)0.03 - 0.3 mg/kgOralDose-dependent decrease (e.g., from 2.6 ml to 1.1 ml in 4h at 0.3 mg/kg)[3]Not explicitly statedNot explicitly stated
Desmopressin Brattleboro Rats (AVP-deficient)Not specifiedNot specifiedEffective in reducing urine volume[1]Effective in increasing urine osmolality[1]Not specified
Healthy Human Volunteers (for reference)125 - 500 ngIVDose-dependent decreaseDose-dependent increase4 - 11 hours[6]
Table 2: Antidiuretic Effect in Dogs
CompoundAnimal ModelDoseRouteChange in Urine VolumeChange in Urine OsmolalityDuration of Action
This compound Water-loaded Dogs0.03 - 0.3 mg/kgOralDose-dependent decrease[1]Dose-dependent increase[1]Not explicitly stated
Desmopressin Healthy DogsNot specifiedIV, SC, or topical (conjunctival)Decreases urine production[4]Increases urine osmolality[4]Onset within 1 hour, duration 3-4 hours[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical in vivo protocols used to assess the antidiuretic effects of compounds like this compound and desmopressin.

Rat Model (Water-Loaded)

This model is used to induce a state of diuresis against which the antidiuretic effect of a test compound can be measured.

Rat_Protocol_Workflow start Acclimatize Rats fasting Fast overnight with free access to water start->fasting hydration Oral administration of warm saline (e.g., 25 ml/kg) fasting->hydration grouping Randomly assign to treatment groups (Vehicle, this compound, Desmopressin) hydration->grouping dosing Administer test compounds (oral or subcutaneous) grouping->dosing collection Place in metabolic cages for urine collection dosing->collection measurement Measure urine volume at set intervals (e.g., every hour for 4-6 hours) collection->measurement analysis Analyze urine for osmolality and electrolyte concentration measurement->analysis end Data Analysis and Comparison analysis->end Dog_Protocol_Workflow start Acclimatize Dogs to Slings catheterization Catheterize for urine collection start->catheterization hydration Administer a water load to induce stable diuresis catheterization->hydration baseline Collect baseline urine samples hydration->baseline dosing Administer test compounds (oral or intravenous) baseline->dosing monitoring Continuously monitor urine flow rate dosing->monitoring sampling Collect urine samples at regular intervals monitoring->sampling analysis Measure urine volume, osmolality, and electrolytes sampling->analysis end Evaluate onset and duration of antidiuretic effect analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for (S)-OPC-51803: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for medicinal, household, or other use.

This document provides essential safety and logistical information for the proper disposal of (S)-OPC-51803, a potent and selective nonpeptide vasopressin V2 receptor agonist used in research. Given that specific disposal guidelines for this compound are not publicly available, the following procedures are based on best practices for handling investigational pharmaceutical compounds and safety data for structurally and functionally similar vasopressin receptor modulators, such as Tolvaptan and Mozavaptan.

Researchers, scientists, and drug development professionals must handle this compound with care, assuming it may possess uncharacterized hazards. Adherence to institutional and local environmental regulations is mandatory.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is crucial to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE).

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
Spill Management In case of a spill, prevent further leakage if safe to do so. Collect solid material by carefully sweeping or shoveling into a suitable, closed container for disposal. Avoid creating dust. Do not let the chemical enter drains.
First Aid Measures If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. In case of skin contact: Immediately wash off with soap and plenty of water. In case of eye contact: Rinse with water for at least 15 minutes. If ingested: Do not induce vomiting. Seek immediate medical attention.

Hazard Profile of Structurally Similar Compounds

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard statements for related compounds like Tolvaptan and Mozavaptan provide a basis for conservative handling and disposal.

CompoundCAS NumberHazard Statements (GHS)
Tolvaptan 150683-30-0H361: Suspected of damaging fertility or the unborn child.[1][2] H362: May cause harm to breast-fed children.[1][2]
Mozavaptan hydrochloride 138470-70-9H302: Harmful if swallowed.[3][4] H413: May cause long lasting harmful effects to aquatic life.[4]

Based on this data, it is prudent to treat this compound as a compound that is potentially harmful if ingested and may have reproductive toxicity.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. This protocol provides a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste. This includes pure compound, contaminated labware (vials, pipette tips, etc.), and solutions.

  • Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your EHS department.

2. Containerization:

  • Use a designated, leak-proof, and compatible hazardous waste container. The container should have a tightly fitting lid.

  • For empty original containers of acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".

  • The label must also include:

    • The full chemical name: This compound

    • The approximate quantity of waste.

    • The date accumulation started.

    • The name and contact information of the generating laboratory or Principal Investigator.

4. Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure and away from incompatible materials.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

  • Disposal will likely be through a licensed hazardous waste vendor, typically via high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Pure Compound, Contaminated Labware, Solutions ppe->segregate container Place in a Designated, Leak-Proof Hazardous Waste Container segregate->container label_waste Label Container: 'HAZARDOUS WASTE' Chemical Name, Date, PI Info container->label_waste store Store Sealed Container in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs incineration Disposal by Licensed Vendor (e.g., Incineration) contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Disposal Workflow for this compound

This systematic approach ensures that this compound waste is managed in a manner that protects laboratory personnel and the environment, while maintaining compliance with regulatory standards.

References

Personal protective equipment for handling (S)-OPC-51803

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-OPC-51803

This compound is a research chemical and should be handled with care by trained professionals. The following guidelines are based on general laboratory safety protocols for handling solid chemical compounds of unknown toxicity and information for the related compound, vasopressin. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE program is crucial to protect from potential hazards.[1] The following PPE should be worn at all times in any area where the chemical is used or stored:[2]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles.[3][4]
Skin and Body Protection Laboratory CoatA lab coat should be worn at all times in the laboratory.[5]
GlovesChemically resistant gloves should be worn.[3]
Respiratory Protection Not Generally RequiredNo protective equipment is needed under normal use conditions with adequate ventilation.[4] A particle filter respirator may be considered if dust formation is likely.
Operational Plan for Handling

1. Engineering Controls:

  • Work with this compound in a properly functioning fume hood to minimize inhalation exposure, especially when handling the powder form or preparing solutions.[6]

  • Ensure that a safety shower and eyewash station are readily accessible in the work area.[2]

2. Safe Handling Practices:

  • Avoid skin and eye contact with the chemical.[2]

  • Minimize the creation of dust when handling the solid form.

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][7]

  • Assume that any mixture containing this compound is more toxic than its most toxic component.[7]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.[3]

  • Avoid exposure to direct sunlight, and extreme temperatures.[3]

  • Store away from incompatible materials such as strong acids, bases, and oxidizers.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.

  • Waste Categorization: Unused or waste this compound should be treated as hazardous chemical waste.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, or if you are unsure how to handle the spill, evacuate the area and contact your institution's environmental health and safety department.

Visual Aid: Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh/Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。